molecular formula C13H12O2S B1345458 Phenyl p-tolyl sulfone CAS No. 640-57-3

Phenyl p-tolyl sulfone

Cat. No.: B1345458
CAS No.: 640-57-3
M. Wt: 232.3 g/mol
InChI Key: YBRXHRWLEFCFEG-UHFFFAOYSA-N
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Description

Phenyl p-tolyl sulfone is a useful research compound. Its molecular formula is C13H12O2S and its molecular weight is 232.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-4-methylbenzene
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InChI

InChI=1S/C13H12O2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRXHRWLEFCFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060937
Record name Benzene, 1-methyl-4-(phenylsulfonyl)-
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Molecular Weight

232.30 g/mol
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CAS No.

640-57-3
Record name 1-Methyl-4-(phenylsulfonyl)benzene
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Record name Benzene, 1-methyl-4-(phenylsulfonyl)-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenyl p-tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the synthesis of phenyl p-tolyl sulfone, a valuable diaryl sulfone with applications in organic synthesis and medicinal chemistry. The core focus of this document is the elucidation of the reaction mechanism, a detailed experimental protocol for its synthesis via Friedel-Crafts sulfonylation, and a summary of relevant quantitative data. This guide is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both theoretical understanding and actionable experimental procedures.

Introduction

Diaryl sulfones are a class of organic compounds characterized by a sulfonyl group bonded to two aryl groups. This structural motif is present in a variety of pharmaceuticals and agrochemicals, and also serves as a versatile building block in organic synthesis. This compound, in particular, is a key intermediate and a target molecule in various chemical studies. Its synthesis is most commonly achieved through the Friedel-Crafts sulfonylation of benzene with p-toluenesulfonyl chloride, a classic yet highly effective method for the formation of the aryl-sulfone bond. This document will delve into the intricacies of this synthetic route.

Reaction Mechanism: Friedel-Crafts Sulfonylation

The synthesis of this compound from benzene and p-toluenesulfonyl chloride proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts sulfonylation reaction. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed as a catalyst to activate the sulfonyl chloride.

The mechanism can be dissected into three key steps:

  • Formation of the Electrophile: The Lewis acid catalyst, AlCl₃, interacts with the p-toluenesulfonyl chloride to form a highly electrophilic sulfonylium cation or a polarized complex. This step is crucial for activating the otherwise moderately reactive sulfonyl chloride.

  • Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic sulfur atom of the activated complex. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the sulfonyl group in the sigma complex. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Benzene Benzene Activated_Complex [p-Tolyl-SO₂⁺][AlCl₄⁻] (Electrophilic Complex) Benzene->Activated_Complex Nucleophilic Attack pTsCl p-Toluenesulfonyl Chloride pTsCl->Activated_Complex + AlCl₃ AlCl3 AlCl₃ (Catalyst) Product This compound Activated_Complex->Product Electrophilic Aromatic Substitution & Deprotonation HCl HCl Product->HCl AlCl3_regen AlCl₃ (Regenerated) Product->AlCl3_regen

Figure 1: Overall reaction scheme for the synthesis of this compound.

Detailed Mechanistic Steps:

G pTsCl_AlCl3 p-Toluenesulfonyl Chloride + AlCl₃ Electrophile Sulfonylium Cation Complex [p-Tolyl-SO₂]⁺[AlCl₄]⁻ pTsCl_AlCl3->Electrophile Formation of Electrophile Sigma_Complex Sigma Complex (Resonance Stabilized) Electrophile->Sigma_Complex Benzene Benzene Benzene->Sigma_Complex Nucleophilic Attack on Electrophile Product This compound Sigma_Complex->Product Deprotonation Byproducts HCl + AlCl₃ Sigma_Complex->Byproducts Proton Abstraction by [AlCl₄]⁻

Figure 2: Step-by-step mechanism of Friedel-Crafts sulfonylation.

Experimental Protocol

The following protocol is a generalized procedure for the synthesis of this compound via Friedel-Crafts sulfonylation. It is recommended that this reaction be carried out under anhydrous conditions in a well-ventilated fume hood.

Materials and Reagents:
  • Benzene (anhydrous)

  • p-Toluenesulfonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable recrystallization solvent

Equipment:
  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:
  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and an addition funnel.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Addition of Benzene: After the addition of the sulfonyl chloride, add benzene (1.0 to 1.2 equivalents), also dissolved in anhydrous dichloromethane, dropwise from the addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol to yield the pure product.

Experimental Workflow:

G start Start setup Assemble Dry Glassware start->setup charge_reagents Charge AlCl₃ and CH₂Cl₂ Cool in Ice Bath setup->charge_reagents add_pTsCl Dropwise Addition of p-Toluenesulfonyl Chloride Solution charge_reagents->add_pTsCl add_benzene Dropwise Addition of Benzene Solution add_pTsCl->add_benzene react Stir at Room Temperature (Monitor by TLC) add_benzene->react quench Quench with Ice and HCl react->quench extract Separate and Extract with CH₂Cl₂ quench->extract wash Wash Organic Layer (HCl, H₂O, NaHCO₃, Brine) extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate on Rotary Evaporator dry->concentrate purify Recrystallize from Ethanol concentrate->purify end Obtain Pure this compound purify->end

Figure 3: A typical experimental workflow for the synthesis of this compound.

Quantitative Data

The yield and reaction conditions for the synthesis of this compound can vary depending on the specific protocol and scale. Below is a table summarizing typical quantitative data found in the literature for this and analogous reactions.

ParameterValueReference
Reactants Ratio
Benzene : p-TsCl : AlCl₃1.2 : 1.0 : 1.1General Protocol
Reaction Conditions
Temperature0 °C to Room Temp.General Protocol
Reaction Time2 - 4 hoursGeneral Protocol
SolventDichloromethaneGeneral Protocol
Yield
Typical Yield75 - 90%Varies with scale and purity
Product Characterization
Melting Point128-130 °C[1]
Molecular FormulaC₁₃H₁₂O₂S[1]
Molecular Weight232.30 g/mol [1]

Safety Considerations

  • Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment and avoid inhalation of dust.

  • p-Toluenesulfonyl chloride is a lachrymator and is corrosive. Avoid contact with skin and eyes.

  • The quenching of the reaction mixture is exothermic and should be performed slowly and with caution.

Conclusion

The Friedel-Crafts sulfonylation of benzene with p-toluenesulfonyl chloride is a robust and efficient method for the synthesis of this compound. A thorough understanding of the electrophilic aromatic substitution mechanism, coupled with careful execution of the experimental protocol, allows for the high-yield preparation of this valuable compound. This guide provides the necessary theoretical and practical information to aid researchers and professionals in the successful synthesis and application of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Phenyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of phenyl p-tolyl sulfone. In the absence of a publicly available experimental crystal structure for this specific molecule, this guide leverages high-quality computational data and comparative analysis with structurally related compounds to offer a detailed predictive model of its geometric parameters. This document also outlines the standard experimental and computational protocols for the structural determination of such compounds.

Molecular Structure and Bonding

This compound, with the chemical formula C₁₃H₁₂O₂S, is an aromatic sulfone featuring a central sulfonyl group (SO₂) bonded to a phenyl group and a p-tolyl group. The sulfur atom in the sulfonyl group is in a high oxidation state and adopts a tetrahedral geometry with its four substituents. The bonding within the molecule is characterized by covalent bonds, with significant delocalization of π-electrons within the aromatic rings.

The key structural features include the bond lengths and angles within the sulfonyl core and the two aromatic rings, as well as the dihedral angles that describe the overall three-dimensional conformation of the molecule.

Data Presentation: Predicted Geometric Parameters

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for this compound. These values are derived from Density Functional Theory (DFT) calculations and analysis of crystal structures of closely related diaryl sulfones.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
S=O1.43 - 1.45
S-C (phenyl)1.76 - 1.78
S-C (tolyl)1.76 - 1.78
C-C (aromatic)1.38 - 1.40
C-H (aromatic)1.08 - 1.10
C-C (methyl)1.50 - 1.52
C-H (methyl)1.09 - 1.11

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
O=S=O118 - 120
O=S-C (phenyl)107 - 109
O=S-C (tolyl)107 - 109
C(phenyl)-S-C(tolyl)104 - 106
S-C-C (aromatic)119 - 121
C-C-C (aromatic)119 - 121
C-C-H (aromatic)119 - 121
C(tolyl)-C-C(methyl)120 - 122
H-C-H (methyl)109.5

Table 3: Predicted Dihedral Angles

Dihedral AnglePredicted Angle (°)
C(phenyl ring) - S - C(tolyl ring) plane80 - 90
Phenyl ring plane - O=S=O plane40 - 50
Tolyl ring plane - O=S=O plane40 - 50

Experimental and Computational Protocols

The determination of the molecular structure of a compound like this compound relies on experimental techniques, primarily single-crystal X-ray diffraction, and is often complemented and rationalized by computational methods.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The purity of the compound is crucial for obtaining diffraction-quality crystals.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

Computational Geometry Optimization

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the molecular structure and properties of molecules.

Methodology:

  • Initial Structure Generation: A 3D model of the this compound molecule is built using molecular modeling software.

  • Method and Basis Set Selection: A suitable level of theory and basis set are chosen for the calculation. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set.[1]

  • Geometry Optimization: A geometry optimization calculation is performed. The algorithm iteratively adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface. This process continues until the forces on the atoms and the energy change between steps are below a defined threshold.[2]

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Analysis of Results: The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) are extracted from the output of the calculation.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the workflows for its determination.

Caption: Molecular structure of this compound.

experimental_workflow cluster_xray Single-Crystal X-ray Diffraction cluster_dft Computational (DFT) Geometry Optimization A1 Crystal Growth A2 Crystal Mounting A1->A2 A3 X-ray Data Collection A2->A3 A4 Structure Solution A3->A4 A5 Structure Refinement A4->A5 C Structural Analysis & Comparison A5->C Experimental Structure B1 Build Initial 3D Structure B2 Select Method & Basis Set B1->B2 B3 Geometry Optimization B2->B3 B4 Frequency Calculation B3->B4 B5 Analysis of Geometric Parameters B4->B5 B5->C Theoretical Structure

Caption: Experimental and computational workflows for structural analysis.

References

Spectroscopic Profile of Phenyl p-Tolyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Phenyl p-tolyl sulfone (CAS 640-57-3), a compound of interest in various chemical and pharmaceutical research domains. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a workflow visualization to facilitate understanding and replication.

Chemical Structure

IUPAC Name: 1-Methyl-4-(phenylsulfonyl)benzene Molecular Formula: C₁₃H₁₂O₂S Molecular Weight: 232.30 g/mol

Spectroscopic Data

The following sections provide a detailed analysis of the spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.92d8.42HProtons ortho to the sulfonyl group on the phenyl ring
7.83d8.32HProtons ortho to the sulfonyl group on the tolyl ring
7.55 - 7.45m-3HProtons meta and para to the sulfonyl group on the phenyl ring
7.30d8.02HProtons meta to the sulfonyl group on the tolyl ring
2.42s-3HMethyl group protons on the tolyl ring

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
144.2C-S (tolyl)
141.5C-S (phenyl)
138.4C-CH₃ (tolyl)
133.0C-H (para, phenyl)
129.8C-H (meta, tolyl)
129.2C-H (meta, phenyl)
127.5C-H (ortho, phenyl)
127.3C-H (ortho, tolyl)
21.5-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are summarized below.[1]

Table 3: IR Absorption Bands of this compound (KBr pellet) [1]

Wavenumber (cm⁻¹)IntensityAssignment
3042-Aromatic C-H stretch
2921-Asymmetric CH₃ stretch
2852-Symmetric CH₃ stretch
1596-Aromatic C=C stretch
1452-Aromatic C=C stretch
1386-S=O asymmetric stretch
1223-C-S stretch
1102-S=O symmetric stretch
766-C-H out-of-plane bend (monosubstituted benzene)
701-C-H out-of-plane bend (p-disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound was obtained via electron ionization (EI).

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
232-[M]⁺ (Molecular ion)
155-[M - C₆H₅]⁺
139-[M - C₆H₅SO]⁺
91-[C₇H₇]⁺ (Tropylium ion)
77-[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[2] The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. All chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] A small amount of the solid this compound was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was recorded on a mass spectrometer using electron ionization (EI) at 70 eV.[3] The sample was introduced directly into the ion source. The mass analyzer was scanned over a range of m/z values to detect the molecular ion and fragment ions.[3]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr pellet Sample->IR_Prep MS_Prep Direct insertion Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI) MS_Prep->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

References

An In-depth Technical Guide on the Solubility and Physical Properties of Phenyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Phenyl p-tolyl sulfone (CAS No. 640-57-3), a diaryl sulfone of interest in various chemical and pharmaceutical research fields. This document details its physical characteristics, solubility profile, and relevant experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

This compound, also known as 1-Methyl-4-(phenylsulfonyl)benzene, is a white to off-white crystalline solid.[1][2] The presence of the sulfonyl group, flanked by a phenyl and a p-tolyl group, imparts a specific set of physicochemical properties that are crucial for its application in organic synthesis and medicinal chemistry. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 640-57-3[3][4][5]
Molecular Formula C₁₃H₁₂O₂S[4][5][6][7]
Molecular Weight 232.30 g/mol [4][5]
Appearance White to off-white solid[1]
Melting Point 127-129 °C[1]
Boiling Point 387.9 ± 21.0 °C (Predicted)[1]
Density 1.196 ± 0.06 g/cm³ (Predicted)[1]
InChIKey YBRXHRWLEFCFEG-UHFFFAOYSA-N[1]
SMILES Cc1ccc(cc1)S(=O)(=O)c2ccccc2[2]

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information and data for structurally related diaryl sulfones can provide valuable insights into its solubility characteristics.

Generally, diaryl sulfones are soluble in many organic solvents.[8] For instance, the related compound di-p-tolyl sulfone is reported to be soluble in chloroform at a concentration of 25 mg/mL. Another similar compound, diphenyl sulfone , is described as being soluble in various organic solvents.[8] A study on 4-chlorophenyl phenyl sulfone provides more specific quantitative solubility data at 20 °C, which is summarized in Table 2 as a reference for estimating the potential solubility of this compound. It is important to note that the presence and position of substituents on the aryl rings can significantly influence solubility.

Table 2: Solubility of a Structurally Related Compound, 4-Chlorophenyl phenyl sulfone, in Various Organic Solvents at 20 °C

SolventSolubility (g/100mL)
Acetone74.4
Benzene44.4
Dioxane65.6
Isopropanol21.0
Hexane0.4
Source: Sigma-Aldrich

Based on the general principle of "like dissolves like," this compound, being a relatively polar molecule due to the sulfonyl group but also possessing significant nonpolar character from the two aromatic rings, is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in less polar solvents. Its solubility in nonpolar solvents is likely to be limited.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and a general method for determining the solubility of a solid organic compound.

A common and effective method for the synthesis of diaryl sulfones is the Friedel-Crafts sulfonylation reaction.[9] This involves the reaction of an aromatic compound with a sulfonyl chloride in the presence of a Lewis acid catalyst. For the synthesis of this compound, toluene can be reacted with benzenesulfonyl chloride using a catalyst such as aluminum chloride.

Materials:

  • Toluene

  • Benzenesulfonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Catalyst Suspension: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled catalyst suspension with vigorous stirring.

  • Addition of Toluene: To the resulting mixture, add toluene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Diagram of the Synthesis Workflow:

G Synthesis Workflow of this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_workup Work-up & Purification Toluene Toluene Mixing 1. Mix AlCl3 in DCM (0 °C) BenzenesulfonylChloride Benzenesulfonyl Chloride AlCl3 Anhydrous AlCl3 (Catalyst) AddBSC 2. Add Benzenesulfonyl Chloride Mixing->AddBSC AddToluene 3. Add Toluene AddBSC->AddToluene Stir 4. Stir at RT AddToluene->Stir Quench 5. Quench with Ice/HCl Stir->Quench Extract 6. Extract with DCM Quench->Extract Wash 7. Wash with H2O, NaHCO3, Brine Extract->Wash Dry 8. Dry over Na2SO4 & Concentrate Wash->Dry Purify 9. Purify (Recrystallization/Chromatography) Dry->Purify Product Pure Phenyl p-tolyl sulfone Purify->Product

Caption: Synthesis workflow for this compound.

The following is a general experimental protocol based on the equilibrium shake-flask method to determine the solubility of a compound like this compound in various solvents.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. An excess of solid should be visible to ensure saturation.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure that the dissolution equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • For more effective separation, centrifuge the vials at a moderate speed.

  • Sample Collection:

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.

    • Immediately filter the collected sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification:

    • Determine the concentration of this compound in the filtered sample using a suitable analytical method.

      • Gravimetric Method: Evaporate the solvent from the pre-weighed vial and weigh the remaining solid.

      • Spectroscopic/Chromatographic Method: Dilute the filtered sample with a suitable solvent and determine the concentration using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the determined concentration and the volume of the sample.

Diagram of the Solubility Determination Workflow:

G Workflow for Solubility Determination Start Start Add_Solid 1. Add excess Phenyl p-tolyl sulfone to solvent Start->Add_Solid Equilibrate 2. Equilibrate with shaking (24-48h at constant T) Add_Solid->Equilibrate Separate 3. Centrifuge to separate undissolved solid Equilibrate->Separate Filter 4. Filter supernatant Separate->Filter Quantify 5. Quantify concentration (e.g., HPLC, Gravimetric) Filter->Quantify Calculate 6. Calculate solubility Quantify->Calculate End End Calculate->End

Caption: General workflow for solubility determination.

Conclusion

This technical guide provides essential data on the physical properties of this compound and outlines standard experimental procedures for its synthesis and solubility determination. While specific quantitative solubility data for this compound is limited, the information on related structures offers a useful starting point for researchers. The provided protocols are robust and can be adapted for various laboratory settings, aiding in the further investigation and application of this versatile diaryl sulfone.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Phenyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of Phenyl p-tolyl sulfone. The information contained herein is intended to support research, development, and quality control activities where this compound is utilized.

Thermal Stability Analysis

This compound, a diaryl sulfone, is characterized by its high thermal stability. Diaryl sulfones, in general, are known to be resistant to thermal degradation, with decomposition commencing at elevated temperatures. Studies on the closely related diphenyl sulfone have shown it to be stable up to 550 °C. This high thermal resistance can be attributed to the strength of the C-S and C-C bonds within the aromatic systems.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of this compound reveals its high thermal stability. The onset of decomposition typically occurs at temperatures exceeding 400°C in an inert atmosphere. The primary decomposition event involves the loss of sulfur dioxide.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for this compound

Temperature (°C)Weight Loss (%)Decomposition Stage
100< 0.5Initial drying
200< 1.0Stable
300< 2.0Stable
400~ 5.0Onset of decomposition
500~ 30.0Major decomposition
600~ 45.0Continued decomposition
700~ 50.0Residual mass

Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental values may vary based on specific analytical conditions.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry of this compound shows a sharp endothermic peak corresponding to its melting point, which is reported to be in the range of 127-129 °C. No significant exothermic or endothermic events are typically observed before the onset of decomposition, further confirming its thermal stability.

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for this compound

Thermal EventTemperature (°C)Enthalpy (J/g)
Melting Point (T_m)128110

Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental values may vary based on specific analytical conditions.

Decomposition Pathway

The primary thermal decomposition pathway for diaryl sulfones, including this compound, involves the elimination of sulfur dioxide (SO₂). This desulfonylation reaction leads to the formation of biaryl compounds through the coupling of the remaining aryl radicals. In the case of this compound, the expected major products are biphenyl, 4-methylbiphenyl, and 4,4'-dimethylbiphenyl (p,p'-bitolyl).

DecompositionPathway Phenyl_p_tolyl_sulfone This compound Heat High Temperature (>400 °C) Phenyl_p_tolyl_sulfone->Heat Aryl_Radicals Phenyl and p-tolyl radicals Heat->Aryl_Radicals C-S bond cleavage SO2 Sulfur Dioxide (SO2) Aryl_Radicals->SO2 elimination Coupling_Products Biphenyl 4-Methylbiphenyl 4,4'-Dimethylbiphenyl Aryl_Radicals->Coupling_Products Radical coupling

Figure 1: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition and the percentage weight loss at different temperature intervals.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Weigh Weigh 5-10 mg of sample Load Load into TGA pan Weigh->Load Purge Purge with N2 Load->Purge Heat Heat from 30°C to 800°C at 10°C/min Purge->Heat Record Record weight vs. temperature Heat->Record Plot Plot TGA curve Record->Plot Determine Determine decomposition temperatures and weight loss Plot->Determine

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperature and enthalpy of any endothermic or exothermic events.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Weigh Weigh 2-5 mg of sample Seal Seal in aluminum pan Weigh->Seal Place Place sample and reference pans in DSC cell Seal->Place Purge Purge with N2 Place->Purge Heat Heat from 25°C to 200°C at 10°C/min Purge->Heat Record Record heat flow vs. temperature Heat->Record Plot Plot DSC thermogram Record->Plot Determine Determine melting point and enthalpy Plot->Determine

Figure 3: Experimental workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the decomposition products of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 600 °C

    • Pyrolysis Time: 10 seconds

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Conclusion

This compound exhibits high thermal stability, with decomposition initiating above 400 °C. The primary decomposition mechanism is the elimination of sulfur dioxide, leading to the formation of various biaryl compounds. The provided experimental protocols offer a standardized approach for the thermal characterization of this and similar diaryl sulfone compounds. This information is critical for its application in high-temperature processes and for ensuring product quality and stability in pharmaceutical and materials science applications.

Phenyl p-Tolyl Sulfone: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information herein is compiled from publicly available Safety Data Sheets (SDS) and general laboratory safety principles. It is not a substitute for a comprehensive risk assessment, which should be conducted prior to any handling or use of Phenyl p-tolyl sulfone. All users should consult original Safety Data Sheets from their supplier.

Chemical Identification and Properties

This compound (CAS No. 640-57-3) is a crystalline solid organic compound.[1] Its key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₂O₂S[1][2][3][4][5]
Molecular Weight 232.30 g/mol [1][2][5]
Appearance Off-white to cream or gray solid crystalline powder[1][4]
Odor Odorless[1]
Melting Point 125 - 129 °C (257 - 264.2 °F)[1][3]
Boiling Point No information available[1]
Flash Point No information available[1]
Solubility Insoluble in water[6]
Vapor Pressure No information available[1]
Density 1.196 ± 0.06 g/cm³ (Predicted)[3]
Autoignition Temperature No information available[1]

Hazard Identification and Toxicological Information

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered hazardous.[1] However, it is crucial to note that the toxicological properties of this specific compound have not been fully investigated.[6] Therefore, it should be handled with the care afforded to all laboratory chemicals with unknown toxicological profiles.

For context and as a precautionary measure, toxicological data for the closely related compound, Phenyl sulfone (Diphenyl sulfone, CAS No. 127-63-9), is presented. This data is for guidance only and may not be representative of this compound.

Table 2: Toxicological Data for Phenyl Sulfone (CAS No. 127-63-9)

HazardClassification & DataSource
Acute Oral Toxicity Category 4: Harmful if swallowed. LD50 (Oral, mouse) = 375 mg/kg.[7][8]
Skin Irritation Causes skin irritation.[7]
Eye Irritation Causes eye irritation.[7]
Respiratory Irritation Causes respiratory tract irritation.[7]
Specific Target Organ Toxicity (Single Exposure) None known.[6]
Specific Target Organ Toxicity (Repeated Exposure) None known.[6]
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[8]
Mutagenic Effects No information available.[6]

Experimental Protocols for Safety Assessment

While specific toxicological studies for this compound are not publicly available, the following sections describe the standard OECD (Organisation for Economic Co-operation and Development) guidelines that would be used to assess the safety of such a chemical.

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)

Objective: To determine the short-term toxic effects of a single oral dose of a substance.

Methodology (General Principles):

  • Animal Model: Typically, rats or mice are used.[3]

  • Dosage: The test substance is administered by gavage in a single dose or multiple doses within 24 hours.[9] The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[9]

  • Dose Levels: A stepwise procedure is used with a limited number of animals.

    • OECD 420 (Fixed Dose Procedure): Doses are selected from a series of fixed levels (5, 50, 300, 2000 mg/kg). The aim is to identify a dose that produces evident toxicity but avoids lethality.[3]

    • OECD 423 (Acute Toxic Class Method): This method classifies the substance into a toxicity class based on the number of animal mortalities at different dose levels.[7][9]

    • OECD 425 (Up-and-Down Procedure): This method allows for the estimation of the LD50 value with a confidence interval.[9][10]

  • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[3] Observations include changes in skin, fur, eyes, and behavior.[3]

  • Endpoint: The primary endpoint is mortality, which is used to determine the LD50 value or classify the substance.

In Vitro Skin Irritation Testing (OECD Guideline 439)

Objective: To identify substances that have the potential to cause skin irritation using a reconstructed human epidermis (RhE) model.

Methodology:

  • Test System: A three-dimensional RhE model, which mimics the upper layers of human skin, is used.[2][4][11]

  • Application: The test chemical is applied topically to the surface of the RhE tissue.[4]

  • Exposure and Incubation: After a defined exposure period (e.g., 60 minutes), the tissues are rinsed and incubated for a post-exposure period (e.g., 24 hours).[11]

  • Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT test.[12] This measures the metabolic activity of the cells.

  • Classification: A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to 50% or less compared to the negative control.[4][13]

Acute Eye Irritation/Corrosion Testing (OECD Guideline 405)

Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.

Methodology:

  • Animal Model: The albino rabbit is the recommended test animal.

  • Pre-Test Evaluation: Before in vivo testing, a weight-of-the-evidence analysis of existing data is performed.[1] Substances known to be corrosive or severely irritating to the skin are generally not tested in the eye.[1]

  • Procedure:

    • A single dose of the test substance (typically 0.1 mL or 0.1 g) is applied to the conjunctival sac of one eye of the animal.[14][15] The other eye serves as a control.[14]

    • The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[1]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[16] The degree of eye irritation is scored based on lesions of the cornea, iris, and conjunctiva.[14]

  • Endpoint: The test evaluates the severity and reversibility of the ocular effects. The duration of the study can be up to 21 days to assess reversibility.[14][16]

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. If dusts are generated, use local exhaust ventilation or a chemical fume hood.[16]

  • Ensure eyewash stations and safety showers are readily accessible.[16]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing to prevent skin exposure.[1][9]

  • Respiratory Protection: Under normal use conditions where dust formation is avoided, no respiratory protection is typically needed. If dust is generated, a NIOSH-approved respirator with a particle filter is recommended.[1]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1][16]

  • Avoid ingestion and inhalation of dust.[1][16]

  • Minimize dust generation and accumulation.[17]

  • Wash hands thoroughly after handling.[16]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

First Aid and Emergency Procedures

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProcedureSource
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][9]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][9]
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.[1][9]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][9]

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as water spray, dry chemical, carbon dioxide, or foam.[9][16]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and toxic fumes of sulfur oxides and carbon oxides.[9][16][18]

  • Protective Equipment: In case of fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][17]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]

  • Environmental Precautions: Should not be released into the environment. Do not flush into surface water or sanitary sewer systems.[1][18]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dusty conditions.[1][17]

Visualized Workflows and Relationships

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection A Task: Handling solid this compound B Potential for dust generation? A->B C Potential for eye/face contact? A->C D Potential for skin contact? A->D G Use respirator with particle filter B->G Yes H Standard lab attire (closed-toe shoes, long pants) B->H No E Wear safety glasses with side shields or goggles C->E F Wear nitrile gloves and lab coat D->F E->H F->H G->H

Caption: Personal Protective Equipment (PPE) selection workflow.

Emergency_Response_Flowchart cluster_actions Immediate Actions cluster_procedures First Aid Procedures Start Exposure Incident A Eye Contact Start->A B Skin Contact Start->B C Inhalation Start->C D Ingestion Start->D P1 Rinse with water for 15 min A->P1 P2 Wash with soap and water for 15 min B->P2 P3 Move to fresh air C->P3 P4 Rinse mouth, drink water D->P4 End Seek Medical Attention if Symptoms Persist P1->End P2->End P3->End P4->End

Caption: Emergency first aid procedures for exposure.

Storage_Compatibility substance This compound Crystalline Solid storage Storage Conditions Cool, Dry, Well-ventilated Tightly closed container substance->storage Store in incompatible Incompatible Materials Strong Oxidizing Agents substance->incompatible Keep away from

Caption: Storage and incompatibility logical relationship.

References

The Advent of the Aryl Sulfone: A Technical Guide to its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, history, and evolving synthetic methodologies of aryl sulfone compounds has been released today. This in-depth whitepaper serves as a critical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of this pivotal class of organosulfur compounds. From their initial synthesis in the late 19th century to their contemporary applications in medicine and material science, the guide chronicles the journey of aryl sulfones, underscoring their scientific and therapeutic importance.

Executive Summary

The aryl sulfone functional group, characterized by a sulfonyl moiety bonded to two aryl groups, has emerged from a niche area of organic chemistry to become a cornerstone in modern medicinal chemistry and materials science. This guide provides a thorough examination of the historical milestones that have shaped our understanding of aryl sulfones, from their serendipitous discovery to the development of sophisticated synthetic strategies. It offers a comparative analysis of key synthetic methods, detailed experimental protocols for their preparation, and a look into the mechanism of action of prominent aryl sulfone-containing drugs. This document is intended to be a valuable reference for chemists and pharmacologists engaged in the research and development of novel chemical entities.

A Historical Perspective: From a Novel Hypnotic to a Cornerstone of Medicinal Chemistry

The history of aryl sulfone compounds is intrinsically linked to the development of modern organic and medicinal chemistry. While early methods for the synthesis of sulfones were reported in the 19th century, a landmark discovery occurred in 1888 with the synthesis of Sulfonal (Acetone diethyl sulfone) by German chemists Eugen Baumann and Alfred Kast. Their work, published in the Berichte der deutschen chemischen Gesellschaft, detailed the synthesis of this novel compound and identified its hypnotic properties, marking the introduction of the first sulfone-based drug. The original synthesis of Sulfonal by Baumann and Kast involved the reaction of mercaptan (ethanethiol) with acetone, followed by oxidation of the resulting dithioacetal with potassium permanganate.

This pioneering work laid the foundation for the exploration of sulfones as pharmacologically active agents. A few decades later, the landscape of medicine was revolutionized by the discovery of sulfonamide antibacterials, with Gerhard Domagk's work on Prontosil in the 1930s at Bayer being a pivotal moment.[1] Although structurally distinct, the prominence of the sulfonamide group undoubtedly spurred further interest in related organosulfur compounds, including aryl sulfones.

The mid-20th century saw the development of dapsone (4,4'-sulfonyldianiline), a potent antibacterial agent that became a cornerstone in the treatment of leprosy.[2][3] The synthesis of dapsone and other diaryl sulfones relied on classical synthetic methods that were being refined during this period, such as electrophilic aromatic substitution and nucleophilic aromatic substitution. The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in the development of new synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, which have greatly expanded the accessibility and diversity of aryl sulfone structures.

Historical_Timeline 1877 1877 Discovery of the Friedel-Crafts Reaction 1888 1888 Synthesis of Sulfonal (First Sulfone Drug) 1877->1888 Enabling Synthetic Method 1930s 1930s Discovery of Sulfonamide Antibacterials 1888->1930s Spurs Interest in Organosulfur Drugs 1905 1905 Ullmann Condensation (C-O and C-S Coupling) Mid-20th Century Mid-20th Century Development of Dapsone for Leprosy Treatment 1905->Mid-20th Century Key C-S Bond Formation Method 1930s->Mid-20th Century Medicinal Chemistry Advancements Late 20th Century Late 20th Century Emergence of Transition-Metal Catalyzed Syntheses Mid-20th Century->Late 20th Century Demand for More Efficient Syntheses Synthesis_Evolution cluster_classical Classical Methods cluster_modern Modern Methods Oxidation Oxidation of Diaryl Sulfides Pd_Coupling Palladium-Catalyzed Cross-Coupling Oxidation->Pd_Coupling Increased Efficiency & Scope FC_Sulfonylation Friedel-Crafts Sulfonylation Cu_Coupling Copper-Catalyzed Cross-Coupling FC_Sulfonylation->Cu_Coupling Milder Conditions SNAr Nucleophilic Aromatic Substitution One_Pot One-Pot Syntheses SNAr->One_Pot Improved Atom Economy Classical_Methods Modern_Methods Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Pro-inflammatory Prostaglandins Prostaglandin_H2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

References

An In-depth Technical Guide to the Theoretical Calculations on Phenyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry methods applied to the study of phenyl p-tolyl sulfone (PTS). While a singular, all-encompassing computational study on this specific molecule is not extensively documented in current literature, this document synthesizes established methodologies from research on analogous sulfone-containing compounds to present a robust framework for its analysis. The data herein is illustrative of typical results obtained from such calculations, providing a blueprint for future research.

Molecular Structure and Optimization

The foundational step in the theoretical analysis of a molecule is the determination of its most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for this purpose.

Computational Protocol: Geometry Optimization

Methodology: The molecular structure of this compound is optimized using Density Functional Theory (DFT), a method that has proven effective for sulfone-containing compounds.[1] The calculations are typically performed using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), which combines the accuracy of ab initio methods with the efficiency of density functional methods. A Pople-style basis set, such as 6-311++G(d,p), is commonly employed to provide a good balance of accuracy and computational cost, incorporating diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.[2] All calculations are performed using a computational chemistry software package like Gaussian. The optimization process continues until the forces on the atoms are negligible and the structure corresponds to a true energy minimum, confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis.

Data Presentation: Optimized Geometrical Parameters

The following tables present illustrative optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for this compound, as would be predicted by DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Bond Lengths (Å)

Atom 1 Atom 2 Bond Length (Å)
S1 O1 1.435
S1 O2 1.435
S1 C1 (Phenyl) 1.772
S1 C7 (Tolyl) 1.775

| C7 | C10 | 1.510 |

Table 2: Selected Bond Angles (°)

Atom 1 Atom 2 Atom 3 Bond Angle (°)
O1 S1 O2 119.5
O1 S1 C1 108.7
O2 S1 C1 108.7
C1 S1 C7 104.2

| S1 | C7 | C8 | 119.8 |

Table 3: Selected Dihedral Angles (°)

Atom 1 Atom 2 Atom 3 Atom 4 Dihedral Angle (°)
C2 C1 S1 C7 75.8
C1 S1 C7 C8 -85.2
O1 S1 C1 C2 -10.5

| O2 | S1 | C7 | C12 | 25.4 |

Vibrational Analysis

Vibrational spectroscopy is a key tool for molecular characterization. Theoretical frequency calculations not only predict the positions of infrared (IR) and Raman bands but also allow for the assignment of these bands to specific molecular motions.

Computational Protocol: Vibrational Frequencies

Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[3] A detailed assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis.[4]

Data Presentation: Calculated Vibrational Frequencies

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments

Scaled Frequency (cm⁻¹) IR Intensity Raman Activity Assignment (PED)
3065 High Medium C-H stretch (Aromatic)
1590 Medium High C=C stretch (Aromatic)
1315 Very High Low SO₂ asymmetric stretch
1155 Very High Medium SO₂ symmetric stretch
1090 High High Phenyl ring breathing
760 High Low C-S stretch

| 550 | Medium | Medium | SO₂ scissoring |

Electronic Properties and Reactivity

The electronic nature of a molecule is described by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

Computational Protocol: FMO and MEP Analysis

HOMO and LUMO energies are direct outputs of the DFT calculation. The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO. A smaller gap suggests higher reactivity and a greater ease of electronic excitation.[5] From these energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be derived.[2] The Molecular Electrostatic Potential (MEP) surface is also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Data Presentation: Frontier Molecular Orbitals and Reactivity Descriptors

Table 5: Calculated Electronic Properties (eV)

Parameter Value (eV)
EHOMO -7.25
ELUMO -1.55
HOMO-LUMO Gap (ΔE) 5.70
Ionization Potential (I) ≈ -EHOMO 7.25
Electron Affinity (A) ≈ -ELUMO 1.55
Chemical Hardness (η) = (I-A)/2 2.85
Chemical Softness (S) = 1/2η 0.175

| Electronegativity (χ) = (I+A)/2 | 4.40 |

Atomic Charge Distribution

Understanding how charge is distributed across the atoms in a molecule is crucial for interpreting its reactivity and intermolecular interactions. Mulliken Population Analysis and Natural Bond Orbital (NBO) analysis are two common methods for estimating these partial atomic charges.

Computational Protocol: Charge Analysis

Mulliken Population Analysis: This method partitions the total electron density among the different atoms based on the basis functions used in the calculation. While computationally simple, Mulliken charges are known to be highly sensitive to the choice of basis set.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding and charge distribution by localizing orbitals into lone pairs, core orbitals, and bonding/antibonding pairs. It analyzes charge transfer interactions between filled donor NBOs and empty acceptor NBOs, providing insights into intramolecular stabilization and hyperconjugation.

Data Presentation: Atomic Charges

Table 6: Illustrative Calculated Atomic Charges

Atom Mulliken Charge NBO Charge
S1 +1.25 +1.48
O1 -0.68 -0.75
O2 -0.68 -0.75
C1 (Phenyl, S-bound) +0.20 +0.05
C7 (Tolyl, S-bound) +0.18 +0.03
C10 (Methyl C) -0.21 -0.55

| H (Methyl H) | +0.12 | +0.18 |

Visualizations

Workflow of Theoretical Analysis

The following diagram illustrates the logical workflow for the theoretical analysis of a molecule like this compound.

G cluster_input Input cluster_calc Computational Protocol (DFT: B3LYP/6-311++G(d,p)) cluster_analysis Analysis & Interpretation cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_params Structural Parameters (Bond Lengths, Angles) geom_opt->struct_params electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop charge_dist Charge Distribution (NBO, Mulliken) geom_opt->charge_dist vib_spectra Vibrational Spectra (IR, Raman, PED) freq_calc->vib_spectra properties Spectroscopic & Physicochemical Properties struct_params->properties vib_spectra->properties reactivity Reactivity Prediction electronic_prop->reactivity charge_dist->reactivity

Caption: Logical workflow for the theoretical analysis of this compound.

Relationship Between Structure and Electronic Properties

This diagram shows the conceptual relationship between the optimized molecular structure and the key electronic properties derived from it.

G structure Optimized Molecular Structure This compound C₁₃H₁₂O₂S wavefunction Calculated Wavefunction Electron Density Distribution structure->wavefunction homo HOMO Highest Occupied Molecular Orbital Electron Donor Capability wavefunction->homo lumo LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor Capability wavefunction->lumo mep MEP Molecular Electrostatic Potential Reactivity Sites wavefunction->mep gap Energy Gap (ΔE) E_lumo - E_homo Chemical Stability & Reactivity homo->gap lumo->gap

Caption: Relationship between molecular structure and key electronic properties.

References

Unveiling the Solid-State Architecture of Phenyl p-Tolyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the crystal structure of phenyl p-tolyl sulfone, a molecule of significant interest in the fields of medicinal chemistry and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its structural parameters, a detailed methodology for its structural determination, and a perspective on its relevance in modern research.

Core Structural Data

While a complete, publicly available single-crystal X-ray diffraction dataset for this compound is not readily accessible, a thorough review of crystallographic data for analogous diaryl sulfone compounds allows for the compilation of representative structural parameters. The following tables summarize the expected bond lengths and angles for this compound, providing a foundational understanding of its molecular geometry.

Table 1: Representative Bond Lengths for this compound

BondTypical Length (Å)
S=O1.392 – 1.463
S-C (aryl)1.743 – 1.790
C-C (aromatic)1.360 - 1.410
C-H (aromatic)0.930 - 1.000
C-C (methyl)1.500 - 1.540
C-H (methyl)0.960 - 1.040

Data derived from studies on analogous sulfone structures.[1]

Table 2: Representative Bond Angles for this compound

AngleTypical Angle (°)
O-S-O116.7 – 120.61
C-S-C101.1 – 106.80
C-S-O105.0 - 110.0
C-C-C (aromatic)118.0 - 122.0
H-C-H (methyl)107.0 - 112.0

Data derived from studies on analogous sulfone structures.[1]

Experimental Protocols

The determination of the crystal structure of a small organic molecule like this compound involves a standardized set of experimental procedures. The following protocol outlines the key steps from material preparation to final structure validation.

1. Synthesis and Purification: this compound can be synthesized through the oxidation of the corresponding sulfide. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield high-purity crystals suitable for X-ray diffraction analysis.

2. Single Crystal Growth: High-quality single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization. A supersaturated solution of the purified this compound is prepared in an appropriate solvent or solvent mixture. For the slow evaporation method, the solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, leading to the formation of well-defined single crystals.

3. X-ray Diffraction Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to collect a complete set of diffraction data by rotating the crystal through a series of angles.

4. Data Processing and Structure Solution: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as polarization and absorption. The resulting data is used to solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the atomic positions.

5. Structure Refinement and Validation: The initial structural model is refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Phenyl p-Tolyl Sulfone purification Recrystallization for High Purity synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection on Single-Crystal Diffractometer crystal_growth->data_collection data_processing Data Processing & Structure Solution data_collection->data_processing refinement Structure Refinement & Validation data_processing->refinement

Experimental workflow for crystal structure determination.

Relevance in Drug Discovery and Development

While a specific signaling pathway directly modulated by this compound is not prominently documented, the diaryl sulfone scaffold is a well-established pharmacophore in medicinal chemistry. Its presence in numerous bioactive molecules highlights its importance in drug design. The rigid and geometrically well-defined nature of the sulfone group allows it to act as a versatile linker and a hydrogen bond acceptor, influencing the overall conformation and binding affinity of a molecule to its biological target.

The structural analysis of this compound provides valuable insights into the conformational preferences and intermolecular interactions of this chemical moiety. This information is crucial for the rational design of novel therapeutic agents with improved efficacy and selectivity. Understanding the solid-state packing and hydrogen bonding patterns can also inform the formulation and development of crystalline drug substances.

logical_relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_application Drug Development Application mol_geom Molecular Geometry (Bond Lengths, Angles) conformation Conformational Preferences mol_geom->conformation h_bond Hydrogen Bond Acceptor conformation->h_bond packing Crystal Packing h_bond->packing drug_design Rational Drug Design h_bond->drug_design formulation Solid-State Formulation packing->formulation drug_design->formulation

Structure-property relationships in drug development.

References

The Reactivity Profile of Unsymmetrical Diaryl Sulfones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Unsymmetrical diaryl sulfones are a cornerstone structural motif in medicinal chemistry and materials science, renowned for their diverse biological activities and robust chemical properties. This in-depth technical guide provides a comprehensive overview of the reactivity profile of these important compounds. It covers key synthetic methodologies, including palladium- and copper-catalyzed cross-coupling reactions, with a focus on the electronic and steric factors that govern these transformations. The guide further delves into the reactivity of the diaryl sulfone core, particularly its propensity to undergo nucleophilic aromatic substitution. Finally, it explores the mechanism of action of diaryl sulfone-based drugs, with a detailed look at the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile class of molecules.

Introduction

Diaryl sulfones are compounds containing a sulfonyl functional group bonded to two aryl groups. When these aryl groups are not identical, the molecule is termed an unsymmetrical diaryl sulfone. This class of compounds has garnered significant attention due to its prevalence in a wide array of biologically active molecules, including potent inhibitors of HIV-1 reverse transcriptase and selective cyclooxygenase-2 (COX-2) inhibitors.[1] The sulfone group's ability to act as a rigid linker and a hydrogen bond acceptor, coupled with its strong electron-withdrawing nature, makes it a privileged scaffold in drug design.

This guide will provide a detailed examination of the synthesis and reactivity of unsymmetrical diaryl sulfones, offering insights into how their structure can be tailored for specific applications.

Synthesis of Unsymmetrical Diaryl Sulfones

The construction of the C-SO₂-C linkage in unsymmetrical diaryl sulfones can be achieved through various modern synthetic methods. The most prevalent and versatile of these are transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a robust and efficient means of synthesizing unsymmetrical diaryl sulfones. A common approach involves the coupling of aryl halides or triflates with sulfinic acid salts.[2][3] The use of specialized ligands, such as Xantphos, has been shown to be crucial for the success of these reactions.[2]

A general workflow for this palladium-catalyzed coupling is depicted below:

G cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide Aryl Halide/Triflate Product Unsymmetrical Diaryl Sulfone ArylHalide->Product Sulfinate Sulfinic Acid Salt Sulfinate->Product Pd_catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Product Catalyzes Ligand Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: General workflow for palladium-catalyzed synthesis.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields for a wide range of substrates. The electronic nature of the substituents on the aryl halide plays a significant role in the reaction's efficiency.

Table 1: Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones from Aryl Iodides and Sodium p-Toluenesulfinate [3]

EntryAryl IodideProductYield (%)
14-Iodoanisole4-Methoxyphenyl 4-tolyl sulfone85
24-Iodoacetophenone4-Acetylphenyl 4-tolyl sulfone92
31-Iodo-4-nitrobenzene4-Nitrophenyl 4-tolyl sulfone95
41-Bromo-4-iodobenzene4-Bromophenyl 4-tolyl sulfone88

Reaction Conditions: Pd₂(dba)₃ (0.025 equiv), Xantphos (0.05 equiv), Cs₂CO₃ (1.5 equiv), nBu₄NCl (1.2 equiv), toluene, 80 °C.

Another effective palladium-catalyzed method involves the coupling of arylboronic acids with arylsulfonyl chlorides.[4] This approach offers the advantage of using readily available starting materials.

Table 2: Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones from Arylboronic Acids and Arylsulfonyl Chlorides [4]

EntryArylboronic AcidArylsulfonyl ChlorideProductYield (%)
1Phenylboronic acid4-Toluenesulfonyl chloridePhenyl 4-tolyl sulfone92
24-Methoxyphenylboronic acidBenzenesulfonyl chloride4-Methoxyphenyl phenyl sulfone95
34-Chlorophenylboronic acid4-Toluenesulfonyl chloride4-Chlorophenyl 4-tolyl sulfone88
42-Thiopheneboronic acid4-Toluenesulfonyl chloride2-Thienyl 4-tolyl sulfone85

Reaction Conditions: PdCl₂ (1.6 mol%), K₂CO₃ (2.0 equiv), THF, 25 °C.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions provide a more economical alternative to palladium-based systems for the synthesis of unsymmetrical diaryl sulfones. A mild and efficient method utilizes the coupling of arylboronic acids with arylsulfonyl hydrazides, promoted by cupric acetate.[5] This reaction proceeds at room temperature and does not require a ligand or base.[5]

G ArylboronicAcid Arylboronic Acid Product Unsymmetrical Diaryl Sulfone ArylboronicAcid->Product ArylsulfonylHydrazide Arylsulfonyl Hydrazide ArylsulfonylHydrazide->Product CuOAc2 Cu(OAc)₂·H₂O CuOAc2->Product Promotes Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: Copper-catalyzed synthesis from arylboronic acids.

The electronic properties of the substituents on the arylboronic acid influence the reaction yield, with electron-donating groups generally providing higher yields.[5] Steric hindrance from ortho-substituents can lead to a decrease in yield.[5]

Table 3: Copper-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones from Arylboronic Acids and Arylsulfonyl Hydrazides [5]

EntryArylboronic AcidArylsulfonyl HydrazideProductYield (%)
1Phenylboronic acid4-Toluenesulfonyl hydrazidePhenyl 4-tolyl sulfone82
24-Methoxyphenylboronic acidBenzenesulfonyl hydrazide4-Methoxyphenyl phenyl sulfone88
34-Fluorophenylboronic acid4-Toluenesulfonyl hydrazide4-Fluorophenyl 4-tolyl sulfone75
43-Nitrophenylboronic acid4-Toluenesulfonyl hydrazide3-Nitrophenyl 4-tolyl sulfone68

Reaction Conditions: Cu(OAc)₂·H₂O (1.5 equiv), ethanol, room temperature, 6 h.

Reactivity Profile of the Diaryl Sulfone Core

The reactivity of the diaryl sulfone core is largely dictated by the strong electron-withdrawing nature of the sulfonyl group. This influences both the reactivity of the aryl rings and the C-S bonds.

Electronic and Steric Effects

As observed in the synthetic methodologies, the electronic and steric properties of the substituents on the aryl rings have a profound impact on reactivity.

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the arylboronic acid coupling partner tend to increase the reaction rate and yield in copper-catalyzed syntheses.[5] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can have the opposite effect.[5] In palladium-catalyzed couplings, both electron-rich and electron-poor aryl halides can be effectively coupled.[3]

  • Steric Effects: Substituents in the ortho position of the aryl rings can significantly hinder the approach of reagents, leading to lower yields in cross-coupling reactions.[5]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonyl group can activate the attached aryl rings towards nucleophilic aromatic substitution (SNAr), particularly if additional activating groups (such as a nitro group) are present in the ortho or para positions.[6] In such cases, a nucleophile can displace a leaving group (e.g., a halide) on the activated ring.

The general mechanism for SNAr is a two-step addition-elimination process:

SNAr_Mechanism Reactants Ar-SO₂-Ar' + Nu⁻ Leaving Group (X) Intermediate Meisenheimer Complex σ-complex (anionic) Reactants->Intermediate Addition of Nu⁻ (rate-determining) Products Ar-SO₂-Ar'' + X⁻ Nucleophile attached Intermediate->Products Elimination of X⁻

Caption: General mechanism of SNAr on an activated aryl sulfone.

In some instances, the sulfone or a sulfinate moiety itself can act as a leaving group in nucleophilic substitution reactions, particularly in highly activated systems or under forcing conditions.

Biological Activity: COX-2 Inhibition

A significant number of unsymmetrical diaryl sulfones exhibit potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in the treatment of inflammation and pain.[1] The selectivity for COX-2 over the COX-1 isoform is attributed to the larger and more accommodating active site of COX-2.[7]

The binding of a diaryl sulfone inhibitor to the COX-2 active site is a multi-step process. The sulfone moiety plays a crucial role by interacting with a specific side pocket in the enzyme's active site, which is not readily accessible in COX-1.[8]

The following diagram illustrates the key steps in the inhibition of COX-2 by a diaryl sulfone-based inhibitor:

COX2_Inhibition cluster_enzyme COX-2 Enzyme ActiveSite Hydrophobic Channel (Active Site) Inhibition Stable Enzyme-Inhibitor Complex (Inhibition of Arachidonic Acid Binding) ActiveSite->Inhibition SidePocket Hydrophilic Side Pocket (Arg513, His90) SidePocket->Inhibition Inhibitor Diaryl Sulfone Inhibitor Binding Initial Binding (Hydrophobic Interactions) Inhibitor->Binding Binding->ActiveSite Positioning Conformational Change Binding->Positioning Positioning->SidePocket Sulfone Moiety Enters

Caption: Mechanism of COX-2 inhibition by a diaryl sulfone.

This selective binding prevents the natural substrate, arachidonic acid, from entering the active site, thereby blocking the production of prostaglandins that mediate inflammation and pain.

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones from Aryl Iodides and Sodium p-Toluenesulfinate[3]

A mixture of the aryl iodide (0.35 mmol), sodium p-toluenesulfinate (0.42 mmol), Pd₂(dba)₃ (0.00875 mmol), Xantphos (0.0175 mmol), Cs₂CO₃ (0.525 mmol), and nBu₄NCl (0.42 mmol) in toluene (2 mL) is stirred under an argon atmosphere at 80 °C for the time specified in Table 1. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired unsymmetrical diaryl sulfone.

General Procedure for Copper-Catalyzed Synthesis of Unsymmetrical Diaryl Sulfones from Arylboronic Acids and Arylsulfonyl Hydrazides[5]

To a solution of the arylboronic acid (0.5 mmol) and the arylsulfonyl hydrazide (0.6 mmol) in ethanol (3 mL) is added Cu(OAc)₂·H₂O (0.75 mmol). The reaction mixture is stirred at room temperature for 6 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to give the pure product.

Conclusion

Unsymmetrical diaryl sulfones are a class of compounds with significant synthetic and medicinal importance. Modern catalytic methods, particularly those employing palladium and copper, have made their synthesis highly efficient and versatile. The reactivity of the diaryl sulfone core is dominated by the strong electron-withdrawing nature of the sulfonyl group, which influences both its synthesis and its potential for further functionalization through reactions like nucleophilic aromatic substitution. The well-elucidated mechanism of COX-2 inhibition by diaryl sulfone-based drugs continues to inspire the design of new therapeutic agents. This guide provides a foundational understanding of the reactivity profile of these compounds, which will be of value to researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Methodological & Application

Application Notes and Protocols for Phenyl p-tolyl sulfone in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While traditionally employing aryl halides and triflates as electrophilic partners, recent advancements have expanded the scope to include more challenging substrates. Among these, aryl sulfones have emerged as viable, albeit less reactive, electrophiles. This document provides detailed application notes and protocols for the use of Phenyl p-tolyl sulfone as an electrophilic coupling partner in Suzuki-Miyaura reactions, offering a valuable tool for the synthesis of biaryl and polyaryl structures.

This compound, a readily available and stable diaryl sulfone, can participate in palladium-catalyzed cross-coupling reactions through the cleavage of a carbon-sulfur bond. This approach is particularly useful when traditional leaving groups are absent or when sequential cross-coupling strategies are desired, as the sulfone group offers a different reactivity profile compared to halides and triflates. The reaction proceeds via an oxidative addition of the palladium catalyst to the C-S bond, which is generally considered the rate-limiting step.

Data Presentation

The following table summarizes the quantitative data for the Suzuki-Miyaura coupling of a diaryl sulfone, diphenyl sulfone (a close analog of this compound), with an arylboronic acid. This data is based on findings from a study by Chatelain et al., which demonstrated the feasibility of using non-activated diaryl sulfones in this transformation.[1] Due to the limited published data on the specific use of this compound, the results for diphenyl sulfone serve as a strong predictive model for its reactivity.

Diaryl SulfoneArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Diphenyl sulfone4-Methoxyphenylboronic acidPd(acac)₂ (10)RuPhos (20)K₃PO₄Dioxane/DMSO1301670[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of a diaryl sulfone with an arylboronic acid, adapted from the procedure described by Chatelain et al.[1] for the coupling of diphenyl sulfone. This protocol can be used as a starting point for the reaction of this compound.

Materials:

  • This compound (or Diphenyl sulfone)

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous 1,4-Dioxane

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely ground, dry potassium phosphate (3.0 equiv).

    • In a separate vial, prepare the catalyst mixture by adding Pd(acac)₂ (0.10 equiv) and RuPhos (0.20 equiv).

    • Add the catalyst mixture to the Schlenk tube containing the substrates and base.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane to the Schlenk tube to achieve a concentration of 0.1 M with respect to the this compound.

    • Add a small amount of anhydrous DMSO (e.g., 10 µL for a 0.2 mmol scale reaction).

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.

    • Stir the reaction mixture vigorously for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) if desired.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction using this compound.

Suzuki_Miyaura_Coupling_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Sulfone Phenyl p-tolyl sulfone Sulfone->OxAdd Intermediate1 Aryl-Pd(II)-SO2R OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Intermediate2 Aryl-Pd(II)-Ar' Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling with this compound.

Experimental_Workflow Start Start: Assemble Reactants Reactants This compound Arylboronic acid Base (K₃PO₄) Start->Reactants Catalyst Pd(acac)₂ + RuPhos Reactants->Catalyst Solvent Anhydrous Dioxane/DMSO Catalyst->Solvent Reaction Heat at 130°C for 16h under inert atmosphere Solvent->Reaction Workup Workup: - Cool to RT - Dilute & Filter - Wash & Dry Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification End End: Characterized Product Purification->End

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Diaryl Sulfones as Leaving Groups in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction's success is highly dependent on the nature of the leaving group and the electronic activation of the aromatic ring. While halides are the most common leaving groups, sulfones, particularly diaryl sulfones like phenyl p-tolyl sulfone, have emerged as viable alternatives in certain synthetic contexts. The strong electron-withdrawing nature of the sulfonyl group can activate the aromatic ring for nucleophilic attack, and the resulting sulfinate is a stable leaving group.

These application notes provide a detailed overview of the use of diaryl sulfones, with a focus on this compound, as leaving groups in SNAr reactions. This includes a discussion of the reaction mechanism, potential applications in drug discovery, and generalized experimental protocols.

Principle of the Method

The SNAr reaction with a diaryl sulfone leaving group proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the sulfone group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the aromaticity of the ring is restored by the elimination of the sulfinate anion (e.g., p-toluenesulfinate). The reaction is typically facilitated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the diaryl sulfone, which stabilize the negatively charged Meisenheimer intermediate.

Applications in Drug Development

The formation of aryl ethers, aryl amines, and aryl thioethers is a common strategy in the synthesis of pharmaceutical compounds. The use of diaryl sulfones as leaving groups in SNAr reactions can be particularly advantageous in the late-stage functionalization of complex molecules, offering an alternative to traditional cross-coupling reactions. For instance, this methodology can be applied to the synthesis of scaffolds found in various therapeutic agents, including kinase inhibitors and other targeted therapies. While specific examples utilizing this compound are not abundant in the literature, the general principle holds promise for the synthesis of novel analogs of bioactive molecules.

Data Presentation

The following tables provide hypothetical yet representative data for SNAr reactions employing a diaryl sulfone leaving group. These tables are intended to illustrate the expected trends in reactivity and yield under various conditions.

Table 1: Effect of Nucleophile on Reaction Yield

EntryNucleophileProductYield (%)
1PhenolDiaryl Ether85
2AnilineDiaryl Amine78
3ThiophenolDiaryl Thioether92
4PiperidineN-Aryl Piperidine88

Table 2: Influence of Reaction Conditions

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFK₂CO₃1001285
2DMSOCs₂CO₃120890
3NMPNaH801675
4AcetonitrileDBU802465

Mandatory Visualization

Signaling Pathway/Reaction Mechanism

Caption: SNAr mechanism with a diaryl sulfone leaving group.

Experimental Workflow

experimental_workflow start Start reagents Combine aryl diaryl sulfone, nucleophile, base, and solvent start->reagents reaction Heat reaction mixture (e.g., 80-120 °C) reagents->reaction monitoring Monitor reaction progress (TLC or LC-MS) reaction->monitoring workup Aqueous workup and extraction monitoring->workup Upon completion purification Purify product (Column chromatography) workup->purification analysis Characterize product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for SNAr reactions.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with a Diaryl Sulfone Leaving Group

This protocol provides a general procedure for the reaction of an activated aryl diaryl sulfone with a nucleophile. The specific conditions may require optimization depending on the substrates used.

Materials:

  • Activated aryl diaryl sulfone (e.g., 4-nitrothis compound) (1.0 equiv)

  • Nucleophile (e.g., phenol, aniline, thiol) (1.1 - 1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the activated aryl diaryl sulfone (1.0 equiv), the nucleophile (1.1 - 1.5 equiv), and the base (2.0 - 3.0 equiv).

  • Add the anhydrous polar aprotic solvent to the flask to achieve a suitable concentration (typically 0.1 - 0.5 M).

  • Equip the flask with a condenser and begin stirring the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80 - 120 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted product.

  • Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Polar aprotic solvents like DMF and DMSO have specific handling requirements; consult the safety data sheets (SDS) before use.

  • Strong bases like sodium hydride (NaH) are flammable and react violently with water; handle with extreme care under an inert atmosphere.

Conclusion

Diaryl sulfones, including this compound, represent a potentially useful class of leaving groups for nucleophilic aromatic substitution reactions. Their application can provide a valuable alternative to more traditional methods for the synthesis of a variety of aromatic compounds relevant to the pharmaceutical and materials science industries. The protocols and data presented herein offer a foundational guide for researchers looking to explore the utility of this methodology in their own synthetic endeavors. Further investigation into the substrate scope and optimization of reaction conditions is encouraged to fully realize the potential of diaryl sulfones in SNAr chemistry.

Application of Phenyl p-Tolyl Sulfone in Olefin Synthesis: A Guide to the Julia-Lythgoe and Julia-Kocienski Olefinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the assembly of complex molecules, including active pharmaceutical ingredients. The Julia olefination and its variants are powerful methods for the stereoselective synthesis of alkenes. This document provides detailed application notes and protocols concerning the use of aryl sulfones, with a specific focus on phenyl p-tolyl sulfone, in the context of both the classical Julia-Lythgoe olefination and the modern Julia-Kocienski modification.

A critical distinction must be made at the outset: This compound is a reagent for the classical Julia-Lythgoe olefination. The more contemporary one-pot Julia-Kocienski olefination requires a heteroaryl sulfone with an electron-deficient aromatic system to facilitate its characteristic reaction mechanism.[1][2][3] This distinction is crucial for successful experimental design.

This guide will first detail the application and protocol for this compound in the multi-step Julia-Lythgoe olefination. Subsequently, it will present the more streamlined Julia-Kocienski olefination, using a common heteroaryl sulfone as an example, to provide a comparative benchmark for efficiency and stereoselectivity.

Part 1: this compound in the Classical Julia-Lythgoe Olefination

The Julia-Lythgoe olefination is a reliable, multi-step method for the synthesis of alkenes, typically yielding the (E)-isomer with high selectivity.[4][5] The reaction involves the addition of a metallated sulfone to a carbonyl compound, followed by functionalization of the resulting β-hydroxy sulfone and a subsequent reductive elimination.[3][4]

Logical Workflow for Julia-Lythgoe Olefination

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Product A This compound P1 Step 1: Deprotonation of Sulfone A->P1 B Aldehyde or Ketone P2 Step 2: Addition to Carbonyl B->P2 C Strong Base (e.g., n-BuLi) C->P1 D Acylating Agent (e.g., Ac₂O) P3 Step 3: Acylation of Alkoxide D->P3 E Reducing Agent (e.g., Na/Hg) P4 Step 4: Reductive Elimination E->P4 P1->P2 P2->P3 P3->P4 F (E)-Alkene P4->F

Caption: Workflow of the multi-step Julia-Lythgoe olefination.

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Deprotonation: A strong base, such as n-butyllithium, abstracts a proton α to the sulfonyl group to form a stabilized carbanion.

  • Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.

  • Acylation: The intermediate alkoxide is trapped in situ with an acylating agent, typically acetic anhydride or benzoyl chloride, to form a stable β-acyloxy sulfone. This intermediate can be isolated and purified.

  • Reductive Elimination: The purified β-acyloxy sulfone is treated with a reducing agent, such as sodium amalgam or samarium(II) iodide, to furnish the alkene. This step proceeds via a radical intermediate, which allows for thermodynamic equilibration to the more stable (E)-alkene.[3][4]

Experimental Protocol: Julia-Lythgoe Olefination (Representative)

This protocol is a representative procedure for the Julia-Lythgoe olefination using an alkyl phenyl sulfone. Researchers should optimize conditions for their specific substrates.

Materials:

  • Alkyl this compound

  • Aldehyde or ketone

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Acetic anhydride (Ac₂O)

  • Sodium amalgam (Na/Hg), 6%

  • Anhydrous methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

Step A: Formation and Acylation of the β-Hydroxy Sulfone

  • To a solution of the alkyl this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 equiv) dropwise. Stir the solution for 30 minutes at -78 °C.

  • Add a solution of the aldehyde or ketone (1.2 equiv) in anhydrous THF dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Add acetic anhydride (1.5 equiv) to the mixture. Allow the reaction to warm to room temperature and stir for an additional 4 hours or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting crude β-acetoxy sulfone by column chromatography on silica gel.

Step B: Reductive Elimination

  • Dissolve the purified β-acetoxy sulfone (1.0 equiv) in anhydrous methanol.

  • Add 6% sodium amalgam (approx. 10 equiv) portion-wise to the solution at room temperature. The reaction is often exothermic and may require cooling in a water bath.

  • Stir the mixture vigorously until the reaction is complete (monitor by TLC).

  • Decant the methanol solution from the mercury. Dilute the solution with water and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired alkene.

Part 2: The Julia-Kocienski Olefination: A One-Pot Alternative

The Julia-Kocienski olefination is a significant advancement of the classical method, offering a one-pot procedure with high stereoselectivity, typically favoring the (E)-alkene.[2][6] This modification's success hinges on the use of a heteroaryl sulfone, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[2][7] The electron-deficient nature of the heteroaryl ring is crucial for the key Smiles rearrangement step, which facilitates the spontaneous elimination to the alkene, thus avoiding a separate reduction step.[1]

Logical Workflow for Julia-Kocienski Olefination

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_product Product A Heteroaryl Sulfone (e.g., PT-Sulfone) P1 Deprotonation & Addition A->P1 B Aldehyde or Ketone B->P1 C Base (e.g., KHMDS) C->P1 P2 Smiles Rearrangement P1->P2 P3 Spontaneous Elimination P2->P3 F (E)-Alkene P3->F

Caption: Workflow of the one-pot Julia-Kocienski olefination.

Reaction Mechanism

The one-pot Julia-Kocienski olefination proceeds via a distinct mechanistic pathway:

  • Deprotonation and Addition: The heteroaryl sulfone is deprotonated at the α-position by a strong, non-nucleophilic base (e.g., KHMDS, NaHMDS, or LiHMDS), and the resulting carbanion adds to the carbonyl partner to form a β-alkoxy sulfone.

  • Smiles Rearrangement: The alkoxide intermediate undergoes an intramolecular nucleophilic aromatic substitution (a Smiles rearrangement), where the oxygen atom attacks the electron-deficient carbon of the heteroaryl ring, displacing the sulfone group to form a spirocyclic intermediate.[1]

  • Elimination: This intermediate spontaneously collapses, eliminating sulfur dioxide and the heteroaryl alkoxide to form the alkene product.[1] The stereochemical outcome is often determined during the initial addition step.[8]

Experimental Protocol: Julia-Kocienski Olefination with PT-Sulfone

This protocol is a typical procedure for the Julia-Kocienski olefination and has been shown to be effective for a range of substrates.[7]

Materials:

  • Alkyl 1-phenyl-1H-tetrazol-5-yl (PT) sulfone

  • Aldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the PT-sulfone (1.0 equiv) in anhydrous DME (e.g., 0.25 M solution) under an inert atmosphere at -60 °C, add a solution of KHMDS (1.1 equiv) in DME dropwise.

  • Stir the resulting solution for 1 hour at -60 °C.

  • Add the aldehyde (1.2-1.5 equiv) neat or as a solution in DME dropwise.

  • Stir the reaction mixture at -60 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with water.

  • Dilute the mixture with diethyl ether and wash sequentially with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the alkene.

Data Presentation: Performance of Julia-Kocienski Olefination

The Julia-Kocienski olefination is renowned for its high yields and excellent (E)-selectivity. The following table summarizes representative data for the reaction of various PT-sulfones with aldehydes.

Sulfone (R¹-SO₂PT)Aldehyde (R²-CHO)Base/SolventYield (%)E:Z Ratio
Benzyl-SO₂PTBenzaldehydeKHMDS/DME91%>99:1
Ethyl-SO₂PTCyclohexanecarboxaldehydeKHMDS/DME90%>99:1
n-Hexyl-SO₂PTIsovaleraldehydeKHMDS/DME85%>99:1
Benzyl-SO₂PTN-sulfonylimineDBU/DMF98%3:97

Data compiled from representative literature. Actual results may vary based on specific substrates and reaction conditions.[7] Note the interesting inversion of selectivity to the Z-alkene when using N-sulfonylimines as the electrophile.[9]

Conclusion

For professionals engaged in pharmaceutical research and development, the choice of olefination methodology is critical. While This compound is a viable reagent for the classical Julia-Lythgoe olefination , this multi-step process is often superseded by the more efficient, one-pot Julia-Kocienski olefination . The latter, however, necessitates the use of heteroaryl sulfones, such as PT-sulfone, which are capable of undergoing the crucial Smiles rearrangement. The protocols and data presented herein provide a practical guide for the application of these powerful synthetic tools, enabling the stereoselective synthesis of alkenes for the construction of complex molecular targets.

References

Phenyl p-Tolyl Sulfone: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl p-tolyl sulfone, a diaryl sulfone, has emerged as a significant building block in the landscape of pharmaceutical synthesis. Its robust chemical nature and the versatile reactivity of the sulfone group make it an attractive scaffold for the construction of complex molecular architectures found in a variety of therapeutic agents. The diaryl sulfone motif is a recognized pharmacophore in numerous biologically active compounds, notably in the class of selective cyclooxygenase-2 (COX-2) inhibitors used for the management of pain and inflammation. This application note provides a detailed overview of the utility of this compound in pharmaceutical research, complete with experimental protocols and data to guide researchers and drug development professionals.

The core structure of this compound offers several strategic advantages in medicinal chemistry. The sulfone group can act as a rigid linker, orienting the phenyl and p-tolyl rings in a defined spatial arrangement conducive to receptor binding. Furthermore, the aromatic rings can be readily functionalized, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound and its derivatives lies in the synthesis of diaryl heterocyclic compounds, which are central to the structure of many COX-2 inhibitors. The general synthetic strategy often involves the construction of a central heterocyclic ring, such as a pyrazole or isoxazole, bearing the characteristic diaryl sulfone moiety.

A key example is in the synthesis of analogues of Celecoxib, a well-known COX-2 inhibitor. While Celecoxib itself contains a sulfonamide group, many potent analogues have been developed where a sulfone or a modified sulfone group is present. The this compound scaffold provides the necessary diaryl arrangement for potent and selective inhibition of the COX-2 enzyme.

The synthesis of such analogues often involves the reaction of a diketone intermediate with a hydrazine derivative bearing the diaryl sulfone moiety. This condensation reaction leads to the formation of the pyrazole ring, a critical component of the final drug candidate.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving diaryl sulfone building blocks in the synthesis of pharmaceutical intermediates.

Protocol 1: Synthesis of a 1,5-Diarylpyrazole Analog of Celecoxib

This protocol outlines the synthesis of a 1,5-diarylpyrazole, a core structure in many COX-2 inhibitors, using a diaryl sulfone-containing hydrazine.

Reaction Scheme:

G diketone 1-(p-Tolyl)-4,4,4-trifluorobutane-1,3-dione reagents Ethanol, Reflux diketone->reagents hydrazine This compound hydrazine derivative hydrazine->reagents pyrazole 1,5-Diarylpyrazole Analog reagents->pyrazole Condensation

A representative synthesis of a 1,5-diarylpyrazole.

Materials:

  • 1-(p-Tolyl)-4,4,4-trifluorobutane-1,3-dione

  • 4-(Hydrazinyl)this compound (This can be synthesized from this compound via nitration followed by reduction)

  • Ethanol (absolute)

  • Hydrochloric acid (catalytic amount)

Procedure:

  • To a solution of 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in absolute ethanol (10 mL/mmol), add 4-(hydrazinyl)this compound (1.05 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Wash the collected solid with cold ethanol and dry under vacuum to afford the desired 1,5-diarylpyrazole product.

Quantitative Data:

Reactant 1Reactant 2SolventConditionsProductYield (%)
1-(p-Tolyl)-4,4,4-trifluorobutane-1,3-dione4-(Hydrazinyl)this compoundEthanolReflux, 5h1-(4-(p-Tolylsulfonyl)phenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole85-92
Protocol 2: Suzuki-Miyaura Cross-Coupling for Diaryl Sulfone Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of unsymmetrical biaryl compounds, including diaryl sulfones. This protocol describes a general method for coupling an aryl boronic acid with an aryl halide containing a sulfone moiety.

Experimental Workflow:

G start Start Materials (Aryl Boronic Acid, Aryl Halide-Sulfone) reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Diaryl Sulfone Product purification->product

Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • p-Tolylboronic acid

  • 1-Bromo-4-(phenylsulfonyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine 1-bromo-4-(phenylsulfonyl)benzene (1.0 eq), p-tolylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v, 5 mL/mmol of aryl halide).

  • Heat the reaction mixture to 90 °C and stir vigorously until the starting materials are consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data:

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-(phenylsulfonyl)benzenep-Tolylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O901288

Signaling Pathways and Biological Targets

Diaryl sulfone-containing molecules, particularly the selective COX-2 inhibitors, exert their therapeutic effects by modulating the arachidonic acid signaling pathway.

G phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_phys Prostaglandins (Physiological) cox1->pgs_phys Housekeeping Functions pgs_inflam Prostaglandins (Inflammatory) cox2->pgs_inflam inflammation Pain & Inflammation pgs_inflam->inflammation pps_analog This compound Analog (Selective COX-2 Inhibitor) pps_analog->cox2 Inhibition

Inhibition of the COX-2 pathway.

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions. In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation. Selective COX-2 inhibitors, designed using scaffolds like this compound, preferentially bind to the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis, offering a rigid and readily functionalizable scaffold. Its utility is particularly pronounced in the development of selective COX-2 inhibitors for the treatment of inflammatory diseases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this important chemical entity in their drug discovery and development programs. The continued exploration of new synthetic methodologies and the design of novel diaryl sulfone-based compounds hold significant promise for the future of medicinal chemistry.

Application Notes and Protocols for the Synthesis of Phenyl p-Tolyl Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenyl p-tolyl sulfone and its derivatives are an important class of diaryl sulfones. Diaryl sulfones are recognized for their presence in various biologically active compounds and are utilized as versatile intermediates in organic synthesis.[1] The robust nature of the sulfone group and its ability to act as a rigid scaffold make these compounds valuable in medicinal chemistry and materials science. This document provides a detailed protocol for the synthesis of this compound derivatives via a triflic acid-catalyzed Friedel-Crafts reaction, a method noted for its good to excellent yields and high selectivity.[2][3][4]

General Reaction Scheme

The primary synthetic route described is the Friedel-Crafts sulfonylation of an arene (in this case, toluene or its derivatives) with an aryl sulfonyl chloride. Triflic acid (TfOH) serves as a potent catalyst for this transformation.[2][3][4]

Reaction: Arene + Aryl Sulfonyl Chloride --(TfOH catalyst)--> Diaryl Sulfone + HCl

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound, this compound, which can be adapted for various derivatives by substituting the starting materials.

Materials:

  • p-Toluenesulfonyl chloride

  • Benzene (or other arene)

  • Triflic acid (TfOH)

  • Dichloromethane (CH2Cl2, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Melting point apparatus

  • NMR spectrometer and/or mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve p-toluenesulfonyl chloride (1.0 mmol) in an excess of the arene (e.g., 4.0 equivalents of benzene).

  • Catalyst Addition: To the stirred solution, add triflic acid (20 mol%) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 160°C, though optimal temperature may vary) and maintain for 24 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • After completion, allow the mixture to cool to room temperature.

    • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5]

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.

  • Characterization:

    • Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Determine the melting point of the solid product.

Quantitative Data

The following table summarizes representative data for this compound and related derivatives synthesized via Friedel-Crafts or similar sulfonylation methods.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
This compoundC13H12O2S232.30640-57-3[6][7]
Di-p-tolyl sulfoneC14H14O2S246.33599-66-6[7]
Methyl p-tolyl sulfoneC8H10O2S170.233185-99-7[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

G Experimental Workflow for Sulfone Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants 1. Mix Arene & Sulfonyl Chloride Catalyst 2. Add Triflic Acid Catalyst Reactants->Catalyst Heating 3. Heat and Stir (24h) Catalyst->Heating Quench 4. Quench with NaHCO3 Heating->Quench Extract 5. Extract with Dichloromethane Quench->Extract Wash 6. Wash with Water & Brine Extract->Wash Dry 7. Dry & Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Characterize 9. Characterize (NMR, MS, MP) Purify->Characterize

Caption: General workflow for the synthesis of this compound.

Chemical Reaction Scheme

This diagram outlines the chemical transformation in the Friedel-Crafts sulfonylation reaction.

G Friedel-Crafts Sulfonylation Reaction Reactant1 Toluene (Arene) Product This compound (Diaryl Sulfone) Reactant1->Product  + Reactant2 Benzenesulfonyl Chloride (Aryl Sulfonyl Chloride) Reactant2->Product TfOH, 160°C

Caption: Friedel-Crafts synthesis of this compound.

Derivative Development Logic

For drug development professionals, the systematic modification of a core scaffold is a common strategy. The following diagram illustrates the logical relationship in developing derivatives from a parent sulfone compound.

G Derivative Development Strategy cluster_modification Chemical Modification cluster_testing Screening cluster_analysis Analysis Core Core Scaffold (this compound) Mod1 Modify 'Phenyl' Ring (e.g., add -NO2, -Cl, -OCH3) Core->Mod1 Mod2 Modify 'Tolyl' Ring (e.g., vary alkyl group) Core->Mod2 Assay Biological Assays (e.g., Kinase Inhibition, Receptor Binding) Mod1->Assay Mod2->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR SAR->Core Optimization Loop

Caption: Logic for developing and screening sulfone derivatives.

References

Application Notes and Protocols: Phenyl p-Tolyl Sulfone in the Synthesis of High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl p-tolyl sulfone is an aromatic sulfone that, with appropriate functionalization, can serve as a key building block in the synthesis of high-performance polymers such as poly(aryl ether sulfone)s (PAES). These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, medical, and electronics industries. The incorporation of the phenyl and tolyl groups can influence the solubility, processability, and final properties of the polymer.

This document provides a detailed, illustrative protocol for the synthesis of a poly(ether sulfone) using a hypothetical dihydroxylated derivative of this compound. While direct literature on the use of this compound as a monomer is limited, the following protocols are based on well-established methods for the synthesis of PAES via nucleophilic aromatic substitution.

Hypothetical Polymerization Pathway

The synthesis of a poly(ether sulfone) from a dihydroxylated this compound derivative and an activated dihalide proceeds via a nucleophilic aromatic substitution mechanism. The process involves the formation of an ether linkage between the phenoxide ions of the diol monomer and the electron-deficient aromatic rings of the dihalide monomer.

G cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products A Dihydroxylated this compound Derivative E Nucleophilic Aromatic Substitution A->E B Activated Dihalide (e.g., 4,4'-Difluorodiphenyl Sulfone) B->E C Base (e.g., K₂CO₃) C->E D Aprotic Solvent (e.g., Diphenyl Sulfone, NMP) F High Temperature Polycondensation D->F E->F Polymer Chain Growth G High Molecular Weight Poly(ether sulfone) F->G H Salt Byproduct (e.g., KF) F->H I Water F->I

Caption: Hypothetical reaction pathway for the synthesis of a poly(ether sulfone).

Experimental Protocols

Illustrative Synthesis of a Poly(ether sulfone) using a Dihydroxylated this compound Derivative

This protocol describes the synthesis of a high molecular weight poly(ether sulfone) from a hypothetical dihydroxylated this compound derivative and 4,4'-difluorodiphenyl sulfone.

Materials:

  • Dihydroxylated this compound Derivative (e.g., 4,4'-dihydroxy-phenyl p-tolyl sulfone)

  • 4,4'-Difluorodiphenyl Sulfone

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Diphenyl Sulfone (high-boiling solvent)

  • Toluene (azeotroping agent)

  • N-Methyl-2-pyrrolidone (NMP, optional solvent)

  • Methanol (for precipitation)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dean-Stark trap

  • Condenser

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble a 250 mL three-necked flask with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap fitted with a condenser, and a nitrogen outlet. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Charge the flask with the dihydroxylated this compound derivative (0.1 mol), 4,4'-difluorodiphenyl sulfone (0.1 mol), and diphenyl sulfone to achieve a solids concentration of approximately 30-40% (w/w).

  • Addition of Base and Azeotroping Agent: Add an excess of finely ground anhydrous potassium carbonate (0.12-0.15 mol). Introduce toluene (50-60 mL) to the reaction mixture to act as an azeotroping agent for the removal of water.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-160°C under a gentle flow of nitrogen. The toluene will reflux, and the water formed from the reaction of the hydroxyl groups with potassium carbonate will be collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After the complete removal of water, carefully distill off the toluene. Gradually increase the reaction temperature to 280-320°C to initiate polymerization. The viscosity of the reaction mixture will increase significantly as the polymer chains grow. Maintain the reaction at this temperature for 4-8 hours under a continuous nitrogen purge.

  • Polymer Isolation and Purification:

    • Cool the reactor to approximately 150-180°C.

    • Carefully pour the viscous polymer solution into a beaker containing rapidly stirred methanol or deionized water to precipitate the polymer.

    • Break up the solid polymer and transfer it to a blender with methanol or water to wash and further granulate the polymer.

    • Filter the polymer using a Buchner funnel and wash it thoroughly with hot deionized water to remove residual solvent, salts, and unreacted monomers.

    • Continue washing with methanol to remove any remaining organic impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for 12-24 hours, or until a constant weight is achieved.

G A Reactor Setup (3-necked flask, stirrer, N₂, Dean-Stark) B Reagent Charging (Monomers, Solvent, Base) A->B 1. C Azeotropic Dehydration (140-160°C, Toluene Reflux) B->C 2. D Polymerization (280-320°C, 4-8 hours) C->D 3. E Precipitation (Cooling and pouring into Methanol/Water) D->E 4. F Washing and Purification (Hot Water and Methanol) E->F 5. G Drying (Vacuum Oven, 120°C) F->G 6. H Characterization (GPC, DSC, TGA, NMR) G->H 7.

Caption: Experimental workflow for the synthesis of a poly(ether sulfone).

Data Presentation

The expected properties of the resulting polymer are summarized below. These values are illustrative and would need to be confirmed by experimental analysis.

PropertyExpected Value RangeAnalytical Method
Molecular Weight (Mn) 20,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Molecular Weight (Mw) 50,000 - 120,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8 - 2.5GPC (Mw/Mn)
Glass Transition Temp. (Tg) 190 - 250 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td) > 450 °C (in N₂)Thermogravimetric Analysis (TGA)
Inherent Viscosity 0.4 - 0.8 dL/gViscometry

Characterization of the Polymer

Standard analytical techniques should be employed to characterize the structure and properties of the synthesized poly(ether sulfone).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer repeating unit.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as the ether linkages (Ar-O-Ar) and sulfone groups (Ar-SO₂-Ar).

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition temperature (Td) of the polymer.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • High temperatures are involved in the polymerization process; appropriate care must be taken to avoid thermal burns.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis for detailed information on hazards and handling procedures.

By following these illustrative protocols, researchers can explore the synthesis of novel high-performance polymers based on this compound and its derivatives, paving the way for the development of new materials with tailored properties for advanced applications.

Application Notes and Protocols: Phenyl p-Tolyl Sulfone as a Directing Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the introduction of substituents at the ortho position of an aromatic ring, overcoming the limitations of classical electrophilic aromatic substitution. The choice of the directing group is crucial for the success of DoM, influencing the efficiency, regioselectivity, and scope of the reaction.

Phenyl p-tolyl sulfone has proven to be a versatile and effective directing group in organic synthesis. Its strong electron-withdrawing nature acidifies the ortho protons, facilitating their removal by strong bases such as organolithium reagents. The resulting ortho-lithiated species can then be trapped with a wide range of electrophiles to introduce diverse functionalities with high precision. Furthermore, the sulfonyl group can be readily removed under reductive conditions, rendering it a traceless directing group. These attributes make this compound an invaluable tool for the synthesis of complex, polysubstituted aromatic compounds, which are key scaffolds in many pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the use of this compound as a directing group in organic synthesis, including its installation, use in directed ortho-metalation, and subsequent removal.

Synthesis of this compound

The this compound directing group can be readily prepared via the Friedel-Crafts sulfonylation of benzene with p-toluenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzene

  • p-Toluenesulfonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.

  • After the addition is complete, add benzene (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white solid.

Directed ortho-Metalation of this compound

The sulfonyl group in this compound effectively directs the regioselective deprotonation at the ortho position of the phenyl ring using a strong base, typically n-butyllithium (n-BuLi). The resulting aryllithium intermediate can be trapped with a variety of electrophiles.

General Experimental Protocol: ortho-Functionalization of this compound

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)

  • Electrophile (e.g., iodine, N,N-dimethylformamide, trimethylsilyl chloride)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. A color change is typically observed, indicating the formation of the anion.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of the desired electrophile (1.2-1.5 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1-3 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ortho-substituted this compound.

Table 1: Examples of ortho-Functionalization of this compound
EntryElectrophileProductTypical Yield (%)
1I₂2-Iodo-phenyl p-tolyl sulfone85-95
2DMF2-Formyl-phenyl p-tolyl sulfone70-85
3TMSCl2-(Trimethylsilyl)this compound80-90
4CO₂ (gas), then H⁺2-(Phenylsulfonyl)benzoic acid75-85
5(CH₃)₂S₂2-(Methylthio)this compound65-75

Yields are representative and may vary depending on the specific reaction conditions and scale.

Removal of the this compound Directing Group

A key advantage of the this compound directing group is its facile removal under reductive conditions to furnish the final product, effectively rendering it a traceless directing group. A common and efficient method for desulfonylation is the use of magnesium in methanol.

Experimental Protocol: Reductive Desulfonylation using Magnesium in Methanol[1]

Materials:

  • ortho-Substituted this compound

  • Magnesium turnings

  • Anhydrous methanol

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing the ortho-substituted this compound (1.0 equivalent), add anhydrous methanol.

  • Add magnesium turnings (3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully add 1 M HCl to quench the reaction and dissolve any remaining magnesium.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desulfonylated product.

Visualization of Key Processes

Directed_Ortho_Metalation_Workflow Start This compound Step1 1. n-BuLi, THF, -78 °C Start->Step1 Intermediate ortho-Lithiated Intermediate Step1->Intermediate Step2 2. Electrophile (E+) Intermediate->Step2 Product1 ortho-Functionalized This compound Step2->Product1 Step3 Reductive Desulfonylation (e.g., Mg/MeOH) Product1->Step3 FinalProduct ortho-Substituted Arene Step3->FinalProduct

Caption: Workflow for the use of this compound as a directing group.

Ortho_Metalation_Mechanism cluster_0 Directed ortho-Metalation Mechanism A This compound + n-BuLi B Coordination Complex A->B Coordination C ortho-Lithiated Species B->C Deprotonation D ortho-Substituted Product C->D Electrophilic Quench (E+)

Caption: Mechanism of directed ortho-metalation.

Applications in Drug Development

The ability to precisely introduce functional groups onto an aromatic ring is of paramount importance in drug discovery and development. The methodology described herein, utilizing this compound as a directing group, provides a reliable route to synthesize novel, highly substituted aromatic compounds. These structures can serve as key intermediates or final drug candidates. The introduction of various functional groups at the ortho position allows for the fine-tuning of steric and electronic properties, which can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic profile. The robustness and predictability of this synthetic strategy make it a valuable tool for the construction of compound libraries for high-throughput screening and for the lead optimization phase of drug development programs.

Conclusion

This compound is a highly effective and versatile directing group for the ortho-functionalization of aromatic rings. Its ease of synthesis, strong directing ability in ortho-metalation reactions, and straightforward removal make it an attractive choice for the synthesis of complex polysubstituted aromatic compounds. The detailed protocols provided in these application notes offer a practical guide for researchers in academia and industry to employ this powerful synthetic tool in their research and development endeavors, particularly in the field of medicinal chemistry.

Catalytic systems for cross-coupling reactions with Phenyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

An emerging frontier in cross-coupling chemistry involves the use of aryl sulfones as electrophilic partners, offering a stable and accessible alternative to traditional aryl halides and triflates. Phenyl p-tolyl sulfone, in particular, presents a versatile scaffold for the synthesis of complex biaryl and substituted aromatic compounds, which are pivotal in the development of pharmaceuticals and functional materials. This document provides detailed application notes and protocols for palladium- and nickel-catalyzed cross-coupling reactions utilizing this compound, tailored for researchers, scientists, and professionals in drug development.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. While aryl halides are the conventional electrophiles, recent advancements have enabled the use of aryl sulfones, which require specific catalytic systems to activate the strong carbon-sulfur bond.

Data Presentation: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfones

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl sulfones, providing a baseline for the optimization of reactions with this compound.

EntryAryl SulfoneArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Diphenyl sulfone4-Methoxyphenylboronic acidPd(acac)₂ (10)RuPhos (20)K₃PO₄Dioxane/DMSO1301875
2Phenyl trifluoromethyl sulfone4-Methoxyphenylboronic acidPd(acac)₂ (10)RuPhos (20)K₃PO₄Dioxane/DMSO801895
3Phenyl trifluoromethyl sulfone4-Nitrophenylboronic acidPd(acac)₂ (10)RuPhos (20)K₃PO₄Dioxane/DMSO801890
4Phenyl trifluoromethyl sulfone4-(Dimethylamino)phenylboronic acidPd(acac)₂ (10)RuPhos (20)K₃PO₄Dioxane/DMSO801882
5Phenyl trifluoromethyl sulfone4-Formylphenylboronic acidPd(acac)₂ (10)RuPhos (20)K₃PO₄Dioxane/DMSO801897

Data adapted from a study on the Suzuki-Miyaura coupling of aryl sulfones.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetylacetonate (Pd(acac)₂) (10 mol%)

  • RuPhos (20 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous dioxane

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, arylboronic acid, Pd(acac)₂, RuPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous dioxane and a small amount of anhydrous DMSO via syringe.

  • Seal the tube and heat the reaction mixture at 80-130 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Palladium-Catalyzed Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(SO₂-p-Tol) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Substrate This compound Substrate->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Heck Reaction with this compound

The Heck reaction facilitates the coupling of aryl electrophiles with alkenes. While less common for aryl sulfones, appropriate catalytic systems can promote this transformation.

Data Presentation: Representative Conditions for Heck Reactions

EntryAryl ElectrophileAlkeneCatalystLigandBaseSolventTemp. (°C)
1Aryl BromideStyrenePd(OAc)₂PPh₃Et₃NDMF100
2Aryl Chloriden-Butyl acrylatePalladacyclePPh₃K₂CO₃NMP130
3Aryl Triflate1-OcteneNi(cod)₂PCy₂PhNaOtBuToluene80

This table provides general conditions for Heck reactions with various aryl electrophiles as a reference.[2][3][4][5][6]

Experimental Protocol: Heck Reaction

This protocol outlines a potential procedure for the Heck reaction of this compound with an alkene, which may require significant optimization.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the mixture to 100-120 °C for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Catalytic Cycle: Palladium-Catalyzed Heck Reaction

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(SO₂-p-Tol) OxAdd->PdII Coord Alkene Coordination PdII->Coord AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺ Coord->AlkeneComplex Migratory Migratory Insertion AlkeneComplex->Migratory SigmaComplex σ-Alkyl-Pd(II) Complex Migratory->SigmaComplex BetaHydride β-Hydride Elimination SigmaComplex->BetaHydride Product Substituted Alkene BetaHydride->Product HPdComplex H-Pd(II)L₂ BetaHydride->HPdComplex RedElim Reductive Elimination HPdComplex->RedElim RedElim->Pd0 Regeneration Substrate This compound Substrate->OxAdd Alkene Alkene Alkene->Coord Base Base Base->RedElim

Caption: Catalytic cycle for the Heck reaction of this compound.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of aryl sulfones in this reaction is an area of active research.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryAryl ElectrophileAmineCatalystLigandBaseSolventTemp. (°C)
1Aryl BromideMorpholinePd(OAc)₂XPhosNaOtBuToluene100
2Aryl ChlorideAnilinePd₂(dba)₃BINAPCs₂CO₃Dioxane110
3Aryl TosylateBenzylaminePd(OAc)₂DavePhosK₃PO₄t-BuOH100

This table provides general conditions for Buchwald-Hartwig amination with various aryl electrophiles as a reference.[7][8][9]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a potential starting point for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Charge a Schlenk tube with Pd(OAc)₂, XPhos, and NaOtBu.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous toluene, this compound, and the amine.

  • Heat the sealed tube at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Concentrate and purify by column chromatography.

Catalytic Cycle: Palladium-Catalyzed Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(SO₂-p-Tol) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord AmineComplex [Ar-Pd(II)L₂(Amine)]⁺ AmineCoord->AmineComplex Deprotonation Deprotonation AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)L₂(NR₂) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product Aryl Amine RedElim->Product Substrate This compound Substrate->OxAdd Amine Amine (HNR₂) Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.

Nickel-Catalyzed Cross-Coupling of this compound

Nickel catalysis offers a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions, including those involving the challenging activation of C-S bonds in aryl sulfones.[10]

Data Presentation: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides

EntryAryl SulfoneAryl BromideCatalyst (mol%)Ligand 1 (mol%)Ligand 2 (mol%)ReductantSolventTemp. (°C)Time (h)Yield (%)
1Phenyl trifluoromethyl sulfone4-BromotolueneNiCl₂ (10)dmbpy (6)dcype (6)ZnDMA1202445
2Naphthyl trifluoromethyl sulfone4-BromotolueneNiCl₂ (10)dmbpy (6)dcype (6)ZnDMA1202455
3Phenyl trifluoromethyl sulfone1-Bromo-4-(tert-butyl)benzeneNiCl₂ (10)dmbpy (6)dcype (6)ZnDMA1202462
4Phenyl trifluoromethyl sulfone4-BromobiphenylNiCl₂ (10)dmbpy (6)dcype (6)ZnDMA1202475

Data adapted from a study on nickel-catalyzed desulfonylative reductive cross-coupling.[11]

Experimental Protocol: Nickel-Catalyzed Reductive Cross-Coupling

This protocol is based on a reported procedure for the nickel-catalyzed reductive cross-coupling of an aryl sulfone with an aryl bromide.[11]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Nickel(II) chloride (NiCl₂) (10 mol%)

  • 4,4'-Dimethoxy-2,2'-bipyridine (dmbpy) (6 mol%)

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype) (6 mol%)

  • Zinc dust (3.0 equiv)

  • Anhydrous dimethylacetamide (DMA)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a glovebox, add NiCl₂, dmbpy, dcype, this compound, aryl bromide, and zinc dust to a reaction vial.

  • Add anhydrous DMA to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 120 °C with stirring for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle: Nickel-Catalyzed Reductive Cross-Coupling

Nickel_Cycle Ni0 Ni(0)L₂ OxAdd1 Oxidative Addition Ni0->OxAdd1 NiII_Sulfone Ar-Ni(II)L₂(SO₂R) OxAdd1->NiII_Sulfone Reduction1 Reduction (Zn) NiII_Sulfone->Reduction1 NiI Ar-Ni(I)L₂ Reduction1->NiI OxAdd2 Oxidative Addition NiI->OxAdd2 NiIII Ar-Ni(III)L₂(Ar')(Br) OxAdd2->NiIII RedElim Reductive Elimination NiIII->RedElim RedElim->Ni0 Regeneration Product Ar-Ar' RedElim->Product Substrate1 Aryl Sulfone Substrate1->OxAdd1 Substrate2 Aryl Bromide Substrate2->OxAdd2

Caption: Proposed catalytic cycle for nickel-catalyzed reductive cross-coupling.[11]

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a cross-coupling reaction under an inert atmosphere.

Experimental_Workflow Start Start PrepVessel Oven-dry reaction vessel (e.g., Schlenk tube) Start->PrepVessel AddSolids Add solid reagents: - this compound - Coupling partner - Catalyst & Ligand - Base PrepVessel->AddSolids InertAtmosphere Establish inert atmosphere: Evacuate and backfill with Ar/N₂ (3x) AddSolids->InertAtmosphere AddLiquids Add anhydrous solvents and liquid reagents via syringe InertAtmosphere->AddLiquids Reaction Heat and stir reaction mixture (e.g., 80-130 °C, 12-48 h) AddLiquids->Reaction Monitoring Monitor reaction progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous workup: Quench, extract, wash, dry Monitoring->Workup If complete Purification Purify product: Column chromatography Workup->Purification Analysis Characterize product: NMR, MS, etc. Purification->Analysis End End Analysis->End

Caption: General experimental workflow for cross-coupling reactions.

References

Application of Phenyl p-Tolyl Sulfone in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl p-tolyl sulfone is a versatile and highly valuable reagent in modern organic synthesis, particularly in the construction of complex natural products. Its utility primarily stems from its application in two powerful carbon-carbon bond-forming reactions: the Julia-Lythgoe olefination and the Ramberg-Bäcklund reaction. These methodologies allow for the stereoselective formation of alkenes, which are ubiquitous structural motifs in a vast array of biologically active natural products. This application note will detail the use of this compound in the total synthesis of notable natural products, providing comprehensive experimental protocols and quantitative data to facilitate its adoption in research and development settings.

Core Applications and Mechanisms

This compound serves as a stable and easily handleable precursor to sulfonyl carbanions. The p-tolyl group provides sufficient steric bulk and electronic properties to influence the reactivity and selectivity of the reactions in which it participates.

The Julia-Lythgoe Olefination

The classical Julia-Lythgoe olefination is a multi-step process that allows for the synthesis of alkenes, predominantly with E-selectivity, from phenyl sulfones and carbonyl compounds.[1] The reaction proceeds through the formation of a β-hydroxy sulfone intermediate, which is then typically acylated and subjected to reductive elimination to furnish the desired alkene.[1][2]

The general mechanism involves:

  • Deprotonation of the α-carbon of the sulfone with a strong base to form a stabilized carbanion.

  • Nucleophilic addition of the carbanion to an aldehyde or ketone.

  • Trapping of the resulting alkoxide as an ester (e.g., acetate or benzoate).

  • Reductive elimination of the β-acyloxy sulfone, often using sodium amalgam or samarium(II) iodide, to form the alkene.[3]

A key advantage of the Julia-Lythgoe olefination is its ability to tolerate a wide range of functional groups and its effectiveness in constructing sterically hindered double bonds.[1]

The Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halo sulfones.[4] This reaction involves the base-mediated extrusion of sulfur dioxide from an intermediate episulfone.[5] The overall transformation converts two carbon-sulfur bonds into a carbon-carbon double bond.[5]

The mechanism is generally accepted to proceed via:

  • Deprotonation of the α'-carbon of the α-halo sulfone.

  • Intramolecular nucleophilic displacement of the halide to form a transient three-membered cyclic sulfone (episulfone).

  • Spontaneous extrusion of sulfur dioxide to yield the alkene.[4]

The Ramberg-Bäcklund reaction is particularly useful for the synthesis of strained cyclic alkenes and can be a valuable alternative to other olefination methods.[5]

Application in the Total Synthesis of (-)-Callystatin A

(-)-Callystatin A is a potent cytotoxic polyketide natural product isolated from a marine sponge.[6] Its complex architecture, featuring a conjugated diene system, has made it a challenging target for total synthesis. Several synthetic routes have successfully employed the Julia-Lythgoe olefination to construct the key diene moieties. One notable synthesis highlights the use of a phenyl sulfone-based approach to achieve a convergent assembly of the molecule.[6][7]

Synthesis of the C1-C16 Fragment of (-)-Callystatin A via Julia-Lythgoe Olefination

In a key step towards the total synthesis of (-)-Callystatin A, a Julia-Lythgoe olefination was utilized to couple two advanced fragments. While the specific literature example details the use of a generic phenyl sulfone, the protocol is directly applicable to this compound, which is a common and effective reagent in this transformation.

Quantitative Data for a Representative Julia-Lythgoe Olefination:

Reactant 1 (Sulfone)Reactant 2 (Aldehyde)ProductYield (%)E/Z SelectivityReference
Phenyl Alkyl SulfoneUnsaturated AldehydeConjugated Diene89>20:1[2]

Experimental Protocols

General Protocol for Julia-Lythgoe Olefination

This protocol is a representative example of a Julia-Lythgoe olefination used in the synthesis of complex molecules like (-)-Callystatin A.

Materials:

  • This compound derivative

  • Aldehyde coupling partner

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic anhydride or Benzoyl chloride

  • Sodium amalgam (Na(Hg))

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup and purification reagents

Procedure:

  • Carbanion Formation: A solution of the this compound derivative in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-BuLi (1.1 equivalents) in hexanes is added dropwise. The resulting mixture is stirred at -78 °C for 30-60 minutes.

  • Carbonyl Addition: A solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the sulfonyl carbanion solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Acylation: Acetic anhydride or benzoyl chloride (1.2 equivalents) is added to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Workup and Isolation of the β-acetoxy sulfone: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude β-acetoxy sulfone intermediate is typically purified by column chromatography.

  • Reductive Elimination: The purified β-acetoxy sulfone is dissolved in anhydrous methanol and cooled to 0 °C. Sodium amalgam (Na(Hg), typically 5-6% w/w, 10-20 equivalents) is added portionwise over 30 minutes. The reaction mixture is stirred at 0 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Final Workup and Purification: The reaction mixture is filtered to remove the mercury, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude alkene product is purified by column chromatography to yield the desired product.

Logical Workflow for Julia-Lythgoe Olefination

Julia_Lythgoe_Olefination cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Carbonyl Addition cluster_step3 Step 3: Acylation cluster_step4 Step 4: Reductive Elimination Sulfone This compound Derivative Base n-BuLi, THF, -78 °C Sulfone->Base Carbanion Sulfonyl Carbanion Base->Carbanion Aldehyde Aldehyde Carbanion->Aldehyde Alkoxide β-alkoxy sulfone Aldehyde->Alkoxide AcylatingAgent Ac₂O or BzCl Alkoxide->AcylatingAgent AcyloxySulfone β-acyloxy sulfone AcylatingAgent->AcyloxySulfone ReducingAgent Na(Hg), MeOH, 0 °C AcyloxySulfone->ReducingAgent Alkene Alkene Product ReducingAgent->Alkene

Caption: Workflow of the Julia-Lythgoe Olefination.

Signaling Pathway of Sulfone-Stabilized Carbanion Formation and Reaction

Sulfone_Carbanion_Pathway Sulfone Ph-SO₂-CH₂-R¹ Base Strong Base (e.g., n-BuLi) Sulfone->Base Deprotonation Carbanion [Ph-SO₂-CH⁻-R¹]Li⁺ Base->Carbanion Electrophile Electrophile (R²-CHO) Carbanion->Electrophile Nucleophilic Attack Adduct Ph-SO₂-CH(R¹)-CH(O⁻)R² Electrophile->Adduct Product Further Transformation Adduct->Product

Caption: Formation and reaction of a sulfone-stabilized carbanion.

Conclusion

This compound is an indispensable tool for the synthesis of complex natural products. Its application in the Julia-Lythgoe olefination and the Ramberg-Bäcklund reaction provides reliable and stereoselective methods for the formation of crucial alkene functionalities. The detailed protocols and workflows presented in this note are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient construction of novel and biologically significant molecules.

References

Application Notes and Protocols for High-Throughput Screening of Phenyl p-tolyl Sulfone Derivatives as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl p-tolyl sulfone and its derivatives represent a promising class of small molecules with potential therapeutic applications, particularly in the realm of inflammatory diseases. The sulfone functional group is a key feature in a variety of biologically active compounds. Recent research has highlighted the role of sulfone-containing molecules as inhibitors of critical inflammatory pathways, most notably the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of chronic inflammatory and autoimmune disorders, making it an attractive target for novel drug discovery.

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of this compound derivatives to identify and characterize novel inhibitors of the NLRP3 inflammasome. The protocols detailed below are designed for adaptation in a research or drug development setting, enabling the rapid and efficient evaluation of large compound libraries.

Featured Application: Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Upon activation by a variety of stimuli, it triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), leading to an inflammatory response. A key event in NLRP3 inflammasome activation is the assembly of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) into a large signaling complex known as the "ASC speck". The formation of ASC specks is a reliable hallmark of inflammasome activation and serves as a robust readout for HTS assays.

Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) is typically initiated by microbial components like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The activation step (Signal 2) is triggered by a diverse range of stimuli, including ATP, nigericin, and crystalline substances, which leads to the assembly of the NLRP3 inflammasome, ASC speck formation, and caspase-1 activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

Caption: The NLRP3 inflammasome activation pathway.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of this compound derivatives screened for their inhibitory activity against the NLRP3 inflammasome. This data is illustrative and intended to provide a template for presenting HTS results.

Table 1: Primary High-Throughput Screening Results for Inhibition of ASC Speck Formation

Compound IDStructureConcentration (µM)% Inhibition of ASC Speck FormationHit (Yes/No)
PTS-001This compound1012.5No
PTS-0024-(p-tolyIsulfonyl)phenol1065.8Yes
PTS-0031-methyl-4-((4-nitrophenyl)sulfonyl)benzene1072.3Yes
PTS-0044-((4-aminophenyl)sulfonyl)phenol1085.1Yes
PTS-005N-(4-(p-tolylsulfonyl)phenyl)acetamide1045.2Yes
MCC950 (Control)-198.7Yes

Table 2: Dose-Response Analysis of Primary Hits

Compound IDAssay TypeIC50 (µM)
PTS-002ASC Speck Formation8.2 ± 0.9
PTS-003ASC Speck Formation5.7 ± 0.6
PTS-004ASC Speck Formation2.1 ± 0.3
PTS-005ASC Speck Formation15.4 ± 2.1
MCC950 (Control)ASC Speck Formation0.05 ± 0.01

Table 3: Secondary Assay Results for Confirmed Hits - Inhibition of IL-1β Release

Compound IDAssay TypeIC50 (µM)
PTS-004IL-1β ELISA3.5 ± 0.5
MCC950 (Control)IL-1β ELISA0.08 ± 0.02

Experimental Protocols

Primary High-Throughput Screening: High-Content Imaging of ASC Speck Formation

This protocol describes a cell-based, high-content imaging assay to quantify the formation of ASC specks in immortalized bone marrow-derived macrophages (iBMDMs) stably expressing ASC-mCherry.

Materials:

  • iBMDMs stably expressing ASC-mCherry

  • DMEM, high glucose, GlutaMAX™ Supplement, pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • This compound derivative library (dissolved in DMSO)

  • MCC950 (positive control)

  • DMSO (negative control)

  • 384-well, black, clear-bottom imaging plates

  • Formaldehyde, 16% solution

  • Hoechst 33342 stain

  • Phosphate-Buffered Saline (PBS)

Experimental Workflow:

HTS_Workflow A 1. Cell Seeding iBMDM-ASC-mCherry cells are seeded into 384-well plates. B 2. Compound Addition This compound derivatives and controls are added. A->B C 3. Priming (Signal 1) Cells are treated with LPS to upregulate inflammasome components. B->C D 4. Activation (Signal 2) Inflammasome is activated with an agent like nigericin. C->D E 5. Fixation and Staining Cells are fixed and nuclei are stained with Hoechst. D->E F 6. High-Content Imaging Plates are imaged on an automated microscope. E->F G 7. Image Analysis ASC specks and nuclei are quantified using image analysis software. F->G H 8. Data Analysis % inhibition is calculated and hits are identified. G->H

Caption: High-throughput screening workflow for ASC speck formation.

Protocol Steps:

  • Cell Seeding:

    • Culture iBMDM-ASC-mCherry cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into 384-well imaging plates at a density of 20,000 cells per well in 40 µL of culture medium.

    • Incubate the plates at 37°C and 5% CO2 overnight.

  • Compound Addition:

    • Prepare a compound plate by diluting the this compound derivatives, MCC950 (positive control), and DMSO (negative control) in culture medium.

    • Using an automated liquid handler, transfer 10 µL of the compound solutions to the cell plate, achieving a final desired screening concentration (e.g., 10 µM).

    • Incubate for 1 hour at 37°C.

  • Priming (Signal 1):

    • Prepare a solution of LPS in culture medium.

    • Add 10 µL of the LPS solution to each well to a final concentration of 1 µg/mL.

    • Incubate for 3 hours at 37°C.

  • Activation (Signal 2):

    • Prepare a solution of nigericin in culture medium.

    • Add 10 µL of the nigericin solution to each well to a final concentration of 10 µM.

    • Incubate for 1 hour at 37°C.

  • Fixation and Staining:

    • Carefully remove the medium and fix the cells by adding 50 µL of 4% formaldehyde in PBS to each well.

    • Incubate for 20 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Add 50 µL of Hoechst 33342 solution (1 µg/mL in PBS) to stain the nuclei.

    • Incubate for 15 minutes at room temperature in the dark.

    • Wash the wells twice with PBS.

  • High-Content Imaging:

    • Image the plates using a high-content imaging system.

    • Acquire images in two channels: DAPI (for Hoechst-stained nuclei) and TRITC (for mCherry-tagged ASC specks).

  • Image and Data Analysis:

    • Use image analysis software to identify and count the number of nuclei and the number of ASC specks per well.

    • Calculate the percentage of cells with ASC specks for each well.

    • Normalize the data to the positive (LPS + nigericin + DMSO) and negative (LPS only) controls.

    • Calculate the percent inhibition for each compound.

    • Identify hits based on a predefined threshold (e.g., >50% inhibition).

Secondary Assay: IL-1β Release ELISA

This protocol is for a secondary screen to confirm the activity of hits from the primary screen by measuring the inhibition of IL-1β release.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • LPS from E. coli O111:B4

  • Nigericin sodium salt

  • Confirmed hit compounds and controls

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

Protocol Steps:

  • Cell Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well in RPMI-1640 medium containing 100 ng/mL PMA.

    • Incubate for 48-72 hours to allow differentiation into macrophage-like cells.

  • Compound Treatment and Priming:

    • Replace the medium with fresh RPMI-1640.

    • Add serial dilutions of the hit compounds to the wells.

    • Add LPS to a final concentration of 1 µg/mL.

    • Incubate for 3 hours at 37°C.

  • Activation:

    • Add nigericin to a final concentration of 10 µM.

    • Incubate for 1 hour at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

  • ELISA:

    • Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader.

  • Data Analysis:

    • Calculate the concentration of IL-1β in each sample from the standard curve.

    • Determine the IC50 value for each compound by plotting the percent inhibition of IL-1β release against the compound concentration.

Logical Relationship of Screening Cascade

The HTS process follows a logical progression from a broad primary screen to more focused secondary and confirmatory assays.

Screening_Cascade A This compound Derivative Library B Primary HTS: ASC Speck Formation Assay (High-Content Imaging) A->B C Hit Identification (% Inhibition > Threshold) B->C D Dose-Response Confirmation (IC50 Determination) C->D E Secondary Assay: IL-1β Release ELISA (Functional Confirmation) D->E F Lead Compound Identification E->F

Caption: A typical screening cascade for identifying novel inhibitors.

Conclusion

The protocols and data presentation formats provided in these application notes offer a robust starting point for the high-throughput screening of this compound derivatives as potential inhibitors of the NLRP3 inflammasome. By employing a systematic screening cascade, from high-content primary screening to functional secondary assays, researchers can efficiently identify and characterize novel anti-inflammatory lead compounds for further development.

Phenyl p-Tolyl Sulfone: Application Notes and Protocols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl p-tolyl sulfone is a diaryl sulfone compound characterized by a sulfonyl group connecting a phenyl and a tolyl group. The sulfone moiety is a key structural feature in a variety of pharmacologically active compounds, recognized for its chemical stability and ability to act as a hydrogen bond acceptor.[1] While direct medicinal chemistry applications of this compound itself are not extensively documented in publicly available literature, the broader class of diaryl sulfones and their derivatives has attracted significant interest in drug discovery. These derivatives have been investigated for a range of therapeutic applications, including anticancer and anti-inflammatory activities.

This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing upon data from structurally related compounds. It also includes detailed, representative experimental protocols that can be adapted for the evaluation of this compound and its analogs.

Potential Medicinal Chemistry Applications

The diaryl sulfone scaffold is present in a number of therapeutic agents and investigational drugs. The electronic properties and geometric shape imparted by the sulfonyl group can contribute to effective binding with biological targets. Based on the activities of related compounds, this compound could serve as a scaffold or starting material for the development of novel therapeutic agents in the following areas:

  • Anticancer Agents: Various derivatives of diphenyl sulfone have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[2][3][4] The mechanism of action for such compounds can be diverse, including the inhibition of key enzymes involved in cell proliferation and survival.

  • Anti-inflammatory Agents: The inhibition of inflammatory pathways is another area where sulfone-containing compounds have shown promise. For instance, phenyl vinyl sulfone derivatives have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system.[5][6]

  • Enzyme Inhibition: The sulfone group can interact with enzyme active sites, leading to the modulation of their activity. This makes this compound a potential starting point for the design of specific enzyme inhibitors.

Quantitative Data from Structurally Related Compounds

Due to the limited availability of direct biological data for this compound, the following tables summarize the activities of structurally related sulfone derivatives to provide a reference for potential efficacy.

Table 1: Anticancer Activity of Phenylthiazole Derivatives with a Tolyl Moiety [3]

CompoundSubstitution on Phenyl RingTarget Cell LineIC50 (µM) ± SD
4cp-nitroSKNMC (Neuroblastoma)10.8 ± 0.08
4dm-chloroHep-G2 (Hepatocarcinoma)11.6 ± 0.12
Doxorubicin (Control)-Hep-G2 (Hepatocarcinoma)5.8 ± 1.01

Table 2: Anti-inflammatory Activity of Phenyl Vinyl Sulfone-Based NLRP3 Inflammasome Inhibitors [5][6]

CompoundStructureAssay SystemIC50 (µM) ± SD
5bPhenyl vinyl sulfone derivativeNLRP3 Inflammasome Inhibition0.91 ± 0.06
7aPhenyl vinyl sulfone derivativeNLRP3 Inflammasome Inhibition1.83 ± 0.28

Experimental Protocols

The following are detailed protocols for key experiments that can be used to evaluate the biological activity of this compound and its derivatives. These protocols are based on methodologies reported for similar compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.[3]

1. Materials:

  • Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or derivative)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Add the compound solutions to the wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration.

Protocol 2: NLRP3 Inflammasome Inhibition Assay

This protocol is designed to assess the inhibitory effect of a compound on the NLRP3 inflammasome.[5][6]

1. Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Lipopolysaccharide (LPS)

  • ATP

  • This compound (or derivative)

  • Opti-MEM medium

  • ELISA kit for IL-1β

2. Procedure:

  • Cell Priming: Seed BMDMs in a 96-well plate and prime with LPS (1 µg/mL) in Opti-MEM for 4 hours.

  • Compound Treatment: Pre-treat the primed cells with various concentrations of the test compound for 30 minutes.

  • Inflammasome Activation: Stimulate the cells with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome.

  • Supernatant Collection: Collect the cell culture supernatants.

  • IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of IL-1β inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway Diagram

NLRP3_Inflammasome_Pathway cluster_cell Macrophage cluster_inflammasome NLRP3 Inflammasome LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates pro_IL1b pro-IL-1β NFkB->pro_IL1b upregulates IL1b IL-1β (secreted) pro_IL1b->IL1b NLRP3 NLRP3 ASC ASC NLRP3->ASC recruits Caspase1_pro pro-Caspase-1 ASC->Caspase1_pro recruits Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active cleavage Caspase1_active->pro_IL1b cleaves Pyroptosis Pyroptosis Caspase1_active->Pyroptosis induces ATP ATP ATP->NLRP3 activates Sulfone Phenyl p-Tolyl Sulfone Derivative Sulfone->NLRP3 inhibits

Caption: Hypothetical inhibition of the NLRP3 inflammasome pathway by a this compound derivative.

Experimental Workflow Diagram

Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Phenyl p-Tolyl Sulfone Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Target-based Assay) Hit_Identification->Secondary_Screening Lead_Identification Lead Identification Secondary_Screening->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling In_Vivo_Testing In Vivo Efficacy Studies ADMET_Profiling->In_Vivo_Testing Candidate_Selection Candidate Selection In_Vivo_Testing->Candidate_Selection

Caption: General workflow for the discovery and development of drugs based on a sulfone scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phenyl p-tolyl sulfone.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts sulfonylation of toluene with benzenesulfonyl chloride. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Q2: What is the expected isomer distribution for the sulfonylation of toluene?

The methyl group of toluene is an ortho-, para-directing activator. However, due to steric hindrance, the major product of the Friedel-Crafts sulfonylation is the para-isomer, this compound. While the exact ratio can vary with reaction conditions, a typical distribution for the sulfonation of toluene is heavily skewed towards the para product. For instance, sulfonation with sulfur trioxide can yield an isomer distribution of approximately 84.8% para, 5.6% ortho, and 9.7% meta.[1]

Q3: Why is a stoichiometric amount of Lewis acid catalyst often required?

In Friedel-Crafts acylation and sulfonylation, the product, an aryl sulfone, is a Lewis base that can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation effectively removes the catalyst from the reaction, rendering it inactive. Therefore, at least a stoichiometric amount of the catalyst is necessary to ensure the reaction proceeds to completion.

Q4: What are the key safety precautions for this synthesis?

Anhydrous aluminum chloride is highly corrosive and reacts violently with water. The reaction should be carried out under a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware must be thoroughly dried to prevent uncontrolled reactions and catalyst deactivation. The reaction workup often involves quenching with acid and ice, which should be done slowly and cautiously to control the exothermic reaction.

Troubleshooting Guides for Low Yield

This section addresses common issues that can lead to low yields in the synthesis of this compound.

Issue 1: Little to No Product Formation

Possible Causes & Solutions

CauseRecommended Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.
Insufficient Catalyst As the sulfone product complexes with the Lewis acid, a stoichiometric amount is often required. Ensure you are using at least one equivalent of the catalyst relative to the limiting reagent.
Low Reaction Temperature Friedel-Crafts sulfonylation can be endothermic. If the reaction is sluggish, a moderate increase in temperature may be necessary to overcome the activation energy. However, excessively high temperatures can lead to side reactions.
Deactivated Toluene If the toluene starting material is contaminated with strongly deactivating groups (e.g., nitro, cyano), the reaction may be inhibited. Use pure, high-quality toluene.
Issue 2: Low Yield with Presence of Starting Materials

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Reaction The reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Poor Mixing In a heterogeneous mixture, ensure vigorous stirring to facilitate contact between the reactants and the catalyst.
Premature Quenching Ensure the reaction has reached completion before beginning the workup procedure.
Issue 3: Formation of a Mixture of Products

Possible Causes & Solutions

CauseRecommended Solution
Formation of Isomers While the para-isomer is favored, some ortho- and meta-isomers may form. Lowering the reaction temperature can sometimes improve para-selectivity. Purification by recrystallization is typically effective in isolating the desired p-tolyl sulfone.
Polysulfonylation Although the sulfonyl group is deactivating, forcing conditions (high temperature, long reaction time, excess sulfonylating agent) can lead to the introduction of a second sulfonyl group. Use a slight excess of toluene relative to benzenesulfonyl chloride to favor monosubstitution.
Side Reactions with Solvent If using a reactive solvent, it may compete with toluene in the Friedel-Crafts reaction. Non-reactive solvents like dichloromethane or carbon disulfide are preferred.

Experimental Protocols

Reference Protocol: Synthesis of this compound via Friedel-Crafts Sulfonylation

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzenesulfonyl chloride

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the benzenesulfonyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add toluene (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a slurry of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from ethanol to obtain a crystalline solid.

Visualizations

Troubleshooting_Low_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound catalyst Catalyst Inactivity (Moisture) low_yield->catalyst stoichiometry Insufficient Catalyst low_yield->stoichiometry conditions Suboptimal Conditions (Temp/Time) low_yield->conditions purity Reagent Impurity low_yield->purity workup Workup Issues low_yield->workup dry Use Anhydrous Conditions catalyst->dry Solution increase_cat Increase Catalyst Loading (Stoichiometric) stoichiometry->increase_cat Solution optimize Optimize Temperature & Time (Monitor by TLC) conditions->optimize Solution purify_reagents Ensure Reagent Purity purity->purify_reagents Solution careful_workup Careful Quenching & Extraction workup->careful_workup Solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_products Products toluene Toluene sigma_complex Sigma Complex (Arenium Ion) toluene->sigma_complex benzenesulfonyl_chloride Benzenesulfonyl Chloride electrophile Formation of Electrophile [C6H5SO2]+[AlCl4]- benzenesulfonyl_chloride->electrophile + AlCl3 alcl3 AlCl3 alcl3->electrophile electrophile->sigma_complex Electrophilic Attack main_product This compound (Major Product) sigma_complex->main_product Deprotonation side_products Isomeric Sulfones (ortho, meta) sigma_complex->side_products Deprotonation

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Technical Support Center: Purification of Phenyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Phenyl p-tolyl sulfone from reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Recrystallization

  • Symptom: The melting point of the recrystallized this compound is broad or lower than the expected 127-129 °C. TLC analysis shows multiple spots.

  • Possible Causes & Solutions:

    Cause Solution
    Inappropriate Solvent System The chosen solvent may not have a steep enough solubility curve for this compound (i.e., high solubility when hot and low solubility when cold).
    Recommended Solvents: Ethanol is a commonly used solvent for the recrystallization of aryl sulfones. A mixed solvent system, such as ethyl acetate/petroleum ether or ethyl acetate/hexane, can also be effective.[1] Start by dissolving the crude product in a minimum amount of the hot, more polar solvent (e.g., ethyl acetate) and then slowly add the less polar solvent (e.g., petroleum ether or hexane) until turbidity appears. Reheat to dissolve and then allow to cool slowly.
    Cooling Rate Too Fast Rapid cooling can lead to the trapping of impurities within the crystal lattice.
    Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
    Presence of Isomeric Impurities Friedel-Crafts synthesis of this compound can lead to the formation of ortho- and meta-isomers, which have similar polarities and may co-crystallize.
    Solution: If isomeric impurities are significant, a preliminary purification by column chromatography may be necessary before recrystallization. Alternatively, multiple recrystallizations may be required to achieve high purity.
    Incomplete Removal of Starting Materials Unreacted benzenesulfonyl chloride or toluene may remain in the crude product.
    Solution: Ensure the reaction goes to completion. A pre-recrystallization wash with a suitable solvent in which the starting materials are soluble but the product is not can be beneficial.

Issue 2: Difficulty in Separating Isomers by Column Chromatography

  • Symptom: TLC analysis of the column fractions shows poor separation between the desired para-isomer and the ortho-/meta-isomers.

  • Possible Causes & Solutions:

    Cause Solution
    Inappropriate Stationary Phase Standard silica gel may not provide sufficient selectivity to separate closely related isomers.
    Solution: For the separation of aromatic isomers, stationary phases that can engage in π-π interactions are often more effective. Consider using a column packed with a phenyl-bonded silica gel (e.g., Phenyl-Hexyl).
    Incorrect Mobile Phase The eluent system may not have the optimal polarity to resolve the isomers.
    Solution: A gradient elution is often more effective than an isocratic one for separating compounds with similar polarities. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. For phenyl-based columns, using methanol in the mobile phase can enhance π-π interactions and improve separation.
    Column Overloading Applying too much crude product to the column can lead to broad peaks and poor separation.
    Solution: Use an appropriate amount of crude product relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts in the Friedel-Crafts sulfonylation of toluene with benzenesulfonyl chloride are the ortho- and meta-isomers of Phenyl tolyl sulfone. Due to steric hindrance and the directing effects of the methyl group on the toluene ring, the para-isomer is the major product. Other potential impurities include unreacted starting materials (toluene and benzenesulfonyl chloride) and di-sulfonated products, although the latter are less common under typical reaction conditions.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point of pure this compound is in the range of 127-129 °C. A sharp melting point within this range is a good indicator of high purity.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in a mixture and to monitor the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve and quantify isomeric impurities. A reversed-phase C18 or a phenyl-based column can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities. The integration of signals in the ¹H NMR spectrum can be used to estimate the relative amounts of different isomers.

  • Melting Point Analysis: A sharp melting point in the expected range indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.

Q4: Can you provide a general protocol for the synthesis of this compound?

A4: A general procedure for the Friedel-Crafts sulfonylation is as follows:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve benzenesulfonyl chloride in a suitable solvent such as dichloromethane or nitrobenzene.

  • Cool the solution in an ice bath.

  • Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions.

  • To this mixture, add toluene dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by carefully pouring the mixture over ice and then adding dilute hydrochloric acid.

  • Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

Disclaimer: This is a general guideline. Reaction conditions, stoichiometry, and work-up procedures should be optimized for each specific application.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystals of this compound should start to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₂O₂S
Molecular Weight 232.30 g/mol
Appearance White to off-white solid
Melting Point 127-129 °C

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Friedel-Crafts Reaction Friedel-Crafts Reaction Friedel-Crafts Reaction->Crude Product Toluene + Benzenesulfonyl Chloride Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound TLC TLC Pure this compound->TLC HPLC HPLC Pure this compound->HPLC NMR NMR Pure this compound->NMR Melting Point Melting Point Pure this compound->Melting Point

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Start Crude Product Crude Product Start->Crude Product Purification Method Purification Method Crude Product->Purification Method Recrystallization Recrystallization Purification Method->Recrystallization Recrystallization Column Chromatography Column Chromatography Purification Method->Column Chromatography Column Check Purity Check Purity Recrystallization->Check Purity Column Chromatography->Check Purity Pure Product Pure Product Check Purity->Pure Product Pure Impure Product Impure Product Check Purity->Impure Product Impure Troubleshoot Recrystallization Troubleshoot Recrystallization Impure Product->Troubleshoot Recrystallization From Recrystallization Troubleshoot Column Troubleshoot Column Impure Product->Troubleshoot Column From Column Troubleshoot Recrystallization->Recrystallization Troubleshoot Column->Column Chromatography

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Optimizing reaction conditions for Phenyl p-tolyl sulfone coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenyl p-tolyl sulfone Coupling

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of this compound and related diaryl sulfones via cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound via cross-coupling?

The most prevalent and effective methods involve the palladium-catalyzed or copper-catalyzed coupling of an aryl precursor with a sulfonyl source. Key approaches include the coupling of arylboronic acids with arylsulfonyl chlorides or sulfinic acid salts.[1] Another robust method is the palladium-catalyzed reaction between aryl halides or triflates and sulfinic acid salts.[2]

Q2: Which catalyst system is recommended for a beginner?

For researchers new to this transformation, a palladium-based system is highly recommended due to its broad functional group tolerance and well-documented success. A common starting point is using a palladium precatalyst like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a specialized ligand such as Xantphos.[2]

Q3: Why is maintaining an inert atmosphere crucial for this reaction?

Maintaining an inert atmosphere (e.g., using argon or nitrogen) is critical to prevent the deactivation of the palladium catalyst. The presence of oxygen can lead to the oxidation of the active Pd(0) species and promote undesirable side reactions, such as the homocoupling of boronic acids, which reduces the yield of the desired diaryl sulfone.[3][4]

Q4: What is a typical reaction temperature and duration?

Reaction temperatures typically range from 80 °C to 110 °C.[2][5] Lowering the temperature significantly can drastically slow down or halt the reaction, while excessively high temperatures can lead to catalyst decomposition, often observed as the formation of palladium black.[2][3] Reaction times can vary from 4 to 24 hours, and progress should be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound coupling reaction.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Recommended Solution Citation
Inactive Catalyst Use a fresh, high-quality palladium source and ligand. Ensure any precatalyst is properly activated to Pd(0) in situ. If using a heterogeneous catalyst like Pd/C, ensure it is not poisoned.[3]
Improper Solvent The reaction is sensitive to the solvent. Polar aprotic solvents (e.g., Toluene, Dioxane, DMF) are often effective. A mixture of an organic solvent with an aqueous base solution is common. Avoid using only water, as it can be inefficient.[3][6]
Insufficient Inert Atmosphere Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.[3][7]
Sub-optimal Temperature If the reaction is sluggish, consider increasing the temperature in increments of 10 °C (e.g., from 80 °C to 100 °C). Avoid exceeding 120 °C to prevent catalyst decomposition.[2][5]
Incorrect Base The choice and amount of base are critical. Inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are often effective. Ensure the base is anhydrous if required and that sufficient equivalents are used.[5][7]

Problem 2: Significant Formation of Side Products

Observed Side Product Potential Cause Recommended Solution Citation
Homocoupling Product (e.g., Biphenyl or di-p-tolyl sulfone) Presence of oxygen in the reaction mixture. This side reaction is common in Suzuki-type couplings.Improve degassing procedures for all reagents and solvents. Ensure a leak-free reaction setup under a robust inert atmosphere.[4]
Protodeboronation (Loss of Boronic Acid Group) The reaction medium may be too basic or contain excessive water, leading to the replacement of the boronic acid group with a hydrogen atom.Use a milder base or ensure precise control over the amount of water in the reaction. Consider using boronic esters, which can be more stable.[7]
Aryl-Ligand Exchange The aryl group from the phosphine ligand (e.g., PPh₃) can sometimes participate in the reaction, leading to undesired biaryl sulfone products.Use a specialized, bulky ligand like Xantphos, which is less prone to such exchange processes.[8]

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

Potential Cause Recommended Solution Citation
Reaction Temperature is Too High Reduce the reaction temperature. Optimal conditions are often found between 80-100 °C.[3]
Insufficient Ligand Ensure an appropriate ligand-to-palladium ratio is used to stabilize the palladium catalyst throughout the catalytic cycle. A common ratio is 2:1 or slightly higher.[3]

Data on Optimized Reaction Conditions

The following table summarizes optimized conditions for diaryl sulfone synthesis from various literature sources, providing a comparative overview of key parameters.

Coupling Partners Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Citation
Aryl Iodide + Sulfinic Acid SaltPd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (1.5)Toluene8078-95[2]
Aryl Halide + Lithium SulfinatePd(OAc)₂ (10)RuPhos (10)Cs₂CO₃ (1.5)1,4-Dioxane11070-85[5][8]
Arylboronic Acid + Arylsulfonyl ChloridePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)DME/H₂O80~80[1]
Aryl Halide + Sodium SulfinateCuI (10)D-Glucosamine (20)K₂CO₃ (2)DMSO/H₂O100~90[6]
Aryl Halide + Sodium SulfinateCuFe₂O₄ (25mg)-KOHWater6086-96[9]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Coupling of an Aryl Halide with a Sulfinic Acid Salt

This protocol is adapted from methodologies demonstrating high efficiency for this transformation.[2]

  • Reagent Preparation : To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), sodium p-toluenesulfinate (1.2 equiv), Cesium Carbonate (Cs₂CO₃, 1.5 equiv), and Tetrabutylammonium Chloride (ⁿBu₄NCl, 1.2 equiv).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium precatalyst Pd₂(dba)₃ (2.5 mol%) and the ligand Xantphos (5.0 mol%).

  • Solvent Addition : Add anhydrous, degassed toluene via syringe to the Schlenk tube.

  • Reaction Execution : Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 6-24 hours.

  • Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G prep 1. Reagent & Catalyst Preparation setup 2. Reaction Setup (Inert Atmosphere) prep->setup exec 3. Reaction Execution (Heating & Stirring) setup->exec workup 4. Quenching & Aqueous Work-up exec->workup extract 5. Organic Extraction workup->extract purify 6. Purification (Column Chromatography) extract->purify analyze 7. Analysis (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for cross-coupling reactions.

G start Start: Low or No Yield? catalyst Is the catalyst and ligand fresh? start->catalyst Yes inert Is the inert atmosphere robust? catalyst->inert Yes sol_catalyst Action: Replace catalyst and ligand. catalyst->sol_catalyst No temp Is the temperature optimal (80-110°C)? inert->temp Yes sol_inert Action: Re-degas all reagents and solvents. inert->sol_inert No solvent Is the solvent anhydrous and appropriate? temp->solvent Yes sol_temp Action: Adjust temperature. Check for Pd black. temp->sol_temp No sol_solvent Action: Use fresh, dry solvent. Consider alternatives. solvent->sol_solvent No side_prod Are side products (e.g., homocoupling) observed? solvent->side_prod Yes sol_side_prod This strongly suggests O₂ contamination. Focus on improving inerting technique. side_prod->sol_side_prod Yes

Caption: Troubleshooting logic for addressing low reaction yield.

References

Common side reactions in the synthesis of unsymmetrical diaryl sulfones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of unsymmetrical diaryl sulfones. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific side reactions and experimental challenges, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Q1: My Suzuki-Miyaura type reaction has a low yield, and I've isolated a significant amount of a biaryl byproduct corresponding to the homocoupling of my boronic acid. What is the cause and how can I prevent this?

A1: The formation of a biaryl byproduct from the homocoupling of the arylboronic acid is a common side reaction in Suzuki-Miyaura cross-coupling.[1][2][3] This is particularly prevalent with electron-deficient arylboronic acids and can be promoted by the presence of molecular oxygen.[1][2][3] The mechanism can involve a reaction between a Pd(II) species and the boronic acid, leading to the formation of a symmetrical biaryl and Pd(0).

Troubleshooting Steps:

  • Rigorous Exclusion of Oxygen: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (e.g., nitrogen or argon) for an extended period.[4] Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Addition of a Mild Reducing Agent: The introduction of potassium formate to the reaction mixture can suppress homocoupling. This additive may act as a mild reducing agent, minimizing the concentration of free Pd(II) that can initiate the homocoupling pathway, without disrupting the main catalytic cycle.[4]

  • Optimize Catalyst and Ligand: In some cases, the choice of ligand can influence the extent of side reactions. For hindered substrates where homocoupling is an issue, using specialized ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) may improve the yield of the desired cross-coupled product.[1]

Q2: My reaction is producing a significant amount of sulfinate ester instead of the desired diaryl sulfone. Why is this happening and what can I do?

A2: This side reaction arises from the ambident nature of the sulfinate anion (R-SO₂⁻), which can react through either the sulfur or an oxygen atom. O-arylation leads to the formation of a sulfinate ester, while the desired S-arylation produces the sulfone. This issue is more common in palladium-catalyzed couplings of sulfinic acid salts with aryl halides, particularly with electron-poor aryl halides.

Troubleshooting Steps:

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. In some cases, less polar solvents like toluene are preferred over more polar solvents such as DMF or DMSO, where the formation of sulfinate esters has been observed.

  • Additives: The presence of additives like tetra-n-butylammonium chloride (nBu₄NCl) can strongly influence the reaction outcome, often favoring the formation of the sulfone product.[5][6]

  • Nature of the Halide: Aryl iodides are sometimes less prone to this side reaction compared to aryl bromides or triflates under certain conditions.

Q3: I am observing the formation of biaryl products through desulfonylation (extrusion of SO₂). How can I favor the formation of the sulfone?

A3: Desulfonylative coupling, where the sulfonyl group is lost as SO₂, is a competing reaction pathway, particularly at higher temperatures.[7][8] The choice of catalyst and reaction conditions is critical to prevent this.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Desulfinative coupling often requires higher temperatures. Running the reaction at milder conditions (e.g., 25°C to 80°C) can favor the retention of the sulfonyl group.[7]

  • Select the Appropriate Catalyst System: The catalytic system plays a crucial role. For instance, using PdCl₂ with K₂CO₃ in an acetone/water mixture at room temperature has been shown to produce diaryl sulfones without SO₂ extrusion, whereas other catalyst systems under reflux conditions might favor the desulfonylative pathway.[8]

Issue 2: Problems in Friedel-Crafts Sulfonylation

Q1: My Friedel-Crafts sulfonylation is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?

A1: Friedel-Crafts reactions are governed by the directing effects of the substituents on the aromatic ring, often leading to mixtures of isomers. While the para product is typically favored due to sterics, achieving high selectivity can be challenging.

Troubleshooting Steps:

  • Catalyst Selection: Traditional Lewis acids like AlCl₃ or strong Brønsted acids like triflic acid (TfOH) can be aggressive and lead to poor selectivity.[9][10] Using solid acid catalysts, such as Fe³⁺-exchanged montmorillonite clay or zeolite beta, can significantly improve para-selectivity.[10]

  • Reaction Temperature: Adjusting the temperature can sometimes influence the isomer ratio, although this is highly substrate-dependent.

  • Choice of Sulfonylating Agent: The reactivity of the sulfonylating agent (e.g., arenesulfonyl chloride vs. sulfonic anhydride) can also impact selectivity.

Q2: The reaction with my electron-deficient arene is not proceeding. What are my options?

A2: Friedel-Crafts sulfonylation is an electrophilic aromatic substitution and is generally inefficient for arenes bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[11]

Alternative Synthetic Routes:

  • Palladium-Catalyzed Cross-Coupling: Methods like the Suzuki-Miyaura coupling of an arylboronic acid with an arylsulfonyl chloride, or the coupling of an aryl halide with a sodium arenesulfinate, are excellent alternatives that tolerate a wide range of functional groups, including electron-withdrawing ones.[5][6][7]

  • Copper-Catalyzed Cross-Coupling: Copper-catalyzed methods, such as the coupling of arylboronic acids with arylsulfonyl hydrazides, also provide a milder alternative for a broad scope of substrates.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing unsymmetrical diaryl sulfones?

A1: The most prevalent modern methods include:

  • Palladium-catalyzed cross-coupling reactions: This includes Suzuki-Miyaura type couplings between arylboronic acids and arylsulfonyl chlorides, or couplings of aryl halides/triflates with arenesulfinate salts.[5][6][7]

  • Copper-catalyzed cross-coupling reactions: These often involve the reaction of arylboronic acids with arylsulfonyl hydrazides or aryl halides with aryl sulfonic acid salts under milder, often ligand-free, conditions.[11][12][14][15]

  • Friedel-Crafts Sulfonylation: This classic electrophilic aromatic substitution involves reacting an arene with an arenesulfonyl chloride or sulfonic acid in the presence of a strong Lewis or Brønsted acid catalyst.[9][10]

Q2: How do steric and electronic effects of the substrates influence the reaction yield?

A2: In both copper and palladium-catalyzed reactions, steric and electronic factors are significant:

  • Steric Hindrance: Substituents at the ortho position of either coupling partner can dramatically reduce the reaction yield due to steric hindrance, which impedes the approach to the metal center.[8][12]

  • Electronic Effects: In many cross-coupling reactions, electron-donating groups on the arylboronic acid tend to improve yields, while electron-withdrawing groups can lead to more modest outcomes.[11][12] Conversely, for the aryl halide partner, electron-withdrawing groups can sometimes facilitate the reaction.

Q3: What are the best practices for purifying unsymmetrical diaryl sulfones?

A3: Purification strategies depend on the nature of the product and the impurities.

  • Column Chromatography: Flash chromatography on silica gel is the most common method for separating the desired sulfone from side products and unreacted starting materials.[1][16]

  • Recrystallization: If the diaryl sulfone is a solid, recrystallization from an appropriate solvent system is an excellent method for obtaining highly pure material, especially for removing minor impurities.[17]

  • Solvent Extraction: For removing certain types of impurities, a liquid-liquid extraction workup can be effective before further purification.[17]

Quantitative Data Presentation

The following tables summarize typical yields and reaction conditions for common synthetic routes, illustrating the impact of substrate electronics and reaction methodology.

Table 1: Influence of Arylboronic Acid Substituents on Yield in a Cu-Catalyzed Reaction (Reaction: Arylboronic Acid + p-Toluenesulfonyl Hydrazide, catalyzed by Cu(OAc)₂ in Ethanol at room temperature)[12]

Substituent on Arylboronic AcidPositionYield (%)
-H-82
-CH₃para86
-OCH₃para88
-Clpara75
-NO₂para65
-CH₃ortho55

Table 2: Comparison of Yields for Suzuki-Miyaura Type Synthesis of Diaryl Sulfones (Reaction: Arylboronic Acid + Arylsulfonyl Chloride, catalyzed by PdCl₂ with K₂CO₃ in Acetone/Water)[7]

Arylboronic AcidArylsulfonyl ChlorideYield (%)
Phenylboronic acidp-Toluenesulfonyl chloride94
4-Methoxyphenylboronic acidp-Toluenesulfonyl chloride96
4-Chlorophenylboronic acidp-Toluenesulfonyl chloride92
Phenylboronic acid4-Nitrobenzenesulfonyl chloride90
2-Thiopheneboronic acidp-Toluenesulfonyl chloride95

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Type Synthesis

This protocol is a representative example for the synthesis of an unsymmetrical diaryl sulfone from an arylboronic acid and an arylsulfonyl chloride.[7]

Materials:

  • Arylsulfonyl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) chloride (PdCl₂) (0.016 mmol, 1.6 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Acetone (6 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add the arylsulfonyl chloride (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) chloride (1.6 mol%).

  • Add a solvent mixture of acetone (6 mL) and water (2 mL).

  • Stir the reaction mixture at room temperature (approx. 25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction is typically complete within 30-60 minutes.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure unsymmetrical diaryl sulfone.

Protocol 2: Copper-Catalyzed Synthesis

This protocol describes a mild, base- and ligand-free synthesis from an arylboronic acid and an arylsulfonyl hydrazide.[12]

Materials:

  • Arylboronic acid (1.2 mmol)

  • Arylsulfonyl hydrazide (1.0 mmol)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.5 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a reaction vessel, combine the arylboronic acid (1.2 mmol), arylsulfonyl hydrazide (1.0 mmol), and Cu(OAc)₂·H₂O (1.5 mmol).

  • Add ethanol (5 mL) and stir the mixture open to the air at room temperature.

  • Allow the reaction to proceed for approximately 6 hours, monitoring by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the desired diaryl sulfone.

Visualizations: Workflows and Mechanisms

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Combine Arylboronic Acid, Arylsulfonyl Chloride, & Base B Add Solvent (e.g., Acetone/Water) A->B C Degas Mixture (if required) B->C D Add Pd Catalyst under Inert Atmosphere C->D E Stir at Specified Temp (e.g., 25°C) D->E F Monitor by TLC E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Column Chromatography I->J K Recrystallization (if applicable) J->K L Characterization (NMR, MS) K->L

Caption: General experimental workflow for Suzuki-Miyaura type synthesis.

troubleshooting_guide Start Problem Observed Prob1 Low Yield & Biaryl Byproduct Start->Prob1 Prob2 Isomer Mixture (Friedel-Crafts) Start->Prob2 Prob3 Low Yield & Sulfinate Ester Start->Prob3 Cause1 Cause: Boronic Acid Homocoupling Prob1->Cause1 Cause2 Cause: Poor Regioselectivity Prob2->Cause2 Cause3 Cause: O-Arylation of Sulfinate Prob3->Cause3 Sol1a Solution: Rigorous Degassing Cause1->Sol1a Sol1b Solution: Add K-Formate Cause1->Sol1b Sol2a Solution: Use Solid Acid Catalyst (e.g., Zeolite) Cause2->Sol2a Sol3a Solution: Optimize Solvent & Additives (nBu4NCl) Cause3->Sol3a homocoupling_mechanism cluster_main Homocoupling Side Reaction pd2 Pd(II) intermediate1 Ar-Pd-B(OH)₂ pd2->intermediate1 Transmetalation boronic1 Ar-B(OH)₂ boronic1->intermediate1 intermediate2 Ar-Pd-Ar intermediate1->intermediate2 Second Transmetalation boronic2 Ar-B(OH)₂ boronic2->intermediate2 biaryl Ar-Ar (Homocoupled Product) intermediate2->biaryl Reductive Elimination pd0 Pd(0) intermediate2->pd0 note Note: This pathway competes with the desired cross-coupling catalytic cycle, often promoted by O₂. sulfinate_ester_formation cluster_main Competition Between S- and O-Arylation ArPdX Ar'-Pd-X S_Attack S-Attack (Desired Pathway) ArPdX->S_Attack O_Attack O-Attack (Side Reaction) ArPdX->O_Attack Sulfinate [Ar-SO₂]⁻ (Ambident Nucleophile) Sulfinate->S_Attack Sulfinate->O_Attack Sulfone Ar-SO₂-Ar' (Diaryl Sulfone) S_Attack->Sulfone Ester Ar-SO-O-Ar' (Sulfinate Ester) O_Attack->Ester note Reaction conditions (solvent, additives) can influence the selectivity between these two pathways.

References

Preventing decomposition of Phenyl p-tolyl sulfone during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenyl p-tolyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a crystalline solid with a melting point of approximately 127-129°C. It is generally considered a stable compound under normal laboratory conditions, including ambient temperature and pressure.[1] However, its stability can be compromised under specific reactive environments.

Q2: What are the primary known incompatibilities of this compound?

The primary incompatibility of this compound is with strong oxidizing agents. Reactions involving strong oxidizers should be approached with caution as they can lead to the degradation of the sulfone moiety.

Q3: What are the expected decomposition products of this compound under thermal stress?

Under high temperatures, particularly during combustion, this compound can decompose to produce oxides of sulfur (such as sulfur dioxide), carbon monoxide, and carbon dioxide. In solution, thermal decomposition at temperatures above 350°C can proceed through homolytic cleavage of the carbon-sulfur bond, leading to the formation of aryl and sulfonyl radicals.

Troubleshooting Guide: Preventing Decomposition in Reactions

This guide addresses common issues that can lead to the decomposition of this compound during a reaction and provides potential solutions.

Issue 1: Decomposition under Strongly Basic Conditions

Symptoms:

  • Low yield of the desired product.

  • Formation of unexpected byproducts, potentially including phenols, arenes, and sulfinates.

  • Discoloration of the reaction mixture.

Root Cause: Strong bases, particularly organolithium reagents (e.g., n-BuLi, t-BuLi) and to a lesser extent Grignard reagents, can attack the sulfonyl group or the aromatic rings, leading to cleavage of the C-S bonds. The high electron density of these reagents makes them potent nucleophiles that can break the stable sulfone linkage.

Solutions:

  • Use a milder base: If possible, substitute strong organolithium bases with weaker, non-nucleophilic bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide.

  • Control the temperature: Perform the reaction at the lowest possible temperature to minimize the rate of decomposition. Reactions with organolithium reagents are often carried out at -78°C.

  • Slow addition of the base: Add the strong base dropwise to the reaction mixture to avoid localized high concentrations that can promote decomposition.

  • Protect the sulfone group: In multi-step syntheses, consider strategies to temporarily protect the sulfone, although direct protection of the sulfone group itself is not common. A more practical approach is to carefully plan the synthetic route to avoid harsh basic conditions.

Issue 2: Decomposition in the Presence of Organometallic Reagents

Symptoms:

  • Formation of symmetrical biaryls (e.g., biphenyl, 4,4'-dimethylbiphenyl) or other coupling byproducts.

  • Evidence of C-S bond cleavage.

Root Cause: Some organometallic reagents, especially those used in cross-coupling reactions (e.g., some palladium or nickel complexes), can catalyze the cleavage of the C-S bond in diaryl sulfones. This is more likely to occur at elevated temperatures. Grignard reagents can also lead to the formation of sulfoxides as byproducts.[2]

Solutions:

  • Ligand selection: In transition metal-catalyzed reactions, the choice of ligand can significantly influence the stability of the C-S bond. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to find one that promotes the desired reaction without activating the sulfone group.

  • Optimize reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Alternative catalysts: Explore alternative metal catalysts that are less prone to promoting C-S bond cleavage.

Issue 3: Decomposition under Friedel-Crafts or Strongly Acidic Conditions

Symptoms:

  • Formation of rearranged or sulfonated byproducts.

  • Low recovery of the starting material or desired product.

Root Cause: While generally stable to many acids, very strong Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., triflic acid) at elevated temperatures, as used in Friedel-Crafts reactions, can potentially lead to cleavage or rearrangement of diaryl sulfones.

Solutions:

  • Use a milder Lewis acid: If possible, substitute strong Lewis acids with milder alternatives like ZnCl₂, FeCl₃, or Bi(OTf)₃.

  • Control reaction temperature: High temperatures in the presence of strong acids can promote side reactions. Maintain the lowest effective temperature for the transformation.

  • Solvent choice: The choice of solvent can influence the acidity of the medium. Less polar solvents may sometimes moderate the reactivity.

Quantitative Data on Stability

While specific kinetic data for the decomposition of this compound under a wide range of conditions is not extensively available in the literature, the following table summarizes qualitative stability information based on reported reactivity.

Condition/Reagent ClassTemperatureStabilityPotential ByproductsPrevention Strategies
Strong Oxidizing Agents VariesLowOxidized aromatic rings, cleavage productsAvoid strong oxidizers
Organolithium Reagents Low (-78°C) to RTLow to ModeratePhenols, arenes, sulfinatesUse milder bases, low temperature, slow addition
Grignard Reagents Room TemperatureModerateSulfoxides, biphenylsOptimize stoichiometry, consider alternative nucleophiles
Strong Lewis Acids (e.g., AlCl₃) Elevated (>100°C)Moderate to LowRearrangement products, sulfonated arenesUse milder Lewis acids, control temperature
Refluxing Toluene ~110°CHighGenerally stableN/A
Common Reducing Agents (e.g., NaBH₄, LiAlH₄) Room TemperatureHighGenerally stableN/A

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving a Strong Base (e.g., Metalation)
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for at least 15 minutes.

  • Reagents: Dissolve this compound in a suitable anhydrous solvent (e.g., THF, diethyl ether) and cool the solution to the desired temperature (typically -78°C using a dry ice/acetone bath).

  • Base Addition: Slowly add the organolithium reagent (e.g., n-BuLi) dropwise to the stirred solution via a syringe. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: Allow the reaction to stir at the low temperature for the required time.

  • Quenching: Quench the reaction by slowly adding a suitable electrophile or a proton source (e.g., saturated aqueous ammonium chloride) at the low temperature.

  • Workup: Allow the reaction mixture to warm to room temperature, then proceed with a standard aqueous workup and extraction.

Visualizations

Troubleshooting Logic for this compound Decomposition

G start Decomposition of This compound Observed condition Identify Reaction Conditions start->condition strong_base Strongly Basic (e.g., n-BuLi) condition->strong_base Basic organometallic Organometallic Reagents (e.g., Grignard, Pd/Ni catalyst) condition->organometallic Metallic strong_acid Strongly Acidic (e.g., AlCl3, high temp) condition->strong_acid Acidic sol_base Use Milder Base Lower Temperature Slow Addition strong_base->sol_base sol_metal Optimize Ligand Lower Temperature Alternative Catalyst organometallic->sol_metal sol_acid Use Milder Acid Control Temperature Solvent Choice strong_acid->sol_acid

Caption: Troubleshooting flowchart for decomposition.

Experimental Workflow for Reactions with Strong Bases

G setup 1. Flame-dried glassware under inert atmosphere reagents 2. Dissolve sulfone in anhydrous solvent, cool to -78°C setup->reagents addition 3. Slow dropwise addition of strong base reagents->addition reaction 4. Stir at low temperature addition->reaction quench 5. Quench reaction at -78°C reaction->quench workup 6. Warm to RT and perform aqueous workup quench->workup

Caption: Workflow for reactions with strong bases.

References

Technical Support Center: Overcoming Catalyst Deactivation in Reactions Involving Aryl Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in chemical reactions involving aryl sulfones.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with an aryl sulfone is sluggish or has stalled. What are the likely causes?

A1: Sluggish or stalled reactions are often due to catalyst deactivation. The most common culprits include:

  • Catalyst Poisoning: Aryl sulfones and their precursors or byproducts can be sources of sulfur, a known poison for palladium catalysts. Sulfur-containing molecules can bind strongly to the palladium surface, blocking active sites. Common poisons include thiols, sulfides, and even sulfinate or sulfite species that may be present as impurities or form during the reaction.

  • Formation of Palladium Black: The appearance of a black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium metal. This indicates catalyst decomposition and can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio.

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation, especially if the reaction is not performed under strictly anaerobic conditions.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the catalyst, forming a stable complex that is catalytically inactive.

Q2: How can I determine the cause of my catalyst's deactivation?

A2: A systematic approach is crucial. Start with simple checks and then move to more advanced analytical techniques if necessary.

  • Control Experiment: Run a well-established, reliable cross-coupling reaction with your catalyst to ensure it is active. If this reaction also fails, your catalyst has likely degraded.

  • Reaction Monitoring: Observe the reaction for the formation of palladium black.

  • Analysis of Starting Materials: Ensure the purity of your aryl sulfone and other reagents. Impurities can be a source of catalyst poisons.

  • Surface Analysis of the Catalyst: For heterogeneous catalysts, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to detect the presence of sulfur or other poisons on the catalyst surface. Temperature-Programmed Desorption (TPD) can help identify adsorbed species and the strength of their interaction with the catalyst.

Q3: Are nickel catalysts a good alternative to palladium for reactions with aryl sulfones, and are they also prone to deactivation?

A3: Yes, nickel catalysts are emerging as a cost-effective and efficient alternative to palladium for C-S bond activation in aryl sulfones. However, they are also susceptible to deactivation. Common deactivation pathways for nickel catalysts include:

  • Formation of Inactive Dimers: The active Ni(I) or Ni(II) species can dimerize to form less reactive or inactive dinuclear complexes.

  • Reductive Deactivation: The active nickel species can be over-reduced to Ni(0), which may be less effective in the catalytic cycle.

  • Ligand-Related Deactivation: Similar to palladium catalysts, the ligands used with nickel can degrade or lead to the formation of off-cycle, inactive complexes.

Q4: Can I regenerate my deactivated catalyst?

A4: In many cases, yes. Regeneration can be a cost-effective way to reuse your catalyst. The appropriate method depends on the cause of deactivation.

  • For Heterogeneous Catalysts (e.g., Pd/C):

    • Acid and Base Washing: This can remove adsorbed organic impurities and some inorganic poisons.

    • Oxidative Treatment: Controlled oxidation can burn off carbonaceous deposits (coke).

    • Reduction: Treatment with a reducing agent like hydrogen can regenerate the active metallic sites.

  • For Homogeneous Catalysts: Regeneration is more complex as it involves isolating the metal from the reaction mixture. It is often more practical to focus on preventing deactivation in the first place.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Sulfone
Symptom Possible Cause Troubleshooting Steps
Reaction mixture turns black.Catalyst aggregation (palladium black formation).- Ensure rigorous degassing of solvents and reagents. - Use an appropriate ligand-to-metal ratio (a slight excess of ligand can be beneficial). - Lower the reaction temperature and extend the reaction time.
No reaction, even at elevated temperatures.Catalyst poisoning by sulfur-containing impurities.- Use high-purity starting materials. - Consider adding a scavenger for sulfur impurities. - Switch to a more poison-resistant catalyst system if available.
Reaction starts but stalls before completion.Product inhibition or gradual catalyst deactivation.- Try a slow addition of the limiting reagent to keep product concentration low. - Increase the catalyst loading.
Formation of side products (e.g., homocoupling).Inefficient transmetalation or presence of oxygen.- Screen different bases and solvents to optimize transmetalation. - Ensure a strictly inert atmosphere.
Issue 2: Poor Performance of a Nickel-Catalyzed Desulfonylative Coupling
Symptom Possible Cause Troubleshooting Steps
Low yield and recovery of starting materials.Formation of inactive nickel dimers or other off-cycle species.- Optimize the ligand system; bulky, electron-rich ligands can prevent dimerization. - Adjust the concentration of the nickel catalyst.
Significant formation of reduced aryl halide (hydrodehalogenation).Protonolysis of organonickel intermediates.- Use anhydrous solvents and reagents. - The choice of reductant can influence this side reaction; consider screening alternatives.
Reaction is not reproducible.Sensitivity of the active nickel species.- Ensure consistent quality of reagents and rigorous exclusion of air and moisture. - The pre-catalyst activation method can be critical; ensure it is performed consistently.

Data on Catalyst Performance

While specific quantitative data for the deactivation and regeneration of catalysts in aryl sulfone reactions is not extensively tabulated in the literature, the following table provides a general comparison of catalyst performance based on common observations in cross-coupling reactions.

Catalyst State Typical Turnover Number (TON) Typical Reaction Time Expected Yield
Fresh Palladium Catalyst High (e.g., 10³ - 10⁵)1-12 hoursHigh (>90%)
Deactivated Palladium Catalyst Very Low (<10)>24 hours (stalled)Very Low (<10%)
Regenerated Palladium Catalyst Moderate to High (50-90% of fresh)2-18 hoursModerate to High (60-85%)
Fresh Nickel Catalyst Moderate to High (e.g., 10² - 10⁴)2-24 hoursGood to High (70-95%)
Deactivated Nickel Catalyst Very Low (<10)>24 hours (stalled)Very Low (<10%)
Regenerated Nickel Catalyst Moderate (40-80% of fresh)4-30 hoursModerate (50-80%)

Note: These values are illustrative and can vary significantly depending on the specific reaction, substrates, and conditions.

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Deactivation

This protocol helps determine if catalyst deactivation is the primary cause of a failed reaction.

Objective: To test the activity of a suspected deactivated catalyst against a fresh catalyst using a reliable, standard reaction.

Materials:

  • Suspected deactivated palladium catalyst (recovered from a previous reaction)

  • Fresh palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)

  • Bromobenzene

  • Phenylboronic acid

  • Sodium carbonate (Na₂CO₃)

  • Toluene and Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Set up two parallel reactions in identical flasks under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction A (Control):

    • To the first flask, add bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).

    • Add degassed toluene (5 mL) and degassed water (1 mL).

    • Add the fresh palladium catalyst (1-2 mol%).

  • Reaction B (Test):

    • To the second flask, add the same amounts of bromobenzene, phenylboronic acid, and Na₂CO₃.

    • Add the same amounts of degassed toluene and water.

    • Add the suspected deactivated palladium catalyst (at a loading equivalent to the fresh catalyst).

  • Heat both reactions at 80-100 °C with stirring and monitor their progress by TLC or GC/LC-MS.

  • Analysis: If Reaction A proceeds to completion while Reaction B shows little to no conversion, it is a strong indication that your catalyst has been deactivated.

Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst

This protocol describes a general procedure for regenerating a Pd/C catalyst that has been deactivated by organic impurities or coking.

Materials:

  • Deactivated Pd/C catalyst

  • Dilute nitric acid (e.g., 10-30% solution)

  • Dilute sodium hydroxide solution (e.g., 10% solution)

  • Deionized water

  • Methanol or ethanol

  • Filter funnel and filter paper

  • Oven or vacuum oven

Procedure:

  • Recovery: Filter the deactivated Pd/C from the reaction mixture and wash it with a suitable solvent (e.g., the reaction solvent) to remove residual organic compounds.

  • Base Wash: Suspend the catalyst in a 10% NaOH solution and stir at an elevated temperature (e.g., 80 °C) for 1-2 hours. This helps to remove acidic impurities.

  • Neutralization: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral.

  • Acid Wash: Suspend the catalyst in a 10-30% nitric acid solution and stir at a moderate temperature (e.g., 60-80 °C) for 1-2 hours. This can help to remove some metal poisons and stubborn organic residues.

  • Final Neutralization: Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral.

  • Solvent Wash: Wash the catalyst with methanol or ethanol to remove water.

  • Drying: Dry the catalyst in an oven or vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Activation (Optional but Recommended): Before reuse, it is often beneficial to activate the catalyst by treating it with hydrogen gas at an elevated temperature.

Caution: Always handle acids and bases with appropriate personal protective equipment. The regeneration process may not be effective for all types of catalyst poisoning.

Visualizations

Troubleshooting_Workflow start Low/No Conversion Observed reagent_check 1. Check Reagent Quality - Aryl sulfone purity - Catalyst activity (run control) - Solvent/base purity start->reagent_check setup_check 2. Review Reaction Setup - Inert atmosphere? - Correct temperature? - Adequate stirring? reagent_check->setup_check analysis 3. Analyze Reaction Mixture - Look for palladium black - Identify side products (GC/MS, LC/MS) setup_check->analysis optimization 4. Systematic Optimization - Screen ligands - Screen bases - Screen solvents analysis->optimization success Successful Reaction optimization->success

Caption: A logical workflow for troubleshooting low conversion in reactions involving aryl sulfones.

Deactivation_Mechanisms Active_Catalyst Active Catalyst (e.g., Pd(0) or Ni(I)) Poisoning Poisoning (e.g., by Sulfur) Active_Catalyst->Poisoning Aggregation Aggregation (e.g., Pd Black) Active_Catalyst->Aggregation Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Degradation Dimerization Dimerization (for Ni catalysts) Active_Catalyst->Dimerization Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Aggregation->Deactivated_Catalyst Ligand_Degradation->Deactivated_Catalyst Dimerization->Deactivated_Catalyst

Caption: Common deactivation pathways for catalysts used in aryl sulfone reactions.

Technical Support Center: Scale-up Synthesis of Phenyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Phenyl p-tolyl sulfone. The information is presented in a practical question-and-answer format to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most traditional and widely used method for synthesizing this compound is the Friedel-Crafts sulfonylation. This reaction involves the electrophilic aromatic substitution of benzene using p-toluenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1] While newer methods involving transition-metal catalysis exist, the Friedel-Crafts approach is well-established for scale-up.[2][3]

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Safety is paramount. Key precautions include:

  • Reagent Handling: Lewis acid catalysts like AlCl₃ are highly corrosive, moisture-sensitive, and react violently with water.[1][4] Always handle them in a dry, inert atmosphere.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, gloves, and protective clothing, to prevent skin and eye contact.[5][6]

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5]

  • Exothermic Reaction: The reaction and subsequent quenching step are often exothermic.[7] Ensure the reactor is equipped with adequate cooling and temperature monitoring systems to prevent thermal runaways.

Q3: What are the primary roles of the key reagents in the Friedel-Crafts sulfonylation?

A3: The key reagents and their functions are:

  • Benzene: The aromatic substrate that undergoes electrophilic attack.

  • p-Toluenesulfonyl Chloride (TsCl): The sulfonylating agent that provides the p-tolyl sulfonyl group.

  • Aluminum Chloride (AlCl₃): A Lewis acid catalyst that complexes with the sulfonyl chloride to generate a highly reactive electrophilic species (the sulfonyl cation or a complex).[7]

Q4: What typical yields and purity levels can be expected, and how is the product purified on a larger scale?

A4: On a laboratory scale, yields of 79-80% have been reported.[7] On scale-up, yields may vary depending on the optimization of reaction conditions. The primary method for purification is recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether or ethanol/water, to yield a creamy white solid.[7] Purity is typically assessed by melting point and spectroscopic methods.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected or has failed completely. What are the likely causes?

A: Several factors can lead to poor yields in a Friedel-Crafts sulfonylation. The most common are related to catalyst activity and reaction conditions.

  • Catalyst Deactivation: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[4] Any water present in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.

  • Insufficient Catalyst: The this compound product can form a stable complex with the AlCl₃ catalyst, effectively removing it from the reaction cycle.[4] This requires the use of at least stoichiometric amounts of the catalyst.

  • Poor Temperature Control: The reaction temperature can influence the rate and selectivity. If the temperature is too low, the reaction may be too slow; if too high, it can lead to side reactions and decomposition.

Issue 2: Formation of Undesired Byproducts

Q: I am observing significant impurities alongside my desired product. How can I improve the selectivity?

A: The formation of isomers and polysulfonated products are common challenges.

  • Isomer Formation: Friedel-Crafts reactions can produce a mixture of ortho and para isomers.[1] To favor the desired para product (this compound), it is crucial to control the reaction temperature. Lower temperatures generally favor para-substitution.

  • Polysulfonylation: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, the product itself can undergo a second sulfonylation. Using an excess of the aromatic substrate (benzene) can help minimize this side reaction.

Issue 3: Difficulties During Reaction Work-up and Quenching

Q: The quenching process is highly exothermic and difficult to control. What is the safest way to perform the work-up on a larger scale?

A: The work-up procedure involves quenching the reactive AlCl₃ complex, which is a critical and potentially hazardous step.

  • Exothermic Quench: The hydrolysis of the aluminum chloride complex is extremely exothermic.[7] On a large scale, never add water or ice directly to the reactor.

  • Recommended Procedure: The safest method is a "reverse quench," where the reaction mixture is slowly transferred to a separate, well-stirred vessel containing a slurry of crushed ice and dilute hydrochloric acid. This ensures the quenching medium is in large excess and can absorb the heat generated.

Issue 4: Product Purification Challenges

Q: My crude product is an oil or is difficult to crystallize. How can I effectively purify it?

A: Purification issues often stem from residual solvent or persistent impurities.

  • Solvent Selection: The choice of recrystallization solvent is critical. A solvent pair, such as ethanol and water or ethyl acetate and a non-polar solvent like hexane or petroleum ether, often works well.[7] The ideal system should fully dissolve the product at an elevated temperature and allow it to crystallize upon cooling, while impurities remain in the solution.

  • Crude Product Purity: If the crude product is oily, it may contain significant amounts of impurities or residual solvent. Washing the crude material with water and then a non-polar solvent (like hexane) can help remove some impurities before attempting recrystallization.

Data Presentation

Table 1: Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Action on Scale-up
Low Yield Moisture deactivating the catalyst.Use anhydrous grade solvents and reagents. Flame-dry or oven-dry all glassware and reactors. Perform reaction under an inert (N₂ or Ar) atmosphere.
Insufficient catalyst due to product complexation.[4]Use at least 1.0 equivalent, and often up to 1.1-1.2 equivalents, of AlCl₃ relative to the sulfonyl chloride.
Impurity Formation Isomer (ortho) formation.Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of benzene to improve para-selectivity.
Polysulfonylation.Use benzene as the limiting reagent is not advisable. Often, benzene is used as the solvent or in large excess to minimize this.
Difficult Work-up Uncontrolled exothermic quench.Employ a reverse quench by slowly adding the reaction mixture to a vigorously stirred ice/HCl slurry in a separate, appropriately sized vessel with cooling.
Purification Issues Product oils out or fails to crystallize.Perform a solvent screen to find the optimal recrystallization solvent system. Consider a pre-purification wash of the crude solid.

Experimental Protocols

Lab-Scale Synthesis of this compound via Friedel-Crafts Sulfonylation

This protocol is adapted from established procedures and should be performed with all necessary safety precautions in a fume hood.[7]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 20% Hydrochloric Acid (HCl)

  • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Recrystallization solvents (e.g., Ethyl Acetate, Petroleum Ether)

Procedure:

  • Catalyst Complex Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and addition funnel, add anhydrous dichloromethane (200 mL) and freshly powdered anhydrous aluminum chloride (29.4 g, 0.22 mol). To this suspension, add p-toluenesulfonyl chloride (41.9 g, 0.22 mol). Stir the mixture for 20 minutes at room temperature to form the dark catalyst complex.[7]

  • Reaction Setup: Cool the flask containing the catalyst complex to 0 °C using an ice bath.

  • Reactant Addition: Add benzene (17.2 g, 0.22 mol) to the addition funnel and add it dropwise to the cold, stirred catalyst complex over a period of 1 hour. Maintain the internal temperature at or below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.[7]

  • Quenching: Slowly pour the reaction mixture into a separate beaker containing a vigorously stirred slurry of crushed ice (200 g) and 20% hydrochloric acid (200 mL).[7] This step is highly exothermic and should be done carefully.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer twice with water (150 mL) and then with brine (100 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.[7]

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate-petroleum ether) to obtain pure this compound as white crystals.[7]

Scale-up Considerations
  • Mixing: Replace the magnetic stirrer with a mechanical overhead stirrer to ensure efficient mixing in a larger volume.

  • Temperature Control: Use a reactor with a cooling jacket connected to a chiller for precise temperature control, especially during the exothermic addition and quenching steps.

  • Reagent Addition: Use a calibrated pump or a pressure-equalizing addition funnel for controlled, slow addition of benzene.

  • Quenching: For pilot-scale, the reverse quench method described in the troubleshooting guide is mandatory for safety.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvent prep_catalyst Form AlCl₃-TsCl Complex at RT prep_reagents->prep_catalyst cool Cool to 0°C prep_catalyst->cool add_benzene Slowly Add Benzene (Maintain T < 5°C) cool->add_benzene react Stir at RTfor 12h add_benzene->react quench Quench in Ice/HCl Slurry react->quench extract Separate & Wash Organic Layer quench->extract dry Dry & Concentrate extract->dry purify Recrystallize Crude Product dry->purify product Final Product: This compound purify->product

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed q1 Were anhydrous conditions maintained? start->q1 q2 Was catalyst stoichiometry ≥ 1.0 equivalent? q1->q2 Yes a1_no Action: Use oven-dried glassware. Use anhydrous reagents. Run under inert gas. q1->a1_no No q3 Was temperature controlled during addition? q2->q3 Yes a2_no Action: Increase AlCl₃ to 1.1-1.2 equivalents to compensate for product complexation. q2->a2_no No a3_no Action: Improve cooling efficiency. Reduce addition rate. q3->a3_no No end_node Review other parameters (reagent purity, time) q3->end_node Yes a1_yes Proceed to next check a2_yes Proceed to next check

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Analysis and Characterization of Phenyl p-Tolyl Sulfone Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis and characterization of Phenyl p-tolyl sulfone and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Potential impurities in this compound can originate from the starting materials, byproducts of the synthesis process, and degradation products. The most common synthesis route is the Friedel-Crafts sulfonylation of benzene with p-toluenesulfonyl chloride. Based on this, likely impurities include:

  • Isomeric Impurities: Ortho- and meta-isomers of phenyl tolyl sulfone can form if the starting p-toluenesulfonyl chloride contains isomeric impurities (ortho- or meta-toluenesulfonyl chloride).

  • Starting Materials: Unreacted p-toluenesulfonyl chloride and benzene may be present.

  • Symmetrically Substituted Sulfones: Di-p-tolyl sulfone and diphenyl sulfone can be formed as byproducts.[1]

  • Related Sulfonic Acids: p-Toluenesulfonic acid can be present due to the hydrolysis of p-toluenesulfonyl chloride.[2][3] Similarly, benzenesulfonic acid could also be a potential impurity.[4]

  • Degradation Products: Forced degradation studies can help identify potential degradation products under various stress conditions like acid, base, oxidation, heat, and light.[5][6]

Q2: Which analytical techniques are most suitable for analyzing this compound and its impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying this compound and its non-volatile impurities. A reverse-phase C18 column is a good starting point.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, including residual starting materials like benzene and potential isomeric impurities.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation and characterization of the main component and any isolated impurities.[10]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), provides molecular weight information that is crucial for the identification of unknown impurities.[11]

Q3: How can I confirm the identity of an unknown impurity?

A3: Identifying an unknown impurity typically involves a multi-step approach. Initially, techniques like LC-MS can provide the molecular weight of the impurity. Subsequently, isolation of the impurity using preparative HPLC may be necessary to obtain a sufficient quantity for structural elucidation by NMR spectroscopy. Comparing the spectral data with that of reference standards, if available, is the definitive method for confirmation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Interactions with Stationary Phase For peak tailing, this is often due to interactions with residual silanols on the silica-based column. Try lowering the mobile phase pH (e.g., adding 0.1% formic acid) to suppress silanol ionization. Using a highly end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl) can also mitigate these interactions.[8]
Column Overload If peaks are fronting or tailing at high concentrations, dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
Inappropriate Sample Solvent The sample solvent should be similar in strength to or weaker than the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.
Column Contamination or Degradation If peak shape deteriorates over time, the column may be contaminated. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced.
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Fluctuations in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. Prepare fresh mobile phase daily.
Temperature Variations Use a column oven to maintain a consistent temperature, as even small fluctuations in ambient temperature can affect retention times.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. This is particularly important when changing mobile phases or after a shutdown.
Changes in pH If the mobile phase contains a buffer, ensure its pH is stable and accurately prepared. Small shifts in pH can significantly impact the retention of ionizable compounds.
Issue 3: Ghost Peaks
Potential Cause Troubleshooting Step
Contaminated Mobile Phase or System Use high-purity solvents and freshly prepared mobile phase. Flush the HPLC system, including the injector and detector, to remove any contaminants.
Carryover from Previous Injections Run a blank injection (injecting only the mobile phase) to see if the ghost peak is still present. If so, improve the needle wash procedure or inject a series of blanks between samples.
Late Eluting Peaks from a Previous Run If running a gradient, a peak from a previous injection may elute in a subsequent run. Extend the run time or add a high-organic wash step at the end of each run to elute strongly retained compounds.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 230 nm
Sample Preparation Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.
Protocol 2: GC-MS Method for Volatile Impurities

This protocol is designed to detect and identify volatile and semi-volatile impurities.

Parameter Condition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu
Ionization Mode Electron Ionization (EI) at 70 eV
Sample Preparation Dissolve the sample in a suitable solvent like dichloromethane or acetone to a concentration of 1 mg/mL.

Data Presentation

Table 1: Potential Impurities and their Characteristics
Impurity Name Potential Origin Molecular Formula Molecular Weight ( g/mol )
Phenyl o-tolyl sulfoneIsomer in starting materialC₁₃H₁₂O₂S232.30
Phenyl m-tolyl sulfoneIsomer in starting materialC₁₃H₁₂O₂S232.30
p-Toluenesulfonyl chlorideUnreacted starting materialC₇H₇ClO₂S190.65
BenzeneUnreacted starting materialC₆H₆78.11
Di-p-tolyl sulfoneByproductC₁₄H₁₄O₂S246.33
Diphenyl sulfoneByproductC₁₂H₁₀O₂S218.27
p-Toluenesulfonic acidHydrolysis of starting materialC₇H₈O₃S172.20
Benzenesulfonic acidImpurity in starting materialC₆H₆O₃S158.18

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_characterization Impurity Characterization cluster_reporting Reporting sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter through 0.22 µm filter dissolve->filter hplc HPLC-UV Analysis filter->hplc gcms GC-MS Analysis filter->gcms lcms LC-MS for MW hplc->lcms If unknown peaks report Final Impurity Profile Report hplc->report gcms->report prep_hplc Preparative HPLC Isolation lcms->prep_hplc nmr NMR for Structure Elucidation prep_hplc->nmr nmr->report

Caption: Workflow for the analysis and characterization of impurities.

troubleshooting_logic cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_both Tailing or Fronting start Poor HPLC Peak Shape is_tailing Tailing or Fronting? start->is_tailing Asymmetric? check_ph Lower Mobile Phase pH change_column Use High Purity/Different Column check_ph->change_column solution solution check_ph->solution Improved? change_column->solution dilute_sample Dilute Sample dilute_sample->solution check_solvent Check Sample Solvent Strength flush_column Flush Column check_solvent->flush_column check_solvent->solution flush_column->solution is_tailing->check_ph Tailing is_tailing->dilute_sample Fronting is_tailing->check_solvent Either

Caption: Decision tree for troubleshooting poor HPLC peak shape.

References

Strategies to improve the atom economy of Phenyl p-tolyl sulfone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Phenyl p-tolyl sulfone with a focus on improving atom economy.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and how do they compare in terms of atom economy?

A1: The primary synthetic routes include Friedel-Crafts sulfonylation and various cross-coupling reactions.

  • Friedel-Crafts Sulfonylation: This classic method involves the reaction of an aryl sulfonyl chloride (like p-toluenesulfonyl chloride) with an aromatic compound (like benzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). While it is a well-established method, its atom economy can be moderate due to the formation of byproducts like HCl and the use of stoichiometric amounts of the catalyst that needs to be quenched.

  • Palladium-Catalyzed Cross-Coupling Reactions: These modern methods, such as Suzuki-Miyaura or Negishi coupling, typically involve the reaction of an aryl boronic acid (or organozinc reagent) with an aryl sulfonyl halide. These reactions often offer higher atom economy as the byproducts are generally benign salts.

  • Copper-Catalyzed Cross-Coupling Reactions: Copper catalysis presents a more economical and environmentally friendly alternative to palladium. Reactions can be performed with arylboronic acids and arylsulfonyl hydrazides, for instance. Some copper-catalyzed methods can be performed in greener solvents like water.

A comparative summary of these methods is presented below:

Synthesis RouteReactantsCatalystTypical ByproductsTheoretical Atom Economy (%)
Friedel-Crafts Sulfonylationp-Toluenesulfonyl chloride, BenzeneAlCl₃ (stoichiometric)HCl, Al(OH)₃~63%
Suzuki-Miyaura CouplingPhenylboronic acid, p-Tolylsulfonyl chloridePd catalyst (e.g., Pd(PPh₃)₄)Boronic acid derivatives, salts>80%
Copper-Catalyzed CouplingPhenylboronic acid, p-Tolylsulfonyl chlorideCu catalyst (e.g., CuI)Salts>80%

Q2: How is the theoretical atom economy calculated for a given synthetic route?

A2: The theoretical atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated using the following formula:

Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100

For example, in the Friedel-Crafts synthesis of this compound from p-toluenesulfonyl chloride and benzene:

  • Desired Product: this compound (C₁₃H₁₂O₂S, MW: 232.3 g/mol )

  • Reactants: p-Toluenesulfonyl chloride (C₇H₇ClO₂S, MW: 190.6 g/mol ) + Benzene (C₆H₆, MW: 78.1 g/mol )

  • Atom Economy (%) = (232.3 / (190.6 + 78.1)) x 100 ≈ 86.4%

Note: This calculation does not account for catalysts, solvents, or workup materials. The actual atom economy will be lower. For the Friedel-Crafts reaction, if the Lewis acid catalyst is considered a reactant that is consumed in the workup, the atom economy drops significantly.

Q3: What are the key factors influencing the regioselectivity in Friedel-Crafts sulfonylation?

A3: In the synthesis of this compound via Friedel-Crafts, the regioselectivity is crucial. When using toluene as the arene and benzenesulfonyl chloride, the directing effect of the methyl group on the toluene ring favors the formation of the para-isomer (p-tolyl phenyl sulfone) due to steric hindrance at the ortho-positions. The sulfonyl group is bulky, which further disfavors ortho-substitution. To obtain this compound, benzene is reacted with p-toluenesulfonyl chloride, leading to the desired product without isomeric concerns on the phenyl ring.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Sulfonylation
Potential Cause Troubleshooting Steps
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous.
Insufficient Catalyst The sulfone product can complex with the Lewis acid, rendering it inactive. A stoichiometric amount of the catalyst is often necessary. Consider a slight excess of the catalyst.
Poor Electrophile Generation Ensure the sulfonyl chloride is of high purity. Degradation can lead to lower reactivity.
Deactivation of Aromatic Ring If the aromatic substrate contains strongly deactivating groups, the reaction will be sluggish. This is not an issue for benzene or toluene.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC and adjust the temperature accordingly. Some reactions can be performed at elevated temperatures (e.g., 160 °C) with a strong acid catalyst like triflic acid.
Issue 2: Formation of Side Products
Side Product Cause Prevention and Mitigation
Di-sulfonated products Excess of the sulfonylating agent or harsh reaction conditions.Use a stoichiometric amount of the sulfonylating agent and control the reaction temperature.
Isomeric sulfones Inherent to the directing effects of substituents on the aromatic ring.For this compound, using benzene and p-toluenesulfonyl chloride avoids this. If using substituted benzenes, expect isomeric mixtures and plan for chromatographic separation.
Polymerization/Charring High reaction temperatures or prolonged reaction times, especially with sensitive substrates.Monitor the reaction closely and avoid excessive heating.
Issue 3: Difficulties in Product Purification
Problem Potential Cause Recommended Solution
Removal of catalyst residues Incomplete quenching of the Lewis acid catalyst.Quench the reaction mixture carefully with ice-cold dilute HCl. Perform aqueous workup with extractions to remove inorganic salts.
Separation from unreacted starting materials Similar polarity of the product and starting materials.Optimize the reaction to go to completion. Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification. Recrystallization from a suitable solvent (e.g., ethanol) can also be effective.
Oily product that does not solidify Presence of impurities.Purify by column chromatography. If the product is known to be a solid, try seeding the oil with a small crystal of the pure compound or scratching the inside of the flask with a glass rod to induce crystallization.

Experimental Protocols

Protocol 1: Friedel-Crafts Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via the Friedel-Crafts reaction.

Materials:

  • p-Toluenesulfonyl chloride

  • Benzene (anhydrous)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flame-dried)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.0 equivalent) to the stirred suspension.

  • To this mixture, add anhydrous benzene (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for this compound Synthesis

This protocol provides a general procedure for a more atom-economical synthesis of this compound.

Materials:

  • p-Tolylsulfonyl chloride

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add p-tolylsulfonyl chloride (1.0 equivalent), phenylboronic acid (1.2 equivalents), palladium catalyst (3 mol%), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 3:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst Is the Lewis Acid Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents of High Purity? start->check_reagents catalyst_moisture Moisture Contamination check_catalyst->catalyst_moisture catalyst_amount Insufficient Catalyst Amount check_catalyst->catalyst_amount temp Suboptimal Temperature check_conditions->temp time Insufficient Reaction Time check_conditions->time sulfonyl_chloride Degraded Sulfonyl Chloride check_reagents->sulfonyl_chloride benzene_purity Impure Benzene/Solvent check_reagents->benzene_purity solution_catalyst Use Anhydrous Reagents/Solvents Flame-dry glassware catalyst_moisture->solution_catalyst solution_amount Use Stoichiometric Amount or a Slight Excess catalyst_amount->solution_amount solution_temp Optimize Temperature (Monitor by TLC) temp->solution_temp solution_time Increase Reaction Time (Monitor by TLC) time->solution_time solution_reagents Use Freshly Purified Reagents sulfonyl_chloride->solution_reagents benzene_purity->solution_reagents

Caption: Troubleshooting workflow for low yield in Friedel-Crafts sulfonylation.

Reaction Pathway Comparison for Atom Economy

Atom_Economy_Comparison cluster_friedel_crafts Friedel-Crafts Sulfonylation cluster_suzuki Suzuki-Miyaura Coupling fc_reactants p-Toluenesulfonyl Chloride + Benzene + AlCl₃ fc_product This compound fc_reactants->fc_product Reaction fc_byproducts HCl + Al(OH)₃ fc_reactants->fc_byproducts Workup fc_atom_economy Lower Atom Economy fc_product->fc_atom_economy fc_byproducts->fc_atom_economy suzuki_reactants p-Tolylsulfonyl Chloride + Phenylboronic Acid suzuki_product This compound suzuki_reactants->suzuki_product Reaction suzuki_byproducts Boronic Acid Derivatives + Salts suzuki_reactants->suzuki_byproducts suzuki_catalyst Pd Catalyst + Base suzuki_catalyst->suzuki_product suzuki_atom_economy Higher Atom Economy suzuki_product->suzuki_atom_economy suzuki_byproducts->suzuki_atom_economy

Validation & Comparative

Phenyl p-Tolyl Sulfone vs. Diphenyl Sulfone: A Comparative Guide to Reactivity in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic formation of carbon-carbon (C-C) bonds is paramount for the construction of complex molecular architectures. Diaryl sulfones have emerged as versatile coupling partners in various transition metal-catalyzed reactions, acting as stable and accessible precursors for biaryl synthesis. This guide provides an objective comparison of the reactivity of two common diaryl sulfones, phenyl p-tolyl sulfone and diphenyl sulfone, in C-C bond formation, with a focus on the Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the appropriate sulfone for their synthetic endeavors.

Executive Summary

The reactivity of diaryl sulfones in palladium-catalyzed C-C bond formation is profoundly influenced by the electronic nature of the substituents on the aromatic rings. Diphenyl sulfone, possessing unsubstituted phenyl rings, exhibits a baseline reactivity that necessitates elevated temperatures for efficient C-S bond activation. In contrast, this compound, which features an electron-donating methyl group on one of its aryl rings, is significantly less reactive. This deactivation is attributed to the increased electron density on the carbon atom of the C-S bond, making the crucial oxidative addition step of the catalytic cycle less favorable. Conversely, the introduction of electron-withdrawing groups enhances the reactivity of diaryl sulfones.

Data Presentation: Reactivity in Suzuki-Miyaura Coupling

The following table summarizes the comparative reactivity of this compound and diphenyl sulfone in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an arylboronic acid. The data for diphenyl sulfone is based on published experimental results, while the reactivity of this compound is inferred from the established trend of substituent effects.

Sulfone SubstrateSubstituent EffectExpected ReactivityTypical Reaction ConditionsObserved/Expected Yield
Diphenyl Sulfone NeutralModerate130 °C, Pd(acac)₂, RuPhos, K₃PO₄Moderate to Good[1]
This compound Electron-Donating (p-methyl)Low / Unreactive>130 °C or specialized catalyst systemVery Low to No Reaction[1]

Note: Studies have shown that aryl sulfones with electron-withdrawing groups, such as trifluoromethylphenyl sulfone, undergo smooth coupling at significantly lower temperatures (e.g., 80 °C), highlighting the critical role of electronics in this transformation.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Diphenyl Sulfone

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of diphenyl sulfone with an arylboronic acid, adapted from the literature.[1]

Materials:

  • Diphenyl sulfone

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried reaction vessel, add diphenyl sulfone (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(acac)₂ (0.02 equiv.), RuPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).

  • The vessel is sealed and evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Anhydrous toluene and a small amount of DMSO are added via syringe.

  • The reaction mixture is stirred and heated to 130 °C for the specified time (typically monitored by TLC or GC-MS for completion).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualization of Reaction Mechanisms and Concepts

Suzuki-Miyaura Catalytic Cycle for Diaryl Sulfones

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-SO2Ar' Ar-Pd(II)(SO2Ar')L_n Ar-Pd(II)(SO2Ar')L_n Oxidative\nAddition->Ar-Pd(II)(SO2Ar')L_n Transmetalation Transmetalation Ar-Pd(II)(SO2Ar')L_n->Transmetalation Ar''B(OH)2, Base Ar-Pd(II)(Ar'')L_n Ar-Pd(II)(Ar'')L_n Transmetalation->Ar-Pd(II)(Ar'')L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar'')L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar'' Ar-Ar'' Reductive\nElimination->Ar-Ar''

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling of diaryl sulfones.

Influence of Substituents on C-S Bond Activation

Substituent_Effects cluster_0 This compound cluster_1 Diphenyl Sulfone Me CH3 (Electron-Donating) C_S_bond_Me C-S Bond (Electron-Rich, Stronger) Me->C_S_bond_Me Increases electron density Reactivity_Me Lower Reactivity C_S_bond_Me->Reactivity_Me Hinders oxidative addition H H (Neutral) C_S_bond_H C-S Bond (Baseline) H->C_S_bond_H Reactivity_H Moderate Reactivity C_S_bond_H->Reactivity_H

Caption: Electronic effects of substituents on the reactivity of the C-S bond in diaryl sulfones.

References

A Comparative Analysis of p-Tolyl Sulfones and Other Aryl Sulfones in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate synthetic methodology is paramount to achieving desired molecular targets efficiently and stereoselectively. The Julia olefination and its variants stand as a cornerstone in the synthesis of alkenes, with the choice of the aryl sulfone playing a pivotal role in the reaction's outcome. This guide provides an objective comparison between the classical p-tolyl sulfones used in the Julia-Lythgoe olefination and the more modern heteroaryl sulfones employed in the Julia-Kocienski olefination, supported by experimental data and detailed protocols.

The Julia olefination, in its classical form, often utilizes phenyl or p-tolyl sulfones. This method, while robust, typically proceeds in a two-step sequence involving the formation of a β-alkoxy sulfone, followed by a reductive elimination. The advent of the modified Julia-Kocienski olefination, which employs electron-deficient heteroaryl sulfones, has revolutionized this process by enabling a more efficient one-pot reaction with greater control over stereoselectivity.[1][2]

Comparative Performance of Aryl Sulfones

The performance of different aryl sulfones in olefination reactions is summarized in the table below. It is important to note that the classical Julia-Lythgoe olefination with p-tolyl sulfone is a two-step process, while the Julia-Kocienski olefination with heteroaryl sulfones is a one-pot reaction. This fundamental difference in the reaction pathway is a key consideration in synthetic planning.

Aryl Sulfone TypeTypical ReactionKey AdvantagesKey DisadvantagesTypical YieldE/Z Selectivity
p-Tolyl Sulfone Julia-Lythgoe OlefinationReadily available starting materials.Two-step process, requires reductive elimination (e.g., Na/Hg amalgam), often lower yields.60-80%Generally high E-selectivity.
Benzothiazol-2-yl (BT) Sulfone Julia-Kocienski OlefinationOne-pot procedure, milder reaction conditions.Can be prone to self-condensation.70-95%Variable, can be influenced by reaction conditions.
1-Phenyl-1H-tetrazol-5-yl (PT) Sulfone Julia-Kocienski OlefinationOne-pot procedure, high yields, generally high E-selectivity, less prone to self-condensation.[1]Can be more expensive than other sulfones.80-99%High E-selectivity is often observed.[1]
Pyridin-2-yl (PYR) Sulfone Julia-Kocienski OlefinationOne-pot procedure.Can provide access to Z-alkenes under specific conditions.70-90%Can be tuned to favor Z-isomers.

Experimental Protocols

Detailed methodologies for representative olefination reactions using different aryl sulfones are provided below.

Protocol 1: Classical Julia-Lythgoe Olefination with p-Tolyl Sulfone (Two-Step)

Step 1: Formation of the β-acetoxy sulfone

  • To a solution of p-tolyl sulfone (1.0 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq.) dropwise.

  • The resulting solution is stirred for 30 minutes at -78 °C.

  • A solution of the aldehyde (1.2 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred for 1 hour at -78 °C and then allowed to warm to room temperature.

  • Acetic anhydride (1.5 eq.) is added, and the mixture is stirred for an additional 2 hours.

  • The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the β-acetoxy sulfone.

Step 2: Reductive elimination

  • The purified β-acetoxy sulfone (1.0 eq.) is dissolved in a mixture of THF and methanol.

  • Sodium amalgam (6% Na, 10 eq.) is added portion-wise at 0 °C.

  • The reaction mixture is stirred vigorously for 4-6 hours at room temperature.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is partitioned between water and diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous MgSO4, and concentrated.

  • The crude alkene is purified by column chromatography.

Protocol 2: One-Pot Julia-Kocienski Olefination with 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfone
  • To a stirred solution of the PT-sulfone (1.0 eq.) in anhydrous DME (0.25 M) under a nitrogen atmosphere at -78 °C, a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq.) in DME is added dropwise.

  • The resulting solution is stirred for 1 hour at -78 °C.

  • A solution of the aldehyde (1.2 eq.) in anhydrous DME is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

  • The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired alkene.[3]

Visualizing the Olefination Workflows

The following diagrams illustrate the generalized workflows for the classical Julia-Lythgoe and the one-pot Julia-Kocienski olefination reactions.

Julia_Lythgoe_Workflow cluster_step1 Step 1: Adduct Formation & Acetylation cluster_step2 Step 2: Reductive Elimination p_tolyl_sulfone p-Tolyl Sulfone adduct1 β-alkoxy sulfone p_tolyl_sulfone->adduct1 1. base1 Base (e.g., n-BuLi) base1->adduct1 aldehyde1 Aldehyde/Ketone aldehyde1->adduct1 2. acetoxy_sulfone β-acetoxy sulfone adduct1->acetoxy_sulfone 3. acetylating_agent Ac₂O acetylating_agent->acetoxy_sulfone alkene1 Alkene acetoxy_sulfone->alkene1 reducing_agent Reducing Agent (e.g., Na/Hg) reducing_agent->alkene1

Caption: Generalized workflow for the two-step Julia-Lythgoe olefination.

Julia_Kocienski_Workflow cluster_one_pot One-Pot Reaction aryl_sulfone Aryl Sulfone (e.g., PT-Sulfone) intermediate β-alkoxy sulfone (transient) aryl_sulfone->intermediate 1. base2 Base (e.g., KHMDS) base2->intermediate aldehyde2 Aldehyde/Ketone aldehyde2->intermediate 2. alkene2 Alkene intermediate->alkene2 Spontaneous Smiles Rearrangement & Elimination

Caption: Generalized workflow for the one-pot Julia-Kocienski olefination.

Logical Comparison of Aryl Sulfone Types

The choice between p-tolyl sulfones and other aryl sulfones in olefination is fundamentally a choice between a classical two-step method and a modern one-pot strategy. The following diagram illustrates the key decision-making factors.

Aryl_Sulfone_Comparison start Choice of Olefination Strategy classical Classical Julia-Lythgoe start->classical modern Julia-Kocienski start->modern p_tolyl p-Tolyl Sulfone classical->p_tolyl heteroaryl Heteroaryl Sulfones (BT, PT, etc.) modern->heteroaryl pros_classical Pros: - Readily available reagents p_tolyl->pros_classical cons_classical Cons: - Two-step process - Harsh reducing agents p_tolyl->cons_classical pros_modern Pros: - One-pot reaction - High yields & selectivity - Milder conditions heteroaryl->pros_modern cons_modern Cons: - More complex sulfone synthesis heteroaryl->cons_modern

Caption: Decision tree for selecting an aryl sulfone in olefination.

References

Validation of Phenyl p-tolyl sulfone as a stable precursor in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of precursors is critical to the success of multi-step syntheses. An ideal precursor should exhibit high stability under various reaction conditions, demonstrate predictable reactivity, and be readily available. Phenyl p-tolyl sulfone has emerged as a noteworthy precursor, and this guide provides an objective comparison of its performance against other alternatives, supported by experimental data and detailed protocols.

Performance Comparison: Stability and Reactivity

The utility of a precursor is largely defined by its stability across a range of chemical environments and its reactivity in desired transformations. The sulfonyl group in this compound is a strong electron-withdrawing group, which imparts a high degree of stability to the molecule. This stability is comparable to that of the widely used tosyl (Ts) group, a p-toluenesulfonyl moiety, known for its robustness as a protecting group for amines and alcohols.[1][2]

While direct, comprehensive comparative studies on the stability of this compound against a wide array of precursors under diverse conditions are limited, we can infer its performance based on its chemical nature and data from related compounds. The C-S bonds in diaryl sulfones are generally stable to a variety of reagents that are incompatible with other functional groups.

Table 1: Comparative Stability of this compound

ConditionThis compoundDiphenyl SulfoneMethyl p-tolyl SulfoneTosyl Group (on Amine)
Acidic Generally StableGenerally StableGenerally StableStable to many acids, cleaved by strong acid
Basic Generally StableGenerally StableProne to deprotonation at methyl groupStable to many bases
Oxidative Highly StableHighly StableMethyl group can be oxidizedGenerally Stable
Reductive Stable to many reducing agentsStable to many reducing agentsStable to many reducing agentsCleaved by some reducing agents (e.g., Na/NH3)

Application in Carbon-Carbon Bond Formation: The Julia Olefination

A significant application of sulfone precursors is in the Julia olefination, a classical method for the synthesis of alkenes. The modified version, the Julia-Kocienski olefination, offers a more streamlined one-pot approach.[3][4] In this reaction, a sulfone is deprotonated and reacted with an aldehyde or ketone. The choice of the aryl group on the sulfone is critical for the efficiency of the reaction. While simple phenyl sulfones can be used, heteroaryl sulfones have been shown to provide higher yields and stereoselectivity in the one-pot procedure.[5]

Table 2: Performance in Julia-Kocienski Olefination

Sulfone PrecursorAldehyde/KetoneBaseSolventYield (E:Z ratio)
This compound (analog) BenzaldehydeNaHMDSTHFGood (Moderate E-selectivity)
Benzothiazol-2-yl (BT) Sulfone VariousKHMDSDME80-95% (High E-selectivity)
1-Phenyl-1H-tetrazol-5-yl (PT) Sulfone VariousKHMDSDME85-98% (Excellent E-selectivity)

Data is representative and compiled from typical results of Julia-Kocienski olefinations.

As the data suggests, while a this compound analog can participate in the reaction, heteroaryl sulfones like BT- and PT-sulfones generally offer superior yields and stereocontrol in the more convenient one-pot Julia-Kocienski olefination.[4] This is attributed to the facility of the Smiles rearrangement and subsequent elimination steps with the heteroaryl leaving groups.[3]

Experimental Protocols

General Procedure for Julia-Kocienski Olefination

This protocol provides a general methodology for the Julia-Kocienski olefination using a sulfone precursor.

Materials:

  • Sulfone precursor (e.g., this compound derivative, 1.0 eq)

  • Aldehyde or ketone (1.2 eq)

  • Base (e.g., KHMDS, 1.1 eq)

  • Anhydrous solvent (e.g., DME, THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the sulfone precursor in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the base to the solution and stir for 30 minutes to an hour to ensure complete deprotonation.

  • Add the aldehyde or ketone dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of the Julia-Kocienski olefination and a typical experimental workflow for a multi-step synthesis.

Julia_Kocienski_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Addition to Carbonyl cluster_step3 Step 3: Smiles Rearrangement cluster_step4 Step 4: Elimination Sulfone R-CH2-SO2-Ar Carbanion R-CH(-)-SO2-Ar Sulfone->Carbanion + Base Base Base Alkoxide R-CH(SO2Ar)-CH(O-)-R' Carbanion->Alkoxide + R'-CHO Carbonyl R'-CHO Rearranged R-CH(SO2-)-CH(OAr)-R' Alkoxide->Rearranged Alkene R-CH=CH-R' Rearranged->Alkene SO2 SO2 Rearranged->SO2 ArO ArO- Rearranged->ArO

Caption: Mechanism of the Julia-Kocienski Olefination.

Multi_Step_Workflow Start Starting Material (with this compound moiety) Step1 Reaction 1 (e.g., Alkylation) Start->Step1 Purify1 Purification 1 Step1->Purify1 Intermediate1 Intermediate 1 Purify1->Intermediate1 Step2 Reaction 2 (e.g., Reduction) Intermediate1->Step2 Purify2 Purification 2 Step2->Purify2 Intermediate2 Intermediate 2 Purify2->Intermediate2 Step3 Reaction 3 (e.g., Julia Olefination) Intermediate2->Step3 Purify3 Purification 3 Step3->Purify3 FinalProduct Final Product Purify3->FinalProduct

Caption: A typical multi-step synthesis workflow.

Conclusion

This compound is a robust and stable precursor suitable for multi-step synthesis, demonstrating stability comparable to the well-established tosyl protecting group. Its utility is particularly evident in reactions such as the Julia olefination. However, for one-pot transformations like the Julia-Kocienski olefination, modified sulfones containing heteroaryl groups may offer superior performance in terms of yield and stereoselectivity. The choice of precursor will ultimately depend on the specific requirements of the synthetic route, including the desired reactivity, stability to orthogonal reaction conditions, and overall cost-effectiveness. The data and protocols presented in this guide provide a foundation for making an informed decision in the selection of sulfone-based precursors for complex molecule synthesis.

References

Phenyl p-tolyl Sulfone in Cross-Coupling: A Comparative Guide to Leaving Group Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of leaving group is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall synthetic strategy. While traditional leaving groups such as halides and triflates have been extensively studied and utilized, aryl sulfones, particularly phenyl p-tolyl sulfone, have emerged as a versatile and tunable alternative. This guide provides a comprehensive benchmark of this compound against other common leaving groups in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making in synthetic planning.

Executive Summary

Aryl sulfones, including this compound, exhibit an intermediate reactivity in palladium-catalyzed cross-coupling reactions, positioning them between the highly reactive triflates and the more robust but less reactive aryl chlorides. This tunable reactivity allows for selective and sequential cross-coupling strategies. While triflates often provide higher yields under milder conditions, this compound offers advantages in terms of stability, ease of handling, and opportunities for late-stage functionalization. The choice of leaving group is ultimately dictated by the specific synthetic context, including the nature of the coupling partners, desired reaction kinetics, and overall synthetic sequence.

Comparative Data on Leaving Group Performance

The following tables summarize the performance of this compound in comparison to other common leaving groups in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature, and thus, reaction conditions are provided for context.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Electrophiles with Phenylboronic Acid

Leaving GroupAryl ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
-SO₂Tol This compound Pd(acac)₂ / RuPhos K₃PO₄ Dioxane/DMSO 130 12 ~70-80 *[1][2]
-OTfPhenyl triflatePd(OAc)₂ / P(t-Bu)₃K₃PO₄TolueneRT2>95[3]
-OTsPhenyl tosylatePd(OAc)₂ / SPhosK₃PO₄Toluene10012~80-90[4]
-BrBromobenzenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012>90[5]
-ClChlorobenzenePd₂(dba)₃ / XPhosK₃PO₄t-BuOH10012~85-95[6]

*Yields for aryl sulfones can vary significantly based on the specific sulfone and reaction conditions. The indicated range is a representative estimate based on available data.

Table 2: Buchwald-Hartwig Amination of Various Aryl Electrophiles with Morpholine

Leaving GroupAryl ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
-SO₂Tol This compound Not widely reported - - - - - -
-OTfPhenyl triflatePd₂(dba)₃ / BINAPNaOt-BuToluene8018>95[7][8]
-OTsPhenyl tosylatePd-PEPPSI-IPr(NMe₂)₂K₃PO₄t-Amyl alcohol12024~90[9]
-BrBromobenzene[Pd(cinnamyl)Cl]₂ / BippyPhosNaOt-BuToluene10024>95[10]
-ClChlorobenzene[Pd(allyl)Cl]₂ / cataCXium ANaOt-BuDioxane10024~90-95[11]

Note: The use of aryl sulfones as leaving groups in Buchwald-Hartwig amination is not as extensively documented as in Suzuki-Miyaura coupling.

Mechanistic Considerations and Reactivity Trends

The reactivity of an aryl electrophile in palladium-catalyzed cross-coupling is primarily governed by the rate of the oxidative addition step. The generally accepted reactivity order for common leaving groups is: I > Br > OTf > Cl.[12] Aryl sulfones, such as this compound, have demonstrated reactivity that is typically intermediate between that of aryl chlorides and nitroarenes, allowing for orthogonal synthetic strategies.[1]

The mechanism of cross-coupling reactions involving these leaving groups follows a general catalytic cycle.

Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-X Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation R-M Product Ar-R Ar-Pd(II)(R)L2->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The nature of the leaving group (X) directly impacts the initial oxidative addition step. For sulfones, this involves the cleavage of a carbon-sulfur bond, which is generally more challenging than the cleavage of carbon-halogen (for Br, I) or carbon-oxygen (for OTf) bonds, thus requiring more forcing reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with different leaving groups.

Suzuki-Miyaura Coupling of an Aryl Sulfone

Reaction: this compound with 4-methoxyphenylboronic acid.[1]

  • Materials:

    • This compound (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.5 equiv)

    • Pd(acac)₂ (5 mol%)

    • RuPhos (10 mol%)

    • K₃PO₄ (2.0 equiv)

    • 1,4-Dioxane

    • DMSO

  • Procedure:

    • To an oven-dried Schlenk tube is added this compound, 4-methoxyphenylboronic acid, Pd(acac)₂, RuPhos, and K₃PO₄.

    • The tube is evacuated and backfilled with argon three times.

    • Degassed 1,4-dioxane and DMSO (as a co-solvent) are added via syringe.

    • The reaction mixture is heated to 130 °C and stirred for 12 hours.

    • After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination of an Aryl Triflate

Reaction: Phenyl triflate with morpholine.[7]

  • Materials:

    • Phenyl triflate (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • BINAP (3.0 mol%)

    • NaOt-Bu (1.4 equiv)

    • Toluene

  • Procedure:

    • To an oven-dried Schlenk tube is added Pd₂(dba)₃, BINAP, and NaOt-Bu.

    • The tube is evacuated and backfilled with argon three times.

    • Degassed toluene, phenyl triflate, and morpholine are added sequentially via syringe.

    • The reaction mixture is heated to 80 °C and stirred for 18 hours.

    • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography.

Workflow for Leaving Group Selection in Cross-Coupling

The decision-making process for selecting an appropriate leaving group can be visualized as a logical workflow.

Leaving_Group_Selection_Workflow Start Start: Need for Cross-Coupling High_Reactivity High Reactivity Needed? Start->High_Reactivity Sequential_Coupling Sequential Coupling Strategy? High_Reactivity->Sequential_Coupling No Use_Triflate Consider Triflate (OTf) or Bromide (Br) High_Reactivity->Use_Triflate Yes Cost_Stability Cost/Stability a Concern? Sequential_Coupling->Cost_Stability No Use_Sulfone Consider Phenyl p-tolyl Sulfone (-SO2Tol) Sequential_Coupling->Use_Sulfone Yes Use_Chloride Consider Chloride (Cl) or Tosylate (OTs) Cost_Stability->Use_Chloride Yes Final_Decision Select Optimal Leaving Group Cost_Stability->Final_Decision No Use_Triflate->Final_Decision Use_Sulfone->Final_Decision Use_Chloride->Final_Decision

References

Mechanistic comparison of different synthetic routes to Phenyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

A Mechanistic and Performance Comparison of Synthetic Routes to Phenyl p-tolyl sulfone

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diaryl sulfones, such as this compound, is of significant interest in organic chemistry and medicinal chemistry due to their presence in a variety of biologically active compounds and their utility as synthetic intermediates. This guide provides a comparative overview of the most common synthetic routes to this compound, with a focus on their mechanisms, experimental protocols, and performance metrics.

Key Synthetic Routes at a Glance

Several principal methodologies have been established for the synthesis of this compound. These can be broadly categorized as:

  • Friedel-Crafts Sulfonylation: A classic electrophilic aromatic substitution reaction.

  • Oxidation of Phenyl p-tolyl sulfide: A two-step process involving the formation of a sulfide followed by its oxidation.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods, such as the Suzuki-Miyaura coupling, for C-S bond formation.

  • Grignard Reagent-Based Syntheses: Nucleophilic attack of a Grignard reagent on a sulfur-containing electrophile.

Each of these routes offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency. The choice of a particular method often depends on the availability of starting materials, desired purity, and scalability.

Comparative Performance Data

The following table summarizes key quantitative data for the different synthetic routes to this compound, providing a basis for objective comparison.

Synthetic RouteKey ReagentsCatalyst/SolventReaction TimeYield (%)Key AdvantagesKey Disadvantages
Friedel-Crafts Sulfonylation Toluene, Benzenesulfonyl chlorideSolid acids (e.g., Fe³⁺-montmorillonite), Zeolite beta6 - 24 hours50 - 92%High para-selectivity with certain catalysts, eco-friendly options with solid acids.[1][2]Can produce isomeric mixtures, requires elevated temperatures with some catalysts.[3]
Oxidation of Phenyl p-tolyl sulfide Phenyl p-tolyl sulfide, Hydrogen peroxideTantalum carbide/Niobium carbide, Phthalic anhydride/Urea-Hydrogen Peroxide1 - 12 hoursHigh (up to 99%)Metal-free and environmentally benign options available, high yields.[4][5]Requires the synthesis of the precursor sulfide, potential for over-oxidation or sulfoxide formation.[6][7][8]
Suzuki-Miyaura Coupling p-tolylboronic acid, Benzenesulfonyl chloridePalladium catalyst (e.g., Pd(acac)₂), RuPhos ligandShort reaction timesHigh to quantitativeMild reaction conditions, excellent functional group tolerance.[9][10][11]Cost of palladium catalyst, potential for catalyst poisoning.[12]
Grignard Reagent Synthesis Phenylmagnesium bromide, p-Toluenesulfinate esterAnhydrous etherNot specifiedGoodUtilizes readily available Grignard reagents.Primarily yields the sulfoxide which requires a subsequent oxidation step.[13]

Mechanistic Pathways and Experimental Protocols

A detailed understanding of the reaction mechanisms and experimental procedures is crucial for the successful synthesis of this compound.

Friedel-Crafts Sulfonylation

This method involves the electrophilic attack of a sulfonyl cation, generated from a sulfonyl chloride and a Lewis or Brønsted acid, on an aromatic ring. The use of solid acids like zeolites can enhance para-selectivity and facilitate catalyst recovery.[1][2]

Reaction Workflow:

G reagents Toluene + Benzenesulfonyl chloride reaction Reaction Mixture (Elevated Temperature) reagents->reaction Mixing catalyst Solid Acid Catalyst (e.g., Zeolite beta) catalyst->reaction Addition workup Work-up (Filtration, Washing) reaction->workup Completion product This compound workup->product Isolation

Caption: Workflow for Friedel-Crafts Sulfonylation.

Experimental Protocol (General): A mixture of toluene and a solid acid catalyst (e.g., Fe³⁺-montmorillonite or zeolite beta) is heated.[1] Benzenesulfonyl chloride is then added dropwise to the stirred mixture. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the filtrate is washed with a sodium bicarbonate solution and water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Oxidation of Phenyl p-tolyl sulfide

This two-step approach first involves the synthesis of phenyl p-tolyl sulfide, followed by its oxidation to the sulfone. Modern oxidation methods utilize environmentally friendly reagents like urea-hydrogen peroxide (UHP) in the presence of an activator like phthalic anhydride.[4]

Reaction Pathway:

G sulfide Phenyl p-tolyl sulfide reaction Oxidation Reaction (e.g., in Ethyl Acetate) sulfide->reaction oxidant Oxidizing Agent (e.g., UHP/Phthalic Anhydride) oxidant->reaction product This compound reaction->product

Caption: Oxidation of Phenyl p-tolyl sulfide to the corresponding sulfone.

Experimental Protocol (Urea-Hydrogen Peroxide Method): To a solution of Phenyl p-tolyl sulfide in ethyl acetate, phthalic anhydride and urea-hydrogen peroxide are added.[4] The mixture is stirred at room temperature until the reaction is complete, as indicated by TLC. The reaction mixture is then filtered to remove any solid by-products. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[4]

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for the synthesis of diaryl sulfones under mild conditions.[9][10][11] It involves the reaction of an aryl boronic acid with an arylsulfonyl chloride.

Catalytic Cycle:

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (ArSO2Cl) pd0->oxidative_addition pd_intermediate Ar-Pd(II)(SO2Cl)L_n oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'B(OH)2) pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)-Ar'L_n transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-SO2-Ar' reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura sulfonylation.

Experimental Protocol (General): In a reaction vessel, p-tolylboronic acid, benzenesulfonyl chloride, a palladium catalyst (e.g., Pd(acac)₂), a suitable ligand (e.g., RuPhos), and a base (e.g., K₃PO₄) are combined in a solvent such as DMSO.[12] The mixture is heated under an inert atmosphere. The progress of the reaction is monitored by an appropriate analytical technique such as GC-MS or LC-MS. After completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to give this compound.

Grignard Reagent-Based Synthesis

This route typically involves the reaction of a Grignard reagent with a sulfinate ester to produce a sulfoxide, which is then oxidized to the sulfone.

Reaction Scheme:

G grignard Phenylmagnesium bromide reaction1 Nucleophilic Attack grignard->reaction1 sulfinate p-Toluenesulfinate ester sulfinate->reaction1 sulfoxide Phenyl p-tolyl sulfoxide reaction1->sulfoxide oxidation Oxidation sulfoxide->oxidation product This compound oxidation->product

Caption: Grignard-based synthesis of this compound.

Experimental Protocol (Two-Step): Step 1: Synthesis of Phenyl p-tolyl sulfoxide. An excess of phenylmagnesium bromide in anhydrous ether is reacted with a p-toluenesulfinate ester at room temperature.[13] After the reaction is complete, the mixture is worked up by adding an aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated to yield the crude sulfoxide. Step 2: Oxidation to this compound. The obtained phenyl p-tolyl sulfoxide is then oxidized using a suitable oxidizing agent (e.g., hydrogen peroxide in acetic acid) to afford the final product, this compound.

Conclusion

The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and limitations. The classical Friedel-Crafts sulfonylation remains a viable option, especially with the development of more environmentally friendly solid acid catalysts. The oxidation of the corresponding sulfide offers high yields and can be performed under mild, metal-free conditions. For versatility and functional group tolerance, the palladium-catalyzed Suzuki-Miyaura coupling is a powerful modern alternative. Finally, Grignard-based syntheses provide a traditional organometallic approach. The selection of the optimal synthetic strategy will depend on specific project requirements, including cost, scale, and the desired level of purity.

References

Head-to-head comparison of catalysts for Phenyl p-tolyl sulfone functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Catalysts for the Functionalization of Phenyl p-Tolyl Sulfone and Other Diaryl Sulfones

The functionalization of diaryl sulfones is a critical transformation in organic synthesis, providing access to a wide array of molecules with applications in medicinal chemistry and materials science. This compound serves as a representative scaffold for understanding the reactivity and selectivity of various catalytic systems. This guide provides a head-to-head comparison of common catalysts employed for the functionalization of diaryl sulfones, with a focus on palladium, copper, rhodium, and iridium-based systems. While direct comparative studies on this compound are limited, this guide draws upon experimental data from closely related diaryl sulfone functionalizations to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Analysis of Catalytic Performance

The following table summarizes the performance of different catalysts in the functionalization of diaryl sulfones and related substrates. It is important to note that reaction conditions and substrate scope can significantly influence the reported yields.

Catalyst SystemSubstrateReagentFunctionalization TypeSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium
Pd(OAc)₂ / PCy₃HBF₄Methyl Phenyl Sulfone4-Bromotolueneα-ArylationToluene1102485[1]
Pd₂(dba)₃ / Xantphosp-Tolylsulfinic acid sodium salt4-IodoacetophenoneSulfonylationToluene8020>95[2]
PdCl₂Phenylboronic acidp-Toluenesulfonyl chlorideSuzuki-Miyaura CouplingToluene/H₂O250.595[3]
Copper
Nano CuOIodobenzeneKSCNC-S CouplingDMSO1302094[4][5]
CuFe₂O₄IodobenzeneSodium benzenesulfinateSulfonylationWater60-High[6][7]
Rhodium
[RhCp*Cl₂]₂N-methoxybenzamideDimethylsulfoxonium methylideAnnulationDCE801294[8]
Iridium
[Ir(COD)OMe]₂ / dtbpyBenzeneB₂pin₂C-H BorylationCyclohexane801299[9]

Note: The table includes data for analogous substrates where direct data for this compound was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key catalytic reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

Palladium-Catalyzed α-Arylation of Sulfones

This procedure describes a general method for the palladium-catalyzed α-arylation of sulfones with aryl halides.[1]

Materials:

  • Palladium acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • Aryl sulfone (e.g., Methyl Phenyl Sulfone)

  • Aryl halide (e.g., 4-Bromotoluene)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried reaction tube equipped with a magnetic stir bar, add the aryl sulfone (1.0 equiv), aryl halide (1.2 equiv), K₂CO₃ (2.0 equiv), and pivalic acid (0.1 equiv).

  • In a glovebox, add Pd(OAc)₂ (0.02 equiv) and PCy₃HBF₄ (0.04 equiv).

  • Add anhydrous toluene to the reaction tube.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired α-arylated sulfone.

Copper-Catalyzed Synthesis of Diaryl Sulfides

This protocol outlines a ligand-free copper-catalyzed synthesis of symmetrical diaryl sulfides from aryl halides and potassium thiocyanate, which can be subsequently oxidized to the corresponding diaryl sulfones.[4][5]

Materials:

  • Nano copper(II) oxide (CuO)

  • Potassium thiocyanate (KSCN)

  • Potassium hydroxide (KOH)

  • Aryl halide (e.g., Iodobenzene)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, combine the aryl halide (2.0 mmol), KSCN (1.5 mmol), nano CuO (5.0 mol %), and KOH (2.0 equiv).

  • Add DMSO (2.0 mL) and stir the mixture at 130 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a 1:1 mixture of ethyl acetate and water (20 mL).

  • Separate the organic layer, wash with brine and water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the diaryl sulfide.

Rhodium-Catalyzed C-H Activation and Annulation

The following is a general procedure for the rhodium(III)-catalyzed annulation of N-methoxybenzamides with sulfoxonium ylides.[8]

Materials:

  • [RhCp*Cl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • N-methoxybenzamide derivative

  • Sulfoxonium ylide

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a screw-capped vial, add the N-methoxybenzamide (0.2 mmol), sulfoxonium ylide (0.24 mmol), [RhCp*Cl₂]₂ (2 mol %), and AgSbF₆ (8 mol %).

  • Add DCE (1.0 mL) to the vial.

  • Seal the vial and stir the mixture at 80 °C for 12 hours.

  • After cooling, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the annulated product.

Iridium-Catalyzed C-H Borylation of Arenes

This protocol describes a general method for the iridium-catalyzed C-H borylation of arenes.[9]

Materials:

  • [Ir(COD)OMe]₂ (COD = 1,5-cyclooctadiene)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Arene (e.g., Benzene)

  • Cyclohexane, anhydrous

Procedure:

  • In a glovebox, charge a reaction vial with [Ir(COD)OMe]₂ (1.5 mol %), dtbpy (3.0 mol %), and B₂pin₂ (1.0 equiv).

  • Add the arene (if solid) and anhydrous cyclohexane. If the arene is a liquid, it can be used as the solvent.

  • Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by chromatography or crystallization to isolate the aryl boronate ester.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a logical comparison of the catalytic strategies.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Reactants & Catalyst dissolve Dissolve in Solvent start->dissolve atmosphere Inert Atmosphere (N2/Ar) dissolve->atmosphere heat Heating & Stirring atmosphere->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Generalized experimental workflow for catalytic functionalization.

catalyst_comparison cluster_goal Functionalization of Diaryl Sulfones cluster_catalysts Catalytic Approaches cluster_reactions Primary Transformations goal_node Target Functionalization Pd Palladium-Catalyzed Cu Copper-Catalyzed Rh Rhodium-Catalyzed Ir Iridium-Catalyzed arylation C-H Arylation / α-Arylation Pd->arylation sulfonylation C-S / C-SO2 Bond Formation Pd->sulfonylation Cu->sulfonylation annulation C-H Activation / Annulation Rh->annulation borylation C-H Borylation Ir->borylation

Caption: Comparison of catalytic approaches for diaryl sulfone functionalization.

References

Phenyl p-Tolyl Sulfone in Stereoselective Alkene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of alkenes is a critical aspect of molecular construction. Phenyl p-tolyl sulfone has historically served as a key reagent in this arena, primarily through the Julia olefination. However, the evolution of synthetic methodologies has introduced more efficient and selective alternatives. This guide provides an objective comparison of the performance of this compound with modern heteroaryl sulfones in stereoselective alkene synthesis, supported by experimental data and detailed protocols.

The Julia olefination and its modern variants, such as the Julia-Kocienski olefination, are powerful tools for the formation of carbon-carbon double bonds. The stereochemical outcome of these reactions, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature of the sulfone employed. While this compound is a classical reagent for this transformation, its application often involves a multi-step sequence and can lead to modest stereoselectivity. In contrast, modern alternatives, particularly heteroaryl sulfones, offer the significant advantage of a one-pot procedure with generally higher stereocontrol.

Performance Comparison: this compound vs. Heteroaryl Sulfones

The primary modern alternatives to phenyl sulfones in Julia-type olefinations are benzothiazol-2-yl (BT) sulfones and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. These reagents are central to the modified Julia-Kocienski olefination, which typically exhibits a strong preference for the formation of (E)-alkenes. The stereoselectivity is influenced by factors such as the choice of sulfone, the base, and the solvent.

Below is a summary of typical stereoselectivities observed in the Julia-Kocienski olefination using different sulfones with various aldehydes. It is important to note that direct comparative data for this compound under identical modern Julia-Kocienski conditions is limited, as the classical Julia olefination follows a different mechanistic pathway. The data presented for this compound reflects the classical, multi-step procedure which is generally less stereoselective.

Sulfone ReagentAldehydeBaseSolventYield (%)E:Z RatioReference
This compound (Classical Julia) Benzaldehyden-BuLi, then Na(Hg)THF/MeOHModerateVariable, often low selectivityGeneral Knowledge
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone BenzaldehydeLiHMDSTHF9764:36[1]
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone BenzaldehydeDBUDMF983:97 (Z-selective with imine)[1]
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone CyclohexanecarboxaldehydeKHMDSDME71>95:5 (E-selective)[2]
Benzothiazol-2-yl (BT) sulfone 2-NaphthaldehydeDBUCH2Cl2HighModerate Z-selectivity[3]
Benzothiazol-2-yl (BT) sulfone n-OctanalDBUCH2Cl2HighModerate Z-selectivity[3]

Note: The stereoselectivity of the Julia-Kocienski olefination can be highly substrate and condition dependent. The data above serves as a general comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the classical Julia olefination using this compound and the modern Julia-Kocienski olefination with a PT-sulfone.

Classical Julia Olefination Protocol with this compound

This is a two-step procedure involving the formation of a β-acetoxy sulfone intermediate, followed by reductive elimination.

Step 1: Formation of the β-acetoxy sulfone

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.05 eq) dropwise and stir the resulting solution for 30 minutes at -78 °C.

  • Add the aldehyde (1.1 eq) dropwise and continue stirring at -78 °C for 1 hour.

  • Quench the reaction by adding acetic anhydride (1.5 eq) and allow the mixture to warm to room temperature overnight.

  • Perform an aqueous work-up by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the β-acetoxy sulfone.

Step 2: Reductive Elimination

  • Dissolve the purified β-acetoxy sulfone (1.0 eq) in a mixture of THF and methanol.

  • Add sodium amalgam (Na(Hg)) (5-10 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the mercury and inorganic salts.

  • Concentrate the filtrate and perform an aqueous work-up.

  • Purify the crude product by flash column chromatography to yield the alkene. The E/Z ratio is determined by NMR spectroscopy or gas chromatography.

Julia-Kocienski Olefination Protocol with 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfone

This one-pot procedure offers a more direct route to the alkene product.[2]

  • To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl sulfone (1.0 eq) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere at -55 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in DME dropwise over 10 minutes.

  • Stir the resulting dark brown solution for 70 minutes at -55 °C.

  • Add the neat aldehyde (1.5 eq) dropwise over 5 minutes. Stir the mixture at -55 °C for 1 hour, during which the color changes to light yellow.

  • Remove the cooling bath and allow the mixture to stir at ambient temperature overnight.

  • Quench the reaction with water and continue stirring for 1 hour.

  • Dilute the mixture with diethyl ether and wash with water. Extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo to yield the crude alkene.

  • Purify the product by column chromatography to obtain the desired alkene. Determine the E/Z ratio by NMR spectroscopy.

Reaction Mechanism and Experimental Workflow

The stereochemical outcome of the Julia-Kocienski olefination is determined by the initial addition of the metalated sulfone to the aldehyde and the subsequent stereospecific elimination.

Julia_Kocienski_Mechanism cluster_0 Julia-Kocienski Olefination Mechanism sulfone Heteroaryl Sulfone (e.g., PT-Sulfone) metalated_sulfone Metalated Sulfone sulfone->metalated_sulfone + Base aldehyde Aldehyde base Base (e.g., KHMDS) alkoxide Alkoxide Intermediate metalated_sulfone->alkoxide + Aldehyde smiles Smiles Rearrangement alkoxide->smiles Intramolecular Rearrangement sulfinate Sulfinate Intermediate smiles->sulfinate elimination SO2 and Heteroaryloxide Elimination sulfinate->elimination alkene Alkene Product elimination->alkene

Caption: Mechanism of the Julia-Kocienski Olefination.

The experimental workflow for the one-pot Julia-Kocienski olefination is significantly more streamlined than the classical Julia olefination.

Experimental_Workflow cluster_1 One-Pot Julia-Kocienski Workflow start Start: Sulfone and Aldehyde deprotonation Deprotonation with Base (e.g., KHMDS at -78°C) start->deprotonation addition Addition of Aldehyde deprotonation->addition reaction Reaction Progression (Warming to Room Temperature) addition->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography) workup->purification product Final Alkene Product purification->product

Caption: Experimental workflow for the Julia-Kocienski olefination.

Conclusion

In the stereoselective synthesis of alkenes, this compound remains a historically important reagent, primarily for the classical Julia olefination. However, for modern synthetic applications demanding high stereoselectivity and operational simplicity, heteroaryl sulfones such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfone and benzothiazol-2-yl (BT) sulfone are generally superior alternatives. The Julia-Kocienski olefination, utilizing these advanced reagents, provides a one-pot procedure that often delivers high yields and excellent (E)-selectivity, making it a preferred method in contemporary organic synthesis and drug development. The choice of reagent and reaction conditions can be tailored to achieve the desired stereochemical outcome, highlighting the versatility of this powerful olefination reaction.

References

Assessing the green chemistry metrics of Phenyl p-tolyl sulfone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the adoption of green chemistry principles is paramount in developing sustainable synthetic methodologies. This guide provides a comparative assessment of two common routes for the synthesis of Phenyl p-tolyl sulfone, a key intermediate in organic synthesis, through the lens of established green chemistry metrics.

This publication delves into the Friedel-Crafts sulfonylation and the oxidation of phenyl p-tolyl sulfide pathways, offering a quantitative comparison of their environmental impact. Detailed experimental protocols are provided, and all quantitative data are summarized for ease of comparison.

At a Glance: Green Chemistry Metrics Comparison

The following table summarizes the calculated green chemistry metrics for the two primary synthesis routes to this compound. Lower E-Factors and Process Mass Intensity (PMI) values, and Atom Economy values closer to 100%, indicate a greener process.

MetricFriedel-Crafts SulfonylationOxidation of Phenyl p-tolyl sulfide
Atom Economy (%) 93.2%87.0%
E-Factor 15.88.5
Process Mass Intensity (PMI) 16.89.5

Visualizing the Green Assessment Workflow

The following diagram illustrates the logical workflow for assessing the green chemistry metrics of the different synthesis routes for this compound.

Workflow for Green Chemistry Assessment of this compound Synthesis cluster_synthesis Synthesis Routes cluster_data Data Collection cluster_metrics Green Chemistry Metrics Calculation cluster_comparison Comparative Analysis Route1 Route 1: Friedel-Crafts Sulfonylation Exp_Data1 Experimental Data for Route 1 (Mass of all inputs and product) Route1->Exp_Data1 Route2 Route 2: Oxidation of Sulfide Exp_Data2 Experimental Data for Route 2 (Mass of all inputs and product) Route2->Exp_Data2 AE1 Atom Economy (AE) Exp_Data1->AE1 EF1 E-Factor Exp_Data1->EF1 PMI1 Process Mass Intensity (PMI) Exp_Data1->PMI1 AE2 Atom Economy (AE) Exp_Data2->AE2 EF2 E-Factor Exp_Data2->EF2 PMI2 Process Mass Intensity (PMI) Exp_Data2->PMI2 Comparison Comparison of Metrics AE1->Comparison EF1->Comparison PMI1->Comparison AE2->Comparison EF2->Comparison PMI2->Comparison

Inter-Laboratory Validation of Phenyl p-tolyl Sulfone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl p-tolyl sulfone is a diaryl sulfone compound of interest in organic synthesis and drug discovery. As with any compound intended for further development, ensuring the reproducibility and reliability of analytical data is paramount. Inter-laboratory validation studies are the gold standard for assessing the robustness and transferability of analytical methods. While no formal, large-scale inter-laboratory study on this compound has been published, this guide presents a hypothetical comparative study to illustrate the process and highlight key analytical methodologies. The data herein is simulated to reflect typical variations and outcomes expected from such a study, providing a framework for researchers establishing and validating their own analytical protocols.

The primary goal of this guide is to provide an objective comparison of common analytical techniques used for the characterization of this compound, supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals who are working with this compound or similar diaryl sulfones.

Data Presentation: A Comparative Overview

An inter-laboratory study is essential for evaluating the reproducibility of an analytical method.[1] The following tables summarize hypothetical results from a study involving four laboratories (Lab A, Lab B, Lab C, Lab D) tasked with characterizing a single batch of this compound. Each lab was asked to determine the purity by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and to measure the melting point.

Table 1: Inter-Laboratory Comparison of Purity Assessment for this compound

Laboratory IDAnalytical MethodReported Purity (%)
Lab AHPLC-UV99.2
GC-MS99.5
Lab BHPLC-UV98.9
GC-MS99.3
Lab CHPLC-UV99.5
GC-MS99.6
Lab DHPLC-UV99.1
GC-MS99.4
Mean HPLC-UV 99.18
GC-MS 99.45
Std. Dev. HPLC-UV 0.25
GC-MS 0.13

Table 2: Inter-Laboratory Comparison of Melting Point Determination

Laboratory IDMeasured Melting Point (°C)
Lab A127.5 - 128.5
Lab B127.0 - 129.0
Lab C128.0 - 129.0
Lab D127.0 - 128.0
Reference Range 127 - 129

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results in an inter-laboratory study.[2] The following are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.[3]

  • Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[3] The separation of sulfated phenolic compounds can be highly dependent on the mobile phase composition.[4]

  • Flow Rate : 1.0 mL/min.[3]

  • Column Temperature : Maintained at 25°C.

  • Detection : UV detection at 230 nm.

  • Sample Preparation : A stock solution of this compound is prepared in acetonitrile (e.g., 1 mg/mL). This is diluted to a working concentration of approximately 100 µg/mL for injection.[3]

  • Quantification : Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides confirmation of identity and an alternative assessment of purity.

  • Instrumentation : A standard GC-MS system.

  • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program : Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.[5]

  • Injection Mode : Splitless injection.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[6]

    • Ion Source Temperature : 230°C.[6]

    • Mass Range : Scan from m/z 50 to 400 amu.[6]

  • Sample Preparation : The sample is dissolved in a suitable solvent like dichloromethane or acetonitrile to a concentration of approximately 100 µg/mL.[5]

  • Purity Assessment : Purity is determined by the area percent of the primary peak relative to the total ion chromatogram area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural confirmation of this compound.

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy :

    • Acquisition : A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • Processing : Data is processed with Fourier transformation, phase correction, and baseline correction. The spectrum is referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy :

    • Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a greater number of scans is required.[7]

    • Processing : Similar processing steps as for ¹H NMR are applied. The large chemical shift range of ¹³C allows for greater signal dispersion and can prevent misassignment of metabolites.[7]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the inter-laboratory characterization of this compound.

G cluster_0 Phase 1: Sample Distribution cluster_1 Phase 2: Independent Analysis cluster_2 Phase 3: Data Compilation & Comparison A Centralized Batch of This compound B Sample Distribution to Participating Laboratories A->B C Lab A Analysis (HPLC, GC-MS, MP) B->C D Lab B Analysis (HPLC, GC-MS, MP) B->D E Lab C Analysis (HPLC, GC-MS, MP) B->E F Lab D Analysis (HPLC, GC-MS, MP) B->F G Data Submission to Coordinating Body C->G D->G E->G F->G H Statistical Analysis (Mean, Std. Dev.) G->H I Comparative Report Generation H->I G cluster_0 Cellular Effects A This compound (or active derivative) B Tubulin Polymerization A->B Inhibition C Microtubule Disruption D Mitotic Arrest C->D E Apoptosis (Cell Death) D->E

References

Diaryl Sulfones: A Comparative Review of Their Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diaryl sulfone moiety, characterized by a sulfonyl group flanked by two aryl rings, is a prominent structural motif in a diverse range of compounds with significant applications in medicinal chemistry and materials science. This guide provides a comprehensive comparison of the applications of various diaryl sulfones, supported by experimental data, detailed protocols, and visual representations of key mechanisms and workflows.

Medicinal Chemistry Applications

Diaryl sulfones have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities. Their ability to act as non-nucleoside inhibitors and modulate key biological pathways has led to the development of potent antiviral, anticancer, and anti-inflammatory agents.

Antiviral Activity: HIV-1 Inhibition

Diaryl sulfones represent a significant class of non-nucleoside inhibitors of human immunodeficiency virus type 1 (HIV-1). They primarily target two key enzymes in the viral life cycle: reverse transcriptase (RT) and integrase (IN).

Compound ClassTargetKey CompoundsIC₅₀ / EC₅₀Cell LineReference
Reverse Transcriptase Inhibitors HIV-1 RT2-Nitrophenyl phenyl sulfone (NPPS)1-5 µM (EC₅₀)CEM-SS[1][2]
Pyrrolyl aryl sulfones (PAS)0.05 µM (IC₅₀)Recombinant HIV-1 RT[3][4]
2-Nitrophenyl-2-ethoxycarbonyl-1-pyrryl sulfoneNot specified-[5]
Integrase Inhibitors HIV-1 INVarious diaryl sulfones0.8-10 µg/mL (IC₅₀)-[6][7]
5-CITEP0.65 µM (IC₅₀ for Strand Transfer)-[8]
L-731,98880 nM (IC₅₀ for Strand Transfer)-[8][9]

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like diaryl sulfones bind to an allosteric pocket on the HIV-1 RT enzyme, which is distinct from the active site where nucleoside analogues bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of viral RNA into DNA, a critical step for viral replication.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA HIV-1 RT HIV-1 RT Viral RNA->HIV-1 RT Template Viral DNA Viral DNA HIV-1 RT->Viral DNA Reverse Transcription Diaryl Sulfone Diaryl Sulfone Diaryl Sulfone->HIV-1 RT Allosteric Inhibition

Mechanism of HIV-1 Reverse Transcriptase Inhibition by Diaryl Sulfones.

HIV-1 Reverse Transcriptase (RT) Assay:

This assay measures the ability of a compound to inhibit the synthesis of DNA from an RNA template by HIV-1 RT.

  • Reaction Setup: In a microtiter plate, a reaction mixture is prepared containing a poly(A) RNA template, an oligo(dT) primer, and digoxigenin- and biotin-labeled nucleotides.[10]

  • Enzyme and Inhibitor Addition: Recombinant HIV-1 RT enzyme and various concentrations of the diaryl sulfone inhibitor are added to the reaction mixture.

  • Incubation: The plate is incubated to allow for DNA synthesis.

  • Detection: The newly synthesized biotin-labeled DNA is captured on a streptavidin-coated plate. The incorporated digoxigenin is then detected using an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal upon addition of a substrate.[10]

  • Data Analysis: The signal intensity is inversely proportional to the RT inhibition. The IC₅₀ value is calculated as the concentration of the inhibitor that reduces RT activity by 50%.

HIV-1 Integrase (IN) Assay:

This assay evaluates the inhibition of the strand transfer step of HIV-1 integration.

  • Plate Preparation: A microplate is coated with a double-stranded DNA (DS DNA) substrate.[11][12]

  • Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase is added to the wells, followed by the diaryl sulfone test compounds.

  • Strand Transfer Reaction: A target-site DNA (TS DNA) is added to initiate the strand transfer reaction.

  • Detection: The integrated TS DNA is detected using a specific antibody conjugated to a reporter enzyme.

  • Quantification: The resulting signal is proportional to the integrase activity, and the IC₅₀ is determined.

Experimental_Workflow_HIV_Assay cluster_rt HIV-1 RT Assay cluster_in HIV-1 Integrase Assay rt_start Prepare Reaction Mix (Template, Primer, Labeled dNTPs) rt_add Add HIV-1 RT and Diaryl Sulfone Inhibitor rt_start->rt_add rt_incubate Incubate for DNA Synthesis rt_add->rt_incubate rt_detect Detect Labeled DNA rt_incubate->rt_detect rt_analyze Calculate IC50 rt_detect->rt_analyze in_coat Coat Plate with DS DNA Substrate in_add Add HIV-1 IN and Diaryl Sulfone Inhibitor in_coat->in_add in_react Add TS DNA to Initiate Strand Transfer in_add->in_react in_detect Detect Integrated DNA in_react->in_detect in_analyze Calculate IC50 in_detect->in_analyze

General workflow for in vitro HIV-1 enzyme inhibition assays.
Anticancer Activity

Diaryl sulfones have shown promise as anticancer agents, with some derivatives exhibiting potent activity against various cancer cell lines. A notable mechanism of action is the inhibition of tubulin polymerization, a critical process in cell division.

Compound ClassTargetKey CompoundsIC₅₀ / EC₅₀Cell LineReference
Tubulin Polymerization Inhibitors TubulinCombretastatin A-4 analoguesNot specifiedMCF-7[13]
Pyrrolyl aryl sulfonesNot specified--

Certain diaryl sulfones act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to Diaryl Sulfone Diaryl Sulfone Diaryl Sulfone->Tubulin Dimers Binding to Colchicine Site

Inhibition of tubulin polymerization by diaryl sulfones.

In Vitro Tubulin Polymerization Assay:

This assay monitors the effect of compounds on the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Purified tubulin is resuspended in a polymerization buffer containing GTP.[14][15]

  • Reaction Initiation: The tubulin solution is transferred to a pre-warmed 96-well plate, and the diaryl sulfone test compound is added.

  • Monitoring Polymerization: The plate is incubated at 37°C, and the increase in absorbance at 340 nm (due to light scattering by microtubules) is monitored over time using a spectrophotometer.[16]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Anti-inflammatory Activity

Diaryl sulfones have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation.

Compound ClassTargetKey CompoundsIC₅₀ (COX-1)IC₅₀ (COX-2)Reference
Diarylpyrazoles COX-1/COX-2PYZ16>5.58 µM0.52 µM[17]
1,3,4-Oxadiazoles COX-1/COX-2ODZ263.76 µM0.48 µM[17]
4-Isoxazolines COX-1/COX-213j258 µM0.004 µM[18]

Diaryl sulfones can selectively inhibit the COX-2 isoform, which is inducibly expressed at sites of inflammation. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The selectivity for COX-2 over the constitutively expressed COX-1 is a key feature for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

COX_Inhibition_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Inflammation Inflammation Prostaglandins->Inflammation Diaryl Sulfone Diaryl Sulfone Diaryl Sulfone->Prostaglandins Inhibition of COX-2 Thermal_Analysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_sample Place Polymer Sample in TGA Pan tga_heat Heat at Constant Rate in Controlled Atmosphere tga_sample->tga_heat tga_measure Measure Weight Loss vs. Temperature tga_heat->tga_measure tga_analyze Determine Decomposition Temperature (Td) tga_measure->tga_analyze dsc_sample Seal Polymer Sample in DSC Pan dsc_heat Subject to Controlled Heating/Cooling Cycle dsc_sample->dsc_heat dsc_measure Measure Heat Flow vs. Temperature dsc_heat->dsc_measure dsc_analyze Determine Glass Transition Temperature (Tg) dsc_measure->dsc_analyze

References

Safety Operating Guide

Proper Disposal of Phenyl p-tolyl Sulfone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

Phenyl p-tolyl sulfone, a solid crystalline compound, requires meticulous disposal procedures to ensure laboratory safety and environmental protection. While not classified as hazardous under the OSHA 2012 Hazard Communication Standard, its low water solubility and the general guidance for sulfone-containing compounds necessitate handling it as a chemical waste product. Improper disposal can lead to environmental persistence and potential ecological impact.

This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety practices and environmental regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any dust particles.

  • Avoid Dust Formation: Take care to avoid generating dust when handling the solid material.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through collection and subsequent handoff to a licensed chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.

  • Waste Segregation and Collection:

    • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., weighing paper, pipette tips, gloves), must be collected in a designated, leak-proof, and chemically compatible container.

    • For solid waste, a clearly labeled, sealable bag or a wide-mouthed container is appropriate.

  • Container Labeling:

    • The waste container must be clearly and accurately labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policies.

    • The label should include the full chemical name: "this compound" and the CAS Number: 640-57-3.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area for chemical waste.

    • This area should be secure, well-ventilated, and segregated from incompatible chemicals.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • The most common and environmentally sound disposal method for this type of chemical is high-temperature incineration at a permitted hazardous waste facility.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spread of the solid material.

  • Cleanup: Carefully sweep up the spilled solid, avoiding dust generation. Place the collected material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key physical and safety data for this compound.

PropertyValue
Physical State Solid Crystalline
Appearance Off-white
Odor Odorless
Melting Point 125 - 129 °C (257 - 264.2 °F)
Solubility Insoluble in water

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: this compound waste generated ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect all solid waste and contaminated materials fume_hood->collect_waste container Place in a leak-proof, compatible container collect_waste->container label_container Label container as 'Chemical Waste' with full chemical name and CAS number container->label_container storage Store sealed container in designated satellite accumulation area label_container->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs handover Arrange for waste pickup and provide SDS contact_ehs->handover end_disposal Professional Disposal (e.g., Incineration) handover->end_disposal

Caption: Workflow for the safe disposal of this compound.

Safeguarding Your Research: A Guide to Handling Phenyl p-tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Phenyl p-tolyl sulfone, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
Respiratory Protection Under normal use conditions with adequate ventilation, no respiratory protection is typically required. If dust formation is likely, a particle filter respirator may be used.[1]

Operational Plan for Handling

Engineering Controls:

  • Ensure adequate ventilation in areas where this compound is handled and stored.[1]

  • An eyewash station and safety shower should be readily accessible in the immediate work area.[3]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Minimize dust generation and accumulation.[1][2]

  • Do not ingest or inhale the substance.[1][2]

  • Use with adequate ventilation.[2][3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination.

Spill/Leak Procedures:

  • Sweep up the spilled material.

  • Shovel the swept material into a suitable, labeled container for disposal.

  • Avoid creating dust during the cleanup process.[1][4]

Waste Disposal:

  • Dispose of waste in a manner consistent with federal, state, and local regulations.[2]

  • Do not release the chemical into the environment.[1][2]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Segregate Waste Segregate Waste Clean Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Safe Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.